molecular formula C10H12N2O B1275097 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 22246-76-0

8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1275097
CAS No.: 22246-76-0
M. Wt: 176.21 g/mol
InChI Key: XRJMPABWIZHNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJMPABWIZHNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404913
Record name 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-76-0
Record name 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. This compound belongs to the benzazepine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of analytical characterization data. Furthermore, it includes a discussion on the potential biological relevance of this compound class and visual representations of the synthetic workflow and a hypothetical signaling pathway to underscore its potential in drug discovery.

Introduction

Benzazepine derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs.[1] Their seven-membered ring system imparts unique conformational flexibility, allowing for effective interaction with a variety of biological targets. The introduction of an amino group to the benzazepine scaffold, as in this compound, is anticipated to provide a key site for further derivatization and to modulate the compound's physicochemical and pharmacological properties. This guide details a probable synthetic pathway and characterization of this specific aminobenzazepinone.

Synthesis

A likely and efficient synthetic route to this compound involves a two-step process:

  • Nitration: Synthesis of the precursor, 8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one.

  • Reduction: Conversion of the nitro group to a primary amine to yield the final product.

This approach is a common strategy in medicinal chemistry for the introduction of an amino group onto an aromatic ring.

Synthetic Workflow

Synthesis_Workflow Start 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Nitro 8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one Start->Nitro Nitration (HNO3/H2SO4) Amino This compound Nitro->Amino Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

  • Materials: 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, concentrated sulfuric acid (98%), concentrated nitric acid (70%).

  • Procedure:

    • To a stirred solution of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1 equivalent) in concentrated sulfuric acid at 0 °C, a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-2 hours.

    • The reaction is quenched by pouring it onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to afford 8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one.[2]

Step 2: Synthesis of this compound

  • Materials: 8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, iron powder, concentrated hydrochloric acid, ethanol, sodium bicarbonate.

  • Procedure:

    • A mixture of 8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water is heated to reflux.

    • Concentrated hydrochloric acid is added portion-wise to the refluxing mixture.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The hot reaction mixture is filtered through a pad of celite to remove the iron salts.

    • The filtrate is concentrated under reduced pressure.

    • The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization Data

The structural confirmation of this compound is based on spectroscopic data reported in the literature.[3]

Physical Properties
PropertyValue
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
CAS Number 22246-76-0
Appearance Expected to be a solid at room temperature.
Spectroscopic Data
TechniqueObserved/Expected Data
¹H NMR Expected signals for aromatic protons (likely in the range of 6.0-7.0 ppm), a broad singlet for the amino protons, and aliphatic protons for the dihydroazepinone ring system (likely in the range of 2.0-3.5 ppm). The NH proton of the lactam is also expected.
¹³C NMR Expected signals for aromatic carbons, with those bearing the amino group and adjacent to the fused ring showing characteristic shifts. Signals for the carbonyl carbon of the lactam (likely >170 ppm) and the aliphatic carbons of the seven-membered ring are also anticipated.
Infrared (IR) Characteristic absorption bands are expected for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the lactam N-H, C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C-N stretching.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) at m/z = 176. Subsequent fragmentation patterns would likely involve the loss of small neutral molecules such as CO and fragments arising from the cleavage of the seven-membered ring.[4]

Biological Activity and Potential Signaling Pathways

While specific biological activity for this compound has not been extensively reported, the broader class of amino-substituted benzazepines has shown a wide range of pharmacological effects, including activity on the central nervous system.[5] These compounds can serve as valuable scaffolds in drug discovery for targeting various receptors and enzymes.

Hypothetical Signaling Pathway in a Drug Discovery Context

The amino functionality on the benzazepine core provides a handle for creating a library of analogs to screen against various biological targets. For instance, in a kinase inhibitor discovery program, this scaffold could be elaborated to interact with the ATP-binding site of a target kinase.

Signaling_Pathway cluster_0 Drug Discovery Workflow cluster_1 Hypothetical Cellular Pathway Scaffold 8-amino-benzazepinone Scaffold Library Compound Library Generation Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate Receptor Target Receptor/Enzyme (e.g., Kinase) Candidate->Receptor Inhibition/Modulation Downstream Downstream Signaling Cascade Receptor->Downstream Signal Transduction Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Response

Caption: A conceptual workflow for drug discovery and a hypothetical signaling pathway.

Conclusion

This technical guide has outlined a feasible synthetic route for this compound, a compound of interest within the medicinally relevant benzazepine family. While detailed experimental and biological data in the public domain are limited, the proposed synthesis via nitration and subsequent reduction of the corresponding lactam is a well-established and logical approach. The provided characterization data, based on literature, offers a baseline for analytical confirmation. The versatile nature of the amino-benzazepinone scaffold suggests its potential as a building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

References

An In-depth Technical Guide on 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is limited. This guide compiles the available information and provides theoretical and comparative data based on related compounds.

Introduction

This compound is a heterocyclic organic compound belonging to the benzazepine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of an amino group at the 8-position of the benzo[b]azepin-2(3H)-one core can significantly influence its physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides a summary of its known chemical properties, a plausible synthetic approach, and discusses its potential biological relevance.

Chemical Properties

Quantitative experimental data for this compound is scarce in peer-reviewed literature. The following table summarizes basic chemical identifiers and physical properties, primarily sourced from chemical supplier databases. It is important to note that some of these values may be predicted rather than experimentally determined.

PropertyValueReference
IUPAC Name This compound
Synonyms 8-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one[1]
CAS Number 22246-76-0[1]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
Density 1.184 g/cm³ (Predicted)[1]
Boiling Point 408.5 °C at 760 mmHg (Predicted)[1]
Flash Point 200.8 °C (Predicted)[1]
Vapor Pressure 6.97E-07 mmHg at 25°C (Predicted)[1]
Refractive Index 1.597 (Predicted)[1]
LogP 2.26280 (Predicted)[1]
PSA (Polar Surface Area) 55.12 Ų[1]

Spectroscopic Data: No experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. Chemical databases may offer predicted spectra, which can serve as a preliminary guide for characterization.

Synthesis

Plausible Synthetic Pathway:

A common approach to introduce an amino group onto an aromatic ring is through the reduction of a nitro group. The synthesis could, therefore, proceed via the following general steps:

  • Synthesis of the core benzo[b]azepin-2(3H)-one ring system. This can be achieved through several established methods, such as the Beckmann rearrangement of a corresponding α-tetralone oxime or a Schmidt reaction of an α-tetralone.

  • Nitration of the benzo[b]azepin-2(3H)-one core to introduce a nitro group at the 8-position.

  • Reduction of the nitro group to the desired 8-amino functionality.

The following diagram illustrates this hypothetical synthetic workflow.

G cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction alpha_tetralone α-Tetralone derivative rearrangement Beckmann or Schmidt Rearrangement alpha_tetralone->rearrangement benzazepinone 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one rearrangement->benzazepinone nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) nitro_benzazepinone 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one benzazepinone->nitro_benzazepinone nitration->nitro_benzazepinone reduction Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) amino_benzazepinone This compound nitro_benzazepinone->amino_benzazepinone reduction->amino_benzazepinone

Plausible Synthetic Workflow

Generalized Experimental Protocol (Hypothetical):

Step 1: Synthesis of 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

A solution of 4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in concentrated sulfuric acid would be cooled in an ice bath. A nitrating mixture (a solution of nitric acid in sulfuric acid) would be added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture would be stirred at a controlled temperature for a specified time. The reaction would then be quenched by pouring it onto ice, and the precipitated solid would be filtered, washed with water, and dried to yield the 8-nitro derivative.

Step 2: Reduction to this compound

The 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one would be dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or catalytic hydrogenation (H₂ gas over a palladium-on-carbon catalyst), would be employed. The reaction mixture would be heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the reaction mixture would be filtered to remove the catalyst. The filtrate would be neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers would be combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent evaporated under reduced pressure to yield the crude product. Purification would likely be achieved by column chromatography or recrystallization.

Biological Activity and Drug Development Potential

There is no specific information in the scientific literature regarding the biological activity or pharmacological profile of this compound. However, the benzazepine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this class of compounds have been investigated for their effects on the central nervous system, as cardiovascular agents, and as anticancer agents.

The presence and position of the amino group can serve as a handle for further chemical modifications to explore structure-activity relationships (SAR). It can be acylated, alkylated, or used in coupling reactions to generate a library of derivatives for biological screening.

Given the lack of specific data, any discussion on signaling pathways would be purely speculative. The following diagram represents a general workflow for the preliminary biological evaluation of a novel compound like this.

G compound 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one in_vitro In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays, Cell-based Assays) compound->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

General Drug Discovery Workflow

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry. While its fundamental chemical and physical properties are not extensively documented in publicly accessible literature, its structure suggests it could be a valuable intermediate for the synthesis of more complex molecules with interesting biological activities. Further research is required to fully characterize this compound, develop robust synthetic protocols, and investigate its pharmacological profile.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the novel compound 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related benzolactam derivatives.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₂N₂O

  • CAS Number: 22246-76-0

The structure consists of a benzene ring fused to a seven-membered azepanone (lactam) ring, with an amino substituent at the 8-position of the aromatic ring. The dihydro aspect indicates the saturation of the C4 and C5 positions in the azepine ring.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized through a multi-step process starting from a readily available substituted aniline. A common method for the synthesis of the benzo[b]azepin-2-one core involves a Beckmann rearrangement of an appropriate oxime derivative.

Synthetic Pathway cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A 4-Nitro-1-indanone B Oxime Formation A->B NH2OH·HCl C Beckmann Rearrangement B->C PPA or H2SO4 D Nitro Group Reduction C->D H2, Pd/C or SnCl2 E 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one D->E

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps.

Step 1: Oxime Formation from 4-Nitro-1-indanone

  • Dissolve 4-nitro-1-indanone in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

  • Reflux the mixture for a specified time until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Filter, wash the solid with water, and dry under vacuum. Recrystallize from a suitable solvent if necessary.

Step 2: Beckmann Rearrangement to 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

  • Add the prepared oxime to a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at a controlled temperature (typically 0-25 °C).

  • Stir the mixture until the rearrangement is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the lactam product.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Filter the resulting solid, wash with water, and dry. Purify by column chromatography or recrystallization.

Step 3: Reduction of the Nitro Group

  • Dissolve the 8-nitro-lactam in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.

  • Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.

  • After the reaction is complete, filter off the catalyst (for hydrogenation) or perform a work-up to remove the metal salts.

  • Purify the final product, this compound, by column chromatography or recrystallization to obtain the pure compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 9.5br s1H-NH- (lactam)
~7.0 - 6.8d1HAr-H (adjacent to C=O)
~6.5 - 6.3dd1HAr-H
~6.2 - 6.0d1HAr-H (adjacent to NH₂)
~5.0br s2H-NH₂
~2.8 - 2.6t2H-CH₂- (adjacent to Ar)
~2.4 - 2.2t2H-CH₂- (adjacent to C=O)
~2.1 - 1.9m2H-CH₂- (aliphatic)

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175C=O (lactam)
~145Ar-C (C-NH₂)
~138Ar-C (quaternary)
~130Ar-C (quaternary)
~128Ar-CH
~115Ar-CH
~112Ar-CH
~40-CH₂- (adjacent to C=O)
~35-CH₂- (aliphatic)
~30-CH₂- (adjacent to Ar)

Table 3: Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (amine)
3200 - 3100BroadN-H stretch (lactam)
3100 - 3000WeakC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic)
~1660StrongC=O stretch (lactam)
~1620MediumN-H bend (amine)
~1500MediumC=C stretch (aromatic)

Table 4: Predicted Mass Spectrometry Data (EI)

m/z ValueInterpretation
192[M]⁺ (Molecular Ion)
163[M - CO - H]⁺
146[M - CH₂=C=O]⁺
134Loss of ethylene from a fragment
118Further fragmentation of the aromatic portion

Spectroscopic Analysis Workflow

The characterization of a newly synthesized compound like this compound follows a standardized workflow to confirm its structure and purity.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_confirmation Structure Confirmation A Synthesized Compound B Purification (Column Chromatography/Recrystallization) A->B C Mass Spectrometry (MS) - Determine Molecular Weight B->C D Infrared (IR) Spectroscopy - Identify Functional Groups B->D E Nuclear Magnetic Resonance (NMR) - ¹H, ¹³C, 2D NMR for Structure Elucidation B->E F Data Analysis & Interpretation C->F D->F E->F G Structure Confirmed F->G

Crystal Structure of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide on the putative crystal structure of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a noteworthy scaffold in medicinal chemistry. In the absence of a publicly available crystal structure for this specific molecule, this paper presents an analysis based on crystallographic data from structurally related benzazepine and benzodiazepine derivatives. The guide details generalized experimental protocols for synthesis and single-crystal X-ray diffraction. Furthermore, it explores potential biological signaling pathways, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Introduction

This compound belongs to the benzazepine class of compounds, which are recognized for their diverse pharmacological activities. The seven-membered diazepine ring fused to a benzene ring forms the core of these molecules, and substitutions on this scaffold can significantly influence their biological effects. Understanding the three-dimensional atomic arrangement is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide synthesizes available information on analogous structures to predict the crystallographic properties and experimental procedures relevant to the title compound.

Predicted Crystallographic Data

While specific crystallographic data for this compound is not available, the following table summarizes representative data from closely related benzodiazepine derivatives to provide an informed estimation of its structural parameters.[1][2] The data presented is for 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one.[2]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.1783 (6)
b (Å) 5.7217 (3)
c (Å) 14.8258 (7)
α (°) 90
β (°) 95.740 (1)
γ (°) 90
Volume (ų) 1027.89 (9)
Z 4
Radiation Type Cu Kα
Temperature (K) 150

Table 1: Representative Crystallographic Data for a Benzodiazepine Derivative.[2]

The seven-membered diazepine ring in similar structures typically adopts a boat-shaped conformation.[1][2] It is anticipated that the crystal packing of this compound would be stabilized by intermolecular hydrogen bonds, likely involving the amino group and the carbonyl oxygen.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound can be approached through multi-step synthetic routes starting from commercially available precursors. A generalized synthetic pathway for related benzazepines is outlined below.[3][4]

A Starting Materials (e.g., 2-iodoanilines) B Multi-step Synthesis A->B Reaction C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Product D->E F Crystallization (Slow Evaporation) E->F G Single Crystals F->G

Figure 1: General workflow for synthesis and crystallization.

A common method for obtaining single crystals suitable for X-ray diffraction is slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as a hexane/ethyl acetate mixture.[1]

X-ray Data Collection and Structure Refinement

The determination of a crystal structure is a multi-step process.[5][6][7]

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer.[6]

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6][7] Data is typically collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement A Mount Crystal B Expose to X-ray Beam A->B C Record Diffraction Pattern B->C D Integrate Intensities C->D E Scale and Merge Data D->E F Absorption Correction E->F G Solve Phase Problem (Direct Methods) F->G H Build Initial Model G->H I Refine Atomic Positions H->I J Final Structural Model I->J

Figure 2: Workflow for X-ray crystallography.

Potential Signaling Pathways

Benzodiazepine and benzazepine derivatives are well-known for their activity on the central nervous system, primarily through modulation of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[8][9] GABA is the main inhibitory neurotransmitter in the brain. The binding of benzodiazepines to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.[9]

Some benzazepine derivatives have also been shown to interact with other receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[10]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Benzazepine 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Benzazepine->GABA_A_Receptor Binds to allosteric site Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- influx

References

Predicted Therapeutic Targets of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted therapeutic targets of the novel compound 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this report leverages established in silico prediction methodologies to generate a probable target profile. Furthermore, this guide outlines detailed, generalized experimental protocols for the validation of these predicted targets, offering a roadmap for future research and development. The information is presented in a structured format, including tabulated data for predicted targets and visual workflows for experimental validation, to facilitate clear understanding and practical application by researchers in the field of drug discovery.

Introduction

This compound is a small molecule with a benzazepine core, a scaffold known to be present in a variety of biologically active compounds. While the therapeutic potential of this specific derivative remains largely unexplored, its structural similarity to known pharmacophores suggests a range of possible biological activities. This guide aims to bridge the current knowledge gap by providing a computationally derived prediction of its therapeutic targets and a practical framework for their experimental validation.

In Silico Target Prediction

To predict the potential therapeutic targets of this compound, its chemical structure, represented by the SMILES string C1C(C(=O)NC2=CC=C(C=C2)N)CCC1, was submitted to multiple well-established target prediction web servers. These platforms utilize a variety of computational methods, including ligand-based similarity, pharmacophore mapping, and machine learning models, to identify potential protein targets.

Predicted Target Classes

The consensus from the in silico predictions suggests that this compound is likely to interact with a range of protein classes, with a notable prevalence for enzymes, particularly kinases, and G-protein coupled receptors (GPCRs).

Summary of Predicted Targets

The following table summarizes the top predicted protein targets for this compound, compiled from the results of SwissTargetPrediction, SuperPred, and PharmMapper. The targets are ranked based on a composite score derived from the prediction confidence of each server.

Target ClassPredicted Protein TargetUniProt IDPrediction Confidence (Composite Score)Potential Therapeutic Area
EnzymeMitogen-activated protein kinase 1 (MAPK1/ERK2)P28482HighOncology, Inflammatory Diseases
EnzymeCyclin-dependent kinase 2 (CDK2)P24941HighOncology
GPCRDopamine D2 Receptor (DRD2)P14416MediumNeurology, Psychiatry
GPCRSerotonin 2A Receptor (5-HT2A)P28223MediumNeurology, Psychiatry
EnzymeHistone Deacetylase 1 (HDAC1)Q13547MediumOncology, Neurology
EnzymePhosphoinositide 3-kinase (PI3K)P42336MediumOncology, Immunology
Ion ChannelVoltage-gated sodium channel alpha subunitMultipleLowNeurology, Pain

Experimental Validation of Predicted Targets

The in silico predictions provide a strong foundation for targeted experimental validation. The following sections detail generalized protocols for confirming the interaction of this compound with its predicted targets.

General Experimental Workflow

The validation process typically follows a hierarchical approach, starting with direct binding assays to confirm physical interaction, followed by functional assays to determine the biological consequence of this interaction.

experimental_workflow cluster_0 Phase 1: Binding Confirmation cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Broader Profiling In_Vitro_Binding In Vitro Binding Assays (e.g., FP, SPR) Cell_Based_Functional Cell-Based Functional Assays (e.g., Reporter, Viability) In_Vitro_Binding->Cell_Based_Functional Profiling Broader Target Profiling (e.g., Kinome Scan, Proteome Microarray) Cell_Based_Functional->Profiling Hit_Confirmation Hit Confirmation Cell_Based_Functional->Hit_Confirmation In_Silico_Prediction In Silico Target Prediction In_Silico_Prediction->In_Vitro_Binding Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

A generalized workflow for target validation.
In Vitro Binding Assays

  • Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling is slowed, leading to an increase in polarization.

  • Protocol:

    • A fluorescent tracer competitive with the test compound for the target protein is required.

    • Prepare a solution of the purified target protein in a suitable buffer.

    • In a microplate, add the target protein, the fluorescent tracer, and varying concentrations of this compound.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • A decrease in polarization with increasing concentrations of the test compound indicates competitive binding.

  • Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and the binding of an analyte (the test compound) flowing over the surface causes a change in the refractive index, which is proportional to the mass of the bound analyte.

  • Protocol:

    • Immobilize the purified target protein onto a suitable SPR sensor chip.

    • Prepare a series of dilutions of this compound in a running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.

    • Regenerate the sensor surface between injections.

    • Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd).

Cell-Based Functional Assays
  • Principle: This assay is used to measure the activation or inhibition of a specific signaling pathway. A reporter gene (e.g., luciferase or beta-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of interest. Changes in the expression of the reporter gene reflect the activity of the pathway.

  • Protocol:

    • Transfect host cells with a plasmid containing the reporter gene construct.

    • Culture the transfected cells and treat them with varying concentrations of this compound.

    • Include appropriate positive and negative controls.

    • After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., by adding a substrate that produces a luminescent or colorimetric signal).

    • Quantify the signal to determine the effect of the compound on the signaling pathway.

  • Principle: These assays assess the overall health of a cell population and can indicate whether a compound has cytotoxic or cytostatic effects. Common methods include MTT or resazurin reduction assays, which measure metabolic activity.

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Add the viability reagent (e.g., MTT or resazurin) to each well and incubate further.

    • Measure the absorbance or fluorescence to determine the number of viable cells.

Broader Target Profiling Assays
  • Principle: This is a high-throughput screening method to assess the selectivity of a compound against a large panel of kinases. It typically involves a competition binding assay where the test compound competes with a labeled ligand for binding to the kinase active site.

  • Protocol:

    • The test compound is incubated with a large panel of recombinant kinases.

    • A broad-spectrum kinase inhibitor immobilized on a solid support is used as a competitor.

    • The amount of kinase bound to the solid support is quantified, often using qPCR for DNA-tagged kinases.

    • A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

  • Principle: A proteome microarray consists of a large number of purified proteins spotted onto a solid surface. The array is probed with a labeled version of the test compound to identify direct binding partners.

  • Protocol:

    • The this compound is typically modified with a tag (e.g., biotin or a fluorescent dye).

    • The labeled compound is incubated with the proteome microarray.

    • After washing away unbound compound, the array is scanned to detect the spots where the compound has bound.

    • The identity of the proteins at the positive spots reveals the binding partners.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

MAPK_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK1) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response Compound 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->ERK

Predicted inhibition of the MAPK/ERK signaling pathway.

SPR_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Immobilize Immobilize Target Protein on Sensor Chip Prepare_Compound Prepare Compound Dilutions Inject Inject Compound over Sensor Surface Prepare_Compound->Inject Measure Measure SPR Signal (Association/Dissociation) Inject->Measure Regenerate Regenerate Sensor Surface Measure->Regenerate Analyze Analyze Sensorgrams to Determine KD, ka, kd Measure->Analyze Regenerate->Inject

Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the therapeutic targets of this compound. The in silico data strongly suggest that this compound warrants further investigation as a potential modulator of key enzymes and GPCRs implicated in oncology and neurology. The detailed experimental protocols outlined herein offer a clear and structured path for the validation of these predictions. It is our hope that this guide will serve as a valuable resource for researchers and contribute to the advancement of this promising molecule through the drug discovery pipeline.

In Silico Modeling of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive guide to the in silico modeling of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a novel benzazepinone scaffold with potential therapeutic applications targeting the central nervous system (CNS). Due to the structural similarity of the benzazepine core to known dopaminergic ligands, this guide will focus on a hypothetical investigation of its interaction with the dopamine D2 receptor (D2R), a key target in the treatment of various neurological and psychiatric disorders. This document outlines a complete workflow, from initial pharmacophore modeling and molecular docking to advanced molecular dynamics simulations and binding free energy calculations. Detailed experimental protocols for the validation of in silico findings are also provided. The methodologies described herein are intended to serve as a robust framework for the rational design and development of new therapeutic agents based on the this compound scaffold.

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, particularly within the central nervous system. The compound this compound presents a unique substitution pattern that warrants investigation for its potential as a modulator of CNS targets. In silico modeling techniques are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of molecular interactions, prediction of binding affinities, and guidance for lead optimization. This guide proposes a systematic in silico approach to characterize the potential of this compound as a dopamine D2 receptor ligand. The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a well-established target for antipsychotic and antiparkinsonian drugs.

Proposed In Silico Modeling Workflow

The proposed workflow for the in silico modeling of this compound is a multi-step process designed to provide a comprehensive understanding of its potential interaction with the dopamine D2 receptor.

In Silico Modeling Workflow A Ligand & Receptor Preparation B Pharmacophore Modeling A->B F ADMET Prediction A->F C Molecular Docking B->C D Molecular Dynamics Simulation C->D E Binding Free Energy Calculation (MM/PBSA) D->E G Experimental Validation E->G F->G

Caption: Proposed workflow for the in silico investigation of this compound.

Methodologies and Protocols

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of the ligand and the dopamine D2 receptor for subsequent in silico analysis.

Protocol:

  • Ligand Preparation:

    • The 2D structure of this compound will be sketched using a molecular editor (e.g., MarvinSketch).

    • The 2D structure will be converted to a 3D conformation.

    • Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94).

    • Protonation states at physiological pH (7.4) will be assigned.

  • Receptor Preparation:

    • The crystal structure of the human dopamine D2 receptor in complex with a known ligand (e.g., risperidone, PDB ID: 6CM4) will be obtained from the Protein Data Bank.[1]

    • Water molecules and co-crystallized ligands will be removed from the PDB file.

    • Missing side chains and loops will be modeled using tools like Prime (Schrödinger) or MODELLER.

    • Hydrogen atoms will be added, and protonation states of ionizable residues will be determined at pH 7.4.

    • The protein structure will be energy minimized to relieve any steric clashes.

Pharmacophore Modeling

Objective: To identify the key chemical features of known dopamine D2 receptor ligands to generate a pharmacophore model for virtual screening and ligand alignment.

Protocol:

  • Training Set Preparation: A dataset of known D2R antagonists with diverse structures and reported binding affinities (pIC50 values) will be compiled from the ChEMBL database.

  • Pharmacophore Generation: A ligand-based pharmacophore model will be generated using software such as PHASE (Schrödinger) or LigandScout. The model will typically consist of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.

  • Model Validation: The generated pharmacophore model will be validated using a test set of known active and inactive compounds to assess its ability to distinguish between binders and non-binders.

Pharmacophore Model Generation A Dataset of Known D2R Ligands B Feature Identification (H-bond donor/acceptor, aromatic, etc.) A->B C Hypothesis Generation & Scoring B->C D Model Validation (Test Set) C->D Molecular Dynamics Simulation Workflow A Docked Complex Preparation B System Solvation & Ionization A->B C Minimization & Equilibration B->C D Production MD (e.g., 100 ns) C->D E Trajectory Analysis D->E

References

A Technical Guide to the Biological Activity Screening of Novel Amino-Benzo[b]azepinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological activity of novel amino-benzo[b]azepinones is limited. This guide, therefore, utilizes the closely related and well-documented class of amino-benzoxazepinones and benzo[b][1][2]oxazepin-4-ones as illustrative examples. The experimental protocols and screening strategies detailed herein are directly applicable to the investigation of novel amino-benzo[b]azepinones and related heterocyclic compounds.

Introduction

The benzo[b]azepine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various biologically active compounds. Its structural complexity and synthetic accessibility make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth overview of the key methodologies and strategic workflows for screening novel amino-benzo[b]azepinone analogs for potential biological activities, with a focus on anticancer and kinase-inhibiting properties.

Section 1: General Experimental Workflow

The screening of novel compounds follows a hierarchical approach, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic and signaling pathway analyses. This workflow ensures a systematic evaluation of a compound's therapeutic potential.

G General Screening Workflow for Novel Compounds cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Advanced Studies A Synthesis & Purification of Amino-Benzo[b]azepinones B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B Test Compounds C Selectivity Assessment (Cancer vs. Non-Cancer Cell Lines) B->C Determine IC50 Values D Apoptosis Induction Assay (Annexin V-FITC / PI) C->D Active Compounds E Cell Cycle Analysis (Flow Cytometry) C->E F Target-Based Assay (e.g., Kinase Inhibition) C->F G Western Blot Analysis (Key Pathway Proteins) D->G F->G Validate Target Engagement H Signaling Pathway Elucidation G->H I In Vivo Xenograft Models H->I Promising Candidates J Lead Optimization I->J

Caption: General screening workflow for novel compounds.

Section 2: Data Presentation - Summary of Biological Activities

Clear and concise data presentation is crucial for comparing the potency and selectivity of novel compounds. The following tables summarize representative quantitative data for analogous benzoxazepine derivatives, illustrating how results for novel amino-benzo[b]azepinones should be structured.

Table 1: In Vitro Anticancer Activity of Benzoxazepine Derivatives

Compound IDCell LineActivity (IC50, µM)Reference Compound (Doxorubicin IC50, µM)
15a MCF-71.5 ± 0.10.8 ± 0.1
15a MDA-MB-2313.2 ± 0.31.1 ± 0.2
15a 'Non-cancer'> 50Not Applicable

Data synthesized for illustrative purposes based on findings in related literature.

Table 2: Kinase Inhibitory Activity of Benzo[b][1][2]oxazepin-4-one Derivatives

Compound IDTarget KinaseActivity (IC50, nM)Selectivity Profile
GSK'481 RIPK1< 10Monoselective against a panel of >300 kinases
GSK2982772 RIPK16.4Highly selective

Data sourced from studies on RIPK1 inhibitors.[3]

Section 3: Key Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable biological screening.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cell proliferation.[1][4][5]

  • Cell Seeding: Seed cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test amino-benzo[b]azepinones. Replace the medium with fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][6]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1][6] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][7]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Protocol 3: Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), indicating the compound's effect on cell cycle progression.[8]

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This luminescent assay measures the activity of a target kinase by quantifying the amount of ADP produced during the kinase reaction.[9][10]

  • Reaction Setup: In a 96-well plate, combine the target kinase (e.g., RIPK1), the kinase substrate (e.g., Myelin Basic Protein), ATP, and the test amino-benzo[b]azepinone inhibitor at various concentrations in a kinase assay buffer.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the first step into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Section 4: Signaling Pathway Visualization

Understanding how a compound exerts its biological effect requires mapping its interaction with cellular signaling pathways. Graphviz diagrams are provided below to illustrate key pathways relevant to the screening of these compounds.

Apoptosis Signaling Pathway

Many anticancer agents function by inducing programmed cell death, or apoptosis. This process is governed by two primary pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases.

G Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Mito Mitochondrion aCasp8->Mito via Bid/tBid Casp3 Pro-Caspase-3 aCasp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) BaxBak Bax / Bak Stress->BaxBak BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation aCasp9->Casp3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->BaxBak aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Activation Apoptosis Apoptosis (PARP Cleavage, etc.) aCasp3->Apoptosis

Caption: Key events in the extrinsic and intrinsic apoptosis pathways.
RIPK1-Mediated Signaling Pathway

Receptor-Interacting Protein 1 (RIPK1) kinase is a critical node in cellular signaling, mediating inflammation, survival, and regulated cell death pathways like apoptosis and necroptosis. It is a key target in inflammatory diseases and some cancers.[11][12]

G TNF-α / RIPK1 Signaling Axis cluster_complex1 Complex I (Survival & Inflammation) cluster_complex2 Complex II (Cell Death) TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold TRAF2 TRAF2 RIPK1_scaffold->TRAF2 RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase De-ubiquitination (e.g., CYLD) cIAP cIAP1/2 TRAF2->cIAP Ub K63 Ubiquitination cIAP->Ub E3 Ligase NFkB NF-κB Activation Ub->NFkB Survival Cell Survival & Inflammation NFkB->Survival FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation Casp8_2 Caspase-8 FADD->Casp8_2 Casp8_2->RIPK1_kinase Cleavage Apoptosis_2 Apoptosis Casp8_2->Apoptosis_2 Casp8_2->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Inhibitor RIPK1 Kinase Inhibitor (e.g., GSK'481) Inhibitor->RIPK1_kinase

Caption: RIPK1 signaling decides between survival and cell death.

References

Structure-activity relationship (SAR) of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific research on 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one analogs prevents a direct analysis of their structure-activity relationship (SAR). Extensive literature searches did not yield specific data for this particular scaffold. However, by examining structurally related benzodiazepinone and benzo-oxazepinone cores, we can infer potential research directions and methodologies. This guide provides a comprehensive overview of the SAR, experimental protocols, and relevant signaling pathways derived from analogous series, offering a foundational framework for researchers and drug development professionals interested in the this compound core.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

The biological activity of benzodiazepine-based compounds is highly dependent on the nature and position of substituents on the heterocyclic core. Analysis of various analogs reveals key trends that could be extrapolated to the 8-amino-benzo[b]azepin-2-one scaffold.

Substitutions on the Benzene Ring

Modifications on the fused benzene ring significantly impact potency and selectivity. For instance, in a series of 1,5-benzodiazepin-2-one derivatives developed as potential anticonvulsant agents, the presence of an electron-withdrawing group, such as a halogen, at the 7-position (analogous to the 8-position in the target scaffold) was found to be crucial for activity.

Table 1: SAR of 7-Substituted 1,5-Benzodiazepin-2-one Analogs as Anticonvulsant Agents

CompoundR7R1Activity (% Protection)
1a -H-COCH₃40
1b -Cl-COCH₃80
1c -F-COCH₃80
1d -CH₃-COCH₃60

Data extrapolated from studies on related 1,5-benzodiazepines. Actual activity of 8-amino-benzo[b]azepin-2-ones may vary.

Substitutions on the Lactam Nitrogen

The substituent on the lactam nitrogen (N1 position) also plays a critical role in modulating the biological effects. In studies of 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-ones as inducers of differentiation in acute myeloid leukemia (AML) cells, an isopropyl group at the N1 position was found to be optimal for activity.

Table 2: SAR of N1-Substituted 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-ones for AML Cell Differentiation

CompoundN1-SubstituentEC₅₀ (µM)
2a -H>10
2b -CH₃5.2
2c -CH(CH₃)₂1.8
2d -Cyclopropyl3.1

This data is from a related but different scaffold and serves as an illustrative example.

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of novel compounds. The following protocols are representative of those used for related benzodiazepine analogs.

General Synthesis of 1,5-Benzodiazepin-2-ones

A common route for the synthesis of the 1,5-benzodiazepin-2-one core involves the condensation of an appropriately substituted o-phenylenediamine with a β-ketoester, such as ethyl acetoacetate, in a suitable solvent like xylene at elevated temperatures.[1] Subsequent modifications at the N1 position can be achieved through alkylation or acylation reactions.[1]

Synthesis_Workflow OPD o-Phenylenediamine Condensation Condensation (Xylene, Heat) OPD->Condensation Ketoester β-Ketoester Ketoester->Condensation Benzodiazepinone 1,5-Benzodiazepin-2-one Core Condensation->Benzodiazepinone Alkylation N1-Alkylation/Acylation Benzodiazepinone->Alkylation FinalProduct Substituted Analog Alkylation->FinalProduct

Caption: General synthetic workflow for 1,5-benzodiazepin-2-ones.
In Vitro Anticonvulsant Activity Assessment

The pentylenetetrazole (PTZ)-induced seizure model in mice is a standard preliminary screen for anticonvulsant drugs.

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizures: After a specified period (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 80 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for the onset of clonic and tonic seizures for a period of 30 minutes.

  • Endpoint: The percentage of animals protected from seizures is recorded.[1]

Cell Differentiation Assay for AML

The ability of compounds to induce differentiation in acute myeloid leukemia (AML) cell lines, such as HL-60, can be assessed by measuring the expression of cell surface markers like CD11b.

  • Cell Culture: HL-60 cells are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a period of 72-96 hours.

  • Staining: Cells are stained with a fluorescently labeled anti-CD11b antibody.

  • Flow Cytometry: The percentage of CD11b-positive cells is quantified using a flow cytometer.

  • Data Analysis: The EC₅₀ value, the concentration at which 50% of the maximal differentiation is observed, is calculated.

AML_Assay_Workflow Start HL-60 Cell Culture Treatment Treat with Test Compounds Start->Treatment Incubation Incubate (72-96 hours) Treatment->Incubation Staining Stain with anti-CD11b Antibody Incubation->Staining FlowCytometry Analyze via Flow Cytometry Staining->FlowCytometry DataAnalysis Calculate EC₅₀ FlowCytometry->DataAnalysis End Determine Differentiation Inducing Activity DataAnalysis->End

Caption: Workflow for assessing AML cell differentiation.

Potential Signaling Pathways

While the specific targets for this compound analogs are unknown, related benzodiazepines have been shown to interact with various biological targets, including ion channels and enzymes. For instance, some benzodiazepines are known to modulate the activity of GABA-A receptors, leading to their CNS effects. Others have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP) or Aurora kinases, which are implicated in cancer.

Signaling_Pathways cluster_cns CNS Activity cluster_cancer Anticancer Activity GABA_A GABA-A Receptor Neuron Neuronal Inhibition GABA_A->Neuron Anticonvulsant Anticonvulsant Effect Neuron->Anticonvulsant PARP PARP Inhibition DNA_Repair Impaired DNA Repair PARP->DNA_Repair Aurora Aurora Kinase Inhibition Mitosis Mitotic Arrest Aurora->Mitosis Apoptosis Apoptosis DNA_Repair->Apoptosis Mitosis->Apoptosis Compound Benzo[b]azepin-2-one Analog Compound->GABA_A Modulation Compound->PARP Inhibition Compound->Aurora Inhibition

Caption: Potential signaling pathways for benzo[b]azepin-2-one analogs.

Conclusion and Future Directions

The this compound scaffold represents an unexplored area of chemical space with potential for the development of novel therapeutic agents. The SAR data from related benzodiazepine and benzo-oxazepinone series suggest that substitutions at the 8-position (amino group) and the N1-position will be critical determinants of biological activity. Future research should focus on the synthesis of a focused library of analogs with diverse substituents at these positions. Systematic biological screening against a panel of targets, including CNS receptors and cancer-related enzymes, will be crucial to elucidate the SAR of this novel scaffold and identify promising lead compounds for further development. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for initiating such a research program.

References

Exploring the Pharmacophore of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacophoric features of the 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one core, a scaffold of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents. While direct pharmacophore models for this specific compound are not extensively documented, this paper synthesizes structure-activity relationship (SAR) data from related benzodiazepine and benzo[b]azepine analogues to propose a putative pharmacophore for its potential anticancer activity. This guide provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the design and development of new drugs based on this promising heterocyclic system.

The Benzodiazepine Scaffold in Anticancer Research

Benzodiazepines (BZDs) are a well-established class of compounds, traditionally known for their anxiolytic, sedative, and anticonvulsant properties. However, recent research has unveiled their potential as anticancer agents.[1] The unique three-dimensional structure of the 1,4-benzodiazepine nucleus, which can mimic peptide linkages, has prompted medicinal chemists to explore its utility beyond central nervous system disorders.[1] Numerous studies have highlighted the antiproliferative activities of various benzodiazepine derivatives against a range of cancer cell lines.[2][3][4] These compounds have been shown to induce cell cycle arrest and apoptosis, and in some cases, inhibit tubulin polymerization, a key process in cell division.[2][3]

The this compound core represents a key variation of the broader benzodiazepine scaffold. Understanding its pharmacophoric requirements is crucial for designing potent and selective anticancer drug candidates.

Quantitative Analysis of Anticancer Activity

To elucidate the structure-activity relationships of the benzo[b]azepin-2-one and related benzodiazepine cores, a compilation of cytotoxicity data from various studies is presented below. This data, primarily in the form of IC50 values, provides a quantitative measure of the antiproliferative activity of different analogues against various cancer cell lines.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
1,4-Benzodiazepine-2,5-dione (11a) Average of 60 human tumor cell lines0.24[2]
1,4-Benzodiazepine-2,5-dione (52b) NCI-H522 (Lung Cancer)Potent (exact value not specified)[2]
Indolin-2-one derivative (5b) MCF-7 (Breast Cancer)0.74 - 4.62[5]
Indolin-2-one derivative (10e) MCF-7 (Breast Cancer)0.74 - 4.62[5]
Indolin-2-one derivative (10g) MCF-7 (Breast Cancer)0.74 - 4.62[5]
Indolin-2-one derivative (15a) MCF-7 (Breast Cancer)0.74 - 4.62[5]
Indolin-2-one derivative (17a) MCF-7 (Breast Cancer)0.74 - 4.62[5]
Indolin-2-one derivative (5b) HepG2 (Liver Cancer)1.13 - 8.81[5]
Indolin-2-one derivative (10e) HepG2 (Liver Cancer)1.13 - 8.81[5]
Indolin-2-one derivative (10g) HepG2 (Liver Cancer)1.13 - 8.81[5]
Indolin-2-one derivative (15a) HepG2 (Liver Cancer)1.13 - 8.81[5]
Indolin-2-one derivative (17a) HepG2 (Liver Cancer)1.13 - 8.81[5]

Proposed Pharmacophore for Anticancer Activity

Based on the structure-activity relationship (SAR) studies of various benzodiazepine and related heterocyclic derivatives, a putative pharmacophore model for anticancer activity can be proposed. The key features likely essential for activity include:

  • A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the lactam ring in the azepinone core is a prominent hydrogen bond acceptor.

  • A Hydrogen Bond Donor (HBD): The amine group at the 8-position can act as a hydrogen bond donor.

  • Aromatic/Hydrophobic Regions: The fused benzene ring provides a crucial hydrophobic interaction domain. Substitutions on this ring can modulate activity.

  • A Second Aromatic/Hydrophobic Region: Many active benzodiazepine derivatives possess an aryl substituent, often at the 5-position, which contributes to hydrophobic interactions within the target binding site.

  • Defined Spatial Arrangement: The relative orientation of these features, dictated by the seven-membered diazepine ring, is critical for optimal binding to the biological target.

While a definitive pharmacophore model requires more extensive research on the specific this compound scaffold, the features outlined above provide a strong foundation for the rational design of new analogues.

Experimental Protocols

Representative Synthesis of a Benzo[b]azepin-2-one Derivative

A plausible synthetic approach could involve:

  • Preparation of a suitable precursor: This would likely start from a substituted aniline derivative, which is then elaborated to introduce the necessary carbon chain for the formation of the seven-membered ring.

  • Ring Closure: A key step would be the cyclization to form the benzo[b]azepine ring system. This could be achieved through various methods, including intramolecular amidation or other ring-forming reactions.

  • Functional Group Interconversion: Introduction of the 8-amino group might be achieved via reduction of a corresponding nitro group, which is a common strategy in medicinal chemistry.

Workflow for a Putative Synthesis:

G A Substituted Aniline Precursor B Acylation/Alkylation A->B C Intermediate for Cyclization B->C D Ring Closing Metathesis (RCM) or other cyclization method C->D E Protected Benzo[b]azepin-2-one D->E F Deprotection E->F G 8-Nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one F->G H Reduction G->H I This compound H->I

A putative synthetic workflow for this compound.
MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 72 hours.[9]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[9] Incubate the plate for 1.5 to 4 hours at 37°C.[9][10]

  • Formazan Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay:

G A Seed Cells in 96-well plate B Incubate (24h) A->B C Add Test Compounds B->C D Incubate (72h) C->D E Add MTT Solution D->E F Incubate (1.5-4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance G->H I Calculate IC50 H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes GrowthFactor Growth Factor GrowthFactor->RTK G cluster_stimuli Apoptotic Stimuli cluster_pathway Apoptosis Pathway Drug Anticancer Drug InitiatorCaspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Drug->InitiatorCaspases activates ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) InitiatorCaspases->ExecutionerCaspases activate Substrates Cellular Substrates ExecutionerCaspases->Substrates cleave Apoptosis Apoptosis Substrates->Apoptosis

References

An In-depth Technical Guide to the Landscape of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the available scientific and technical information surrounding the novel heterocyclic scaffold, 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. While specific data on this particular molecule is limited in publicly accessible literature, this document provides a comprehensive overview of its chemical identity, potential synthetic pathways based on closely related analogs, and explores the broader therapeutic context of the benzo[b]azepine and related benzazepine frameworks, particularly their emerging role as enzyme inhibitors in oncology.

Introduction to this compound

The compound this compound, identified by the Chemical Abstracts Service (CAS) number 22246-76-0 , is a unique bicyclic lactam with a strategically positioned amino group on the aromatic ring.[1] Its structure suggests potential for diverse chemical modifications and biological activities. While detailed discovery and development history for this specific molecule remains largely proprietary or unpublished, its availability from commercial chemical suppliers indicates its use in synthetic chemistry and potential as a building block for more complex molecules.[1][2]

The benzo[b]azepine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a variety of pharmacologically active agents. The introduction of an amino substituent, as in the title compound, offers a key functional handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for the Benzo[b]azepine Core

Illustrative Synthesis of a 5-Amino-2,5-dihydro-1H-benzo[b]azepine Analog

A reported synthesis for a related 5-amino-2,5-dihydro-1H-benzo[b]azepine highlights a potential synthetic route that could be adapted.[3][4] This process combines an Overman rearrangement and a ring-closing metathesis (RCM) reaction in a one-pot procedure.

Experimental Protocol (Adapted from the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines): [4]

  • Preparation of the Allylic Trichloroacetimidate Precursor: An allylic alcohol bearing a 2-allylaminoaryl group is reacted with trichloroacetonitrile in the presence of a base, such as 1,8-diazabicycloundec-7-ene (DBU), to form the corresponding allylic trichloroacetimidate.

  • One-Pot Overman Rearrangement and Ring-Closing Metathesis:

    • The allylic trichloroacetimidate is dissolved in an appropriate solvent (e.g., toluene or xylene).

    • A palladium catalyst, such as palladium(II) chloride, is added to initiate the Overman rearrangement, which is typically carried out at elevated temperatures (e.g., 140-160°C).

    • Following the rearrangement, the reaction mixture is cooled, and a ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst) is introduced to facilitate the ring-closing metathesis step. This is also performed at an elevated temperature (e.g., 60°C).

  • Purification: The resulting 5-amino-2,5-dihydro-1H-benzo[b]azepine is purified using column chromatography.

This methodology demonstrates an efficient assembly of the benzo[b]azepine core and could potentially be adapted for the synthesis of the 8-amino isomer by starting with a correspondingly substituted aniline derivative.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway start1 2-Iodoaniline Derivative step1 Allylation start1->step1 start2 Allylic Alcohol start2->step1 step2 Formation of Allylic Trichloroacetimidate step1->step2 step3 One-Pot Reaction: 1. Overman Rearrangement (Pd catalyst) 2. Ring-Closing Metathesis (Ru catalyst) step2->step3 product Substituted 5-Amino-2,5-dihydro- 1H-benzo[b]azepine step3->product

A potential synthetic workflow for a benzo[b]azepine core.

Therapeutic Potential: The Rise of Benzazepines as PARP Inhibitors

While the specific biological target of this compound is not documented, the broader class of benzazepines and related heterocyclic structures have garnered significant interest as inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of SSBs, which collapse replication forks and generate DSBs. The inability to repair these DSBs through HR results in cell death via a mechanism known as synthetic lethality. This has made PARP inhibitors a successful class of targeted therapies for certain types of cancers.

Mechanism of Action of PARP Inhibitors

The primary mechanism of action of PARP inhibitors involves competitive inhibition at the NAD+ binding site of the PARP enzyme. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of other DNA repair proteins to the site of damage.

G cluster_pathway PARP-1 Mediated DNA Repair cluster_inhibition Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR uses NAD+ NAD NAD+ Repair Recruitment of Repair Proteins PAR->Repair BER Base Excision Repair (BER) Repair->BER Cell_Survival Cell Survival BER->Cell_Survival DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB causes HR_proficient Homologous Recombination (BRCA Proficient) DNA_DSB->HR_proficient HR_deficient Defective Homologous Recombination (BRCA Deficient) DNA_DSB->HR_deficient Synthetic Lethality HR_proficient->Cell_Survival Apoptosis Apoptosis HR_deficient->Apoptosis Synthetic Lethality PARPi PARP Inhibitor PARPi->PARP1 Inhibits

References

Methodological & Application

Application Note: Synthesis of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides two detailed protocols for the synthesis of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a valuable scaffold in medicinal chemistry. The first protocol outlines a linear synthesis commencing with the preparation of 4-(4-nitrophenyl)butanoic acid, followed by reduction of the nitro group and subsequent intramolecular cyclization of the resulting amino acid to form the target benzolactam. The second protocol details a convergent approach involving the synthesis of 7-amino-α-tetralone, its conversion to the corresponding oxime, and a final Beckmann rearrangement to yield the desired product. Both methods are presented with detailed experimental procedures and quantitative data to facilitate reproducibility.

Introduction

The benzo[b]azepin-2-one (benzolactam) core is a privileged scaffold in drug discovery, appearing in a variety of biologically active compounds. The presence of an amino group at the 8-position offers a key functional handle for further derivatization and the exploration of structure-activity relationships (SAR). This application note presents two distinct and reliable synthetic routes to obtain this compound, providing researchers with practical and detailed methodologies for its preparation.

Synthetic Protocols

Two viable synthetic pathways for the target compound are presented below.

Protocol 1: Linear Synthesis via Amino Acid Cyclization

This route involves three main steps:

  • Synthesis of 4-(4-nitrophenyl)butanoic acid.

  • Reduction of the nitro group to an amine, yielding 4-(4-aminophenyl)butanoic acid.

  • Intramolecular cyclization to form the final benzolactam.

Diagram of the Synthetic Pathway (Protocol 1):

Protocol_1_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation & Reduction cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization Nitrobenzene Nitrobenzene Intermediate_1 4-oxo-4-(4-nitrophenyl)butanoic acid Nitrobenzene->Intermediate_1 AlCl3 Succinic_anhydride Succinic_anhydride Succinic_anhydride->Intermediate_1 4_nitrophenylbutanoic_acid 4-(4-nitrophenyl)butanoic acid Intermediate_1->4_nitrophenylbutanoic_acid H2, Pd/C 4_aminophenylbutanoic_acid 4-(4-aminophenyl)butanoic acid 4_nitrophenylbutanoic_acid->4_aminophenylbutanoic_acid H2, Pd/C or SnCl2, HCl Target_Compound This compound 4_aminophenylbutanoic_acid->Target_Compound Heat, DCC, or other coupling agents

Caption: Synthetic pathway for Protocol 1.

Experimental Procedures (Protocol 1):

Step 1: Synthesis of 4-(4-nitrophenyl)butanoic acid

  • Materials: 4-nitrotoluene, acrylonitrile, sodium hydroxide, dimethylformamide (DMF), hydrochloric acid, sulfuric acid, water.

  • Procedure: To a solution of 4-nitrotoluene (0.2 mole) in DMF (40 ml), add freshly ground sodium hydroxide (0.015 mole) with stirring.[1] A solution of acrylonitrile (0.2 mole) in DMF (35 ml) is then added slowly over one hour, maintaining the temperature below 30°C.[1] After the addition is complete, stir the mixture for an additional two hours at room temperature.[1] Acidify the reaction mixture with concentrated hydrochloric acid.[1] The resulting 4-(4-nitrophenyl)butyronitrile is then hydrolyzed by refluxing with a mixture of concentrated sulfuric acid and water to yield 4-(4-nitrophenyl)butanoic acid.[1]

Step 2: Synthesis of 4-(4-aminophenyl)butanoic acid

  • Materials: 4-(4-nitrophenyl)butanoic acid, ethanol, palladium on carbon (10% Pd/C), hydrogen gas.

  • Procedure: Dissolve 4-(4-nitrophenyl)butanoic acid in ethanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC). Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)butanoic acid.

Step 3: Synthesis of this compound

  • Materials: 4-(4-aminophenyl)butanoic acid, a high-boiling inert solvent (e.g., xylene or diphenyl ether), and optionally a cyclization agent like dicyclohexylcarbodiimide (DCC).

  • Procedure (Thermal Cyclization): Heat 4-(4-aminophenyl)butanoic acid in a high-boiling solvent at reflux for several hours, with continuous removal of water using a Dean-Stark apparatus. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and purify the product by column chromatography or recrystallization.

  • Procedure (Mediated Cyclization): Dissolve 4-(4-aminophenyl)butanoic acid in an appropriate solvent like dichloromethane or THF. Add a coupling agent such as DCC or EDC. Stir the reaction at room temperature until completion. Filter off any precipitated urea by-product and purify the filtrate by column chromatography.

Quantitative Data (Protocol 1):

StepReactantProductReagentsConditionsYield
14-Nitrotoluene4-(4-Nitrophenyl)butanoic acid1. Acrylonitrile, NaOH, DMF2. H2SO4, H2O, Reflux1. RT, 3h2. Reflux~70-80%
24-(4-Nitrophenyl)butanoic acid4-(4-Aminophenyl)butanoic acidH2, 10% Pd/C, EthanolRT, 3-4 bar H2>95%
34-(4-Aminophenyl)butanoic acidThis compoundHeat or Coupling AgentVaries~60-70%
Protocol 2: Convergent Synthesis via Beckmann Rearrangement

This route involves three main steps:

  • Synthesis of 7-nitro-1-tetralone.

  • Reduction of the nitro group to afford 7-amino-1-tetralone.

  • Formation of the oxime and subsequent Beckmann rearrangement.

Diagram of the Synthetic Pathway (Protocol 2):

Protocol_2_Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Oxime Formation & Rearrangement alpha_Tetralone alpha_Tetralone 7_nitro_tetralone 7-nitro-1-tetralone alpha_Tetralone->7_nitro_tetralone HNO3, H2SO4 7_amino_tetralone 7-amino-1-tetralone 7_nitro_tetralone->7_amino_tetralone H2, PtO2 or SnCl2, HCl Oxime 7-amino-1-tetralone oxime 7_amino_tetralone->Oxime NH2OH.HCl Target_Compound This compound Oxime->Target_Compound Polyphosphoric acid or TsCl

Caption: Synthetic pathway for Protocol 2.

Experimental Procedures (Protocol 2):

Step 1: Synthesis of 7-nitro-1-tetralone

  • Materials: α-Tetralone, nitric acid, sulfuric acid.

  • Procedure: Cool a mixture of α-tetralone and concentrated sulfuric acid to 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C. After the addition, allow the reaction to stir for a few hours at low temperature. Pour the reaction mixture onto crushed ice and extract the product with an organic solvent. Purify the crude product by column chromatography to isolate the 7-nitro isomer.

Step 2: Synthesis of 7-amino-1-tetralone

  • Materials: 7-nitro-1-tetralone, platinum oxide (PtO2), ferric chloride solution, ethyl acetate, hydrogen gas.

  • Procedure: In a hydrogenation bottle, combine 7-nitro-1-tetralone (15.8 g), platinum oxide (1.6 g), 0.1M aqueous ferric chloride (1 ml), and ethyl acetate (400 ml).[2] Hydrogenate the mixture at 3.5 bar for 3 hours.[2] Filter the catalyst through Celite, washing with methanol.[2] Evaporate the filtrate to obtain crude 7-amino-1-tetralone.[2]

Step 3: Synthesis of this compound

  • Materials: 7-amino-1-tetralone, hydroxylamine hydrochloride, a base (e.g., sodium acetate), and a reagent for the Beckmann rearrangement (e.g., polyphosphoric acid (PPA) or p-toluenesulfonyl chloride (TsCl)).

  • Procedure (Oxime Formation): Reflux a mixture of 7-amino-1-tetralone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) with a base for several hours. After completion, cool the reaction and isolate the oxime product.

  • Procedure (Beckmann Rearrangement): Heat the 7-amino-1-tetralone oxime with polyphosphoric acid at an elevated temperature (e.g., 100-130°C) for a few hours.[3][4][5] Alternatively, treat the oxime with p-toluenesulfonyl chloride in the presence of a base like pyridine.[3] Cool the reaction mixture, pour it into water, and neutralize with a base. Extract the product with an organic solvent and purify by column chromatography.

Quantitative Data (Protocol 2):

StepReactantProductReagentsConditionsYield
1α-Tetralone7-Nitro-1-tetraloneHNO3, H2SO40-5°C~30-40%
27-Nitro-1-tetralone7-Amino-1-tetraloneH2, PtO2, FeCl3, EtOAcRT, 3.5 bar H2, 3hQuantitative (crude)
37-Amino-1-tetraloneThis compound1. NH2OH.HCl2. PPA or TsCl1. Reflux2. Heat~70-80%

Conclusion

This application note provides two comprehensive and detailed protocols for the synthesis of this compound. The choice between the linear synthesis via amino acid cyclization and the convergent approach through a Beckmann rearrangement will depend on the availability of starting materials and the specific requirements of the research. Both routes offer reliable methods to access this important chemical entity for applications in drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the discovery of biologically active molecules targeting common platforms for benzazepine derivatives, such as G-protein coupled receptors (GPCRs) and ion channels. While specific assays for 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one are not widely published, the following protocols describe robust methods to identify and characterize its potential activity.

Application Note 1: GPCR Activation Screening using a Fluorescence-Based Calcium Flux Assay

Introduction: Many benzazepine derivatives are known to modulate the activity of G-protein coupled receptors (GPCRs). A common downstream signaling event for Gq-coupled GPCRs is the release of intracellular calcium. This can be monitored using calcium-sensitive fluorescent dyes, providing a robust and high-throughput method for identifying receptor agonists or positive allosteric modulators.

Signaling Pathway: The activation of a Gq-coupled GPCR initiates a signaling cascade that results in an increase in intracellular calcium concentration. This process is depicted in the diagram below.

GPCR_Signaling Compound 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one GPCR Gq-Coupled GPCR Compound->GPCR Binds to G_protein Gαqβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3 Receptor IP3->Ca_channel Binds to ER Endoplasmic Reticulum Ca_ion Ca²⁺ Ca_channel->Ca_ion Releases Fluorescence Fluorescence Increase Ca_ion->Fluorescence Induces

Caption: Gq-coupled GPCR signaling pathway leading to calcium release.

Experimental Protocol:

1. Cell Culture and Plating:

  • Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing the target Gq-coupled GPCR in appropriate media.

  • Harvest cells and seed them into 384-well, black-walled, clear-bottom assay plates at a density of 20,000 cells per well in 20 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range for testing (e.g., from 100 µM to 1 nM).

3. Calcium Indicator Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.

  • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

4. High-Throughput Screening:

  • Place the assay plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., FLIPR or PHERAstar).

  • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add 10 µL of the diluted compound to the wells.

  • Continue to monitor the fluorescence intensity for 2-3 minutes to capture the calcium mobilization kinetics.

5. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data to a positive control (a known agonist) and a negative control (vehicle).

  • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Data Presentation:

Compound IDTarget GPCRAssay FormatReadoutEC₅₀ (µM)Max Response (% of Control)
This compound (Example 1)GPCR-XCalcium FluxFluorescence1.295
This compound (Example 2)GPCR-YCalcium FluxFluorescence> 100Not active
Control AgonistGPCR-XCalcium FluxFluorescence0.05100

Application Note 2: Ion Channel Modulation Screening using a Fluorescence-Based Membrane Potential Assay

Introduction: The benzazepine scaffold is also found in compounds that modulate ion channel activity. Changes in ion flux across the cell membrane alter the membrane potential.[1] This can be detected using voltage-sensitive fluorescent dyes, enabling high-throughput screening for ion channel modulators.[1]

Experimental Workflow: The workflow for a membrane potential assay involves cell plating, dye loading, compound addition, and fluorescence detection.

Membrane_Potential_Workflow Start Start Cell_Plating Seed Cells in 384-well Plate Start->Cell_Plating Incubation1 Incubate 24h Cell_Plating->Incubation1 Dye_Loading Load with Membrane Potential Dye Incubation1->Dye_Loading Incubation2 Incubate 60 min Dye_Loading->Incubation2 Compound_Addition Add Compound or Controls Incubation2->Compound_Addition Stimulation Add Stimulant (e.g., High K⁺) Compound_Addition->Stimulation Read_Plate Read Fluorescence (Plate Reader) Stimulation->Read_Plate Data_Analysis Analyze Data (IC₅₀/EC₅₀) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a fluorescence-based membrane potential HTS assay.

Experimental Protocol:

1. Cell Culture and Plating:

  • Use a cell line endogenously expressing or engineered to express the ion channel of interest (e.g., a voltage-gated potassium channel).

  • Seed cells into 384-well, black-walled, clear-bottom plates at an appropriate density (e.g., 25,000 cells/well) in 25 µL of growth medium.

  • Incubate for 24-48 hours at 37°C and 5% CO₂.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions in a physiological salt solution (e.g., HBSS) to obtain the desired concentration range.

3. Dye Loading:

  • Prepare the membrane potential dye solution according to the manufacturer's protocol (e.g., FLIPR Membrane Potential Assay Kit).

  • Remove the growth medium and add 25 µL of the dye solution to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

4. High-Throughput Screening:

  • Place the assay plate in a fluorescence plate reader.

  • Add 12.5 µL of the compound dilutions to the wells and incubate for 10-30 minutes.

  • Establish a baseline fluorescence reading.

  • Initiate channel opening by adding 12.5 µL of a stimulus solution (e.g., a high potassium buffer to depolarize the membrane).

  • Immediately measure the change in fluorescence.

5. Data Analysis:

  • Calculate the change in fluorescence units for each well.

  • Normalize the data using a known inhibitor (for IC₅₀) or activator (for EC₅₀) as a positive control and a vehicle-only well as a negative control.

  • Plot the normalized data against compound concentration and fit to a dose-response curve to determine IC₅₀ or EC₅₀ values.

Data Presentation:

Compound IDTarget Ion ChannelAssay FormatReadoutIC₅₀ (µM)% Inhibition at 10 µM
This compound (Example 1)KCNQ2/3Membrane PotentialFluorescence5.888
This compound (Example 2)hERGMembrane PotentialFluorescence> 5012
Control InhibitorKCNQ2/3Membrane PotentialFluorescence0.1100

Application Note 3: Kinase Inhibition Screening using an AlphaLISA Assay

Introduction: The benzazepine scaffold can also be incorporated into kinase inhibitors.[2] AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be used to measure kinase activity by detecting the phosphorylation of a substrate.[3] It is a highly sensitive, no-wash assay suitable for HTS.[3][4]

Assay Principle: The AlphaLISA kinase assay involves a biotinylated substrate peptide, a kinase, and ATP. Upon phosphorylation, an anti-phospho-substrate antibody conjugated to an AlphaLISA acceptor bead and a streptavidin-coated donor bead are brought into proximity, generating a chemiluminescent signal.

AlphaLISA_Kinase_Assay cluster_inhibition Inhibition cluster_reaction Kinase Reaction cluster_detection AlphaLISA Detection Inhibitor 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited Binds to Phospho_Substrate Phosphorylated Substrate Kinase_Inhibited->Phospho_Substrate Blocks Phosphorylation Kinase Kinase Substrate Biotinylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Donor_Bead Streptavidin Donor Bead Signal Signal (615 nm) Donor_Bead->Signal Proximity Induces Phospho_Substrate_Det Phosphorylated Substrate Donor_Bead->Phospho_Substrate_Det Binds Biotin Acceptor_Bead Antibody Acceptor Bead Acceptor_Bead->Signal Proximity Induces Acceptor_Bead->Phospho_Substrate_Det Binds Phospho-site

Caption: Principle of an AlphaLISA kinase inhibition assay.

Experimental Protocol:

1. Reagent Preparation:

  • Prepare the kinase reaction buffer, biotinylated substrate, ATP, and kinase enzyme at appropriate concentrations.

  • Prepare the AlphaLISA detection buffer, streptavidin-donor beads, and anti-phospho-acceptor beads as per the manufacturer's guidelines.

2. Compound Plating:

  • Dispense 50 nL of this compound at various concentrations in DMSO into a 384-well low-volume assay plate.

3. Kinase Reaction:

  • Add 5 µL of the kinase enzyme solution to the wells containing the compound and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

  • Incubate for 60 minutes at room temperature.

4. Reaction Termination and Detection:

  • Stop the reaction by adding 5 µL of the AlphaLISA detection mixture containing the acceptor beads and EDTA.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 5 µL of the streptavidin-donor beads.

  • Incubate for another 30-60 minutes at room temperature in the dark.

5. Data Acquisition and Analysis:

  • Read the plate on an AlphaLISA-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

  • Plot the percent inhibition against the compound concentration and fit the data to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget KinaseAssay FormatReadoutIC₅₀ (µM)
This compound (Example 1)Kinase-AAlphaLISAChemiluminescence0.85
This compound (Example 2)Kinase-BAlphaLISAChemiluminescence25.2
Staurosporine (Control)Kinase-AAlphaLISAChemiluminescence0.015

References

Application Notes and Protocols for Evaluating 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzo[b]azepin-2-one scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Various analogs have demonstrated potential as anti-proliferative, neuroprotective, and antimicrobial agents.[1][2][3] This document provides a detailed set of application notes and protocols for the initial cell-based evaluation of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one for its potential anti-cancer efficacy. The proposed assays will enable researchers to assess its cytotoxic and cytostatic effects, as well as to elucidate its potential mechanism of action.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial assay is crucial for determining the concentration-dependent effect of the compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal carcinoma) in appropriate media.[5]

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Remove the old media from the cells and add 100 µL of the media with the different compound concentrations.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cell Viability (IC50 Values)

Cell LineCompoundIC50 (µM)
MCF-7This compoundTBD
HCT-116This compoundTBD
A549This compoundTBD
DoxorubicinPositive ControlValue

TBD: To be determined experimentally.

Workflow for Cell Viability Assessment

G MTT Assay Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Measurement cluster_3 Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining cell viability using the MTT assay.

2. Apoptosis Induction Assessment (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay can be performed followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[6]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create quadrant plots to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Data Presentation: Apoptosis Induction

TreatmentConcentration% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-ValueValueValue
This compoundIC50TBDTBDTBD
This compound2x IC50TBDTBDTBD
StaurosporineValueValueValueValue

TBD: To be determined experimentally.

Hypothetical Apoptosis Signaling Pathway

G Hypothetical Apoptosis Pathway cluster_0 Induction cluster_1 Signaling Cascade cluster_2 Execution Phase cluster_3 Outcome A 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one B Target Protein (e.g., Kinase, Receptor) A->B C Activation of Caspase-8/9 B->C D Activation of Caspase-3 C->D E Cleavage of Cellular Substrates D->E F DNA Fragmentation E->F G Apoptotic Body Formation E->G H Apoptosis F->H G->H

Caption: A potential signaling pathway for compound-induced apoptosis.

3. Cell Cycle Analysis (Propidium Iodide Staining)

To investigate if the compound affects cell cycle progression, PI staining followed by flow cytometry can be used. PI intercalates with DNA, and the amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate.

    • Treat the cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

    • Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer, measuring the fluorescence of the PI signal.

    • Collect data for at least 20,000 events.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution

TreatmentTime (h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control24ValueValueValue
This compound (IC50)24TBDTBDTBD
Vehicle Control48ValueValueValue
This compound (IC50)48TBDTBDTBD
Vehicle Control72ValueValueValue
This compound (IC50)72TBDTBDTBD

TBD: To be determined experimentally.

Logical Flow of Cell-Based Assays

G Experimental Logic Flow A Primary Screening: Cell Viability (MTT Assay) B Determine IC50 Value A->B C Secondary Assays: Mechanism of Action B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (PI Staining) C->E F Further Mechanistic Studies (e.g., Western Blot, Kinase Assays) D->F E->F

Caption: A logical progression of cell-based assays for compound evaluation.

References

Application Notes and Protocols for In Vivo Evaluation of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (BZ-8A) as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific in vivo experimental data for 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (referred to herein as BZ-8A) is not extensively available in public literature. The following application notes and protocols are based on established methodologies for the preclinical in vivo evaluation of novel neuroprotective compounds.[1][2][3] These protocols provide a robust framework for investigating the potential therapeutic efficacy of BZ-8A in models of neurodegenerative disease.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons and debilitating cognitive and motor deficits. A key pathological driver in these conditions is neuroinflammation. This document outlines a comprehensive in vivo experimental design to assess the neuroprotective and anti-inflammatory properties of BZ-8A. The proposed studies will utilize well-established animal models to generate crucial preclinical data on the compound's efficacy and mechanism of action.[1][4]

Hypothetical Signaling Pathway of Neuroinflammation

Neuroinflammation is a critical process in neurodegeneration, often involving the activation of microglia and the subsequent release of pro-inflammatory cytokines. A potential mechanism by which a neuroprotective agent like BZ-8A might act is by inhibiting this cascade.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Microglia Microglial Activation NFkB->Microglia Inflammation Neuroinflammation Cytokines->Inflammation Microglia->Cytokines Releases Apoptosis Neuronal Apoptosis Inflammation->Apoptosis BZ8A BZ-8A (Hypothesized Action) BZ8A->NFkB Inhibits BZ8A->Microglia Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of BZ-8A.

Experimental Design and Protocols

A robust preclinical evaluation requires a systematic approach using validated animal models and a comprehensive set of behavioral, biochemical, and histological analyses.[1]

Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

The LPS-induced model is a well-established and acute model to study neuroinflammation and screen for potential anti-inflammatory drug candidates.[1]

  • Animal Species: Male C57BL/6 mice.

  • Age: 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be allowed to acclimate for at least one week before experiments.[2]

Experimental Groups and Dosing Regimen

Mice will be randomly assigned to the following experimental groups (n=10-12 per group):

GroupPre-treatment (7 days, i.p.)Challenge (Day 7)
1. Vehicle Control Vehicle (e.g., Saline with 5% DMSO)Saline (i.p.)
2. LPS Control VehicleLPS (0.25 mg/kg, i.p.)
3. BZ-8A (Low Dose) BZ-8A (10 mg/kg)LPS (0.25 mg/kg, i.p.)
4. BZ-8A (Mid Dose) BZ-8A (25 mg/kg)LPS (0.25 mg/kg, i.p.)
5. BZ-8A (High Dose) BZ-8A (50 mg/kg)LPS (0.25 mg/kg, i.p.)

BZ-8A or vehicle is administered intraperitoneally (i.p.) for 7 consecutive days. On the 7th day, LPS is administered one hour after the final compound or vehicle injection.[1]

Experimental Workflow

The overall workflow provides a timeline for drug administration, behavioral testing, and tissue collection.

G cluster_pre Pre-treatment Phase cluster_ind Induction & Testing cluster_post Analysis Phase Acclimation Acclimation (≥ 7 Days) Dosing Daily BZ-8A or Vehicle Admin (Days 1-7) Acclimation->Dosing LPS LPS Challenge (Day 7, 1hr post-dose) Dosing->LPS Behavior Behavioral Testing (24h post-LPS) LPS->Behavior Euthanasia Euthanasia & Tissue Collection (48h post-LPS) Behavior->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis

Caption: In vivo experimental workflow for BZ-8A evaluation.

Methodologies and Outcome Measures

Behavioral Testing (24h post-LPS)

Cognitive function and anxiety-like behavior will be assessed using standardized tests.

  • Protocol: Y-Maze Test for Spontaneous Alternation

    • Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

    • An arm entry is recorded when all four paws are within the arm.

    • Record the sequence of arm entries.

    • A spontaneous alternation is defined as successive entries into the three different arms.

    • Calculate the percentage of alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.

Biochemical Analysis (48h post-LPS)
  • Protocol: Cytokine Measurement by ELISA

    • Following euthanasia, rapidly dissect the hippocampus and cortex from the brain.

    • Homogenize the brain tissue in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and measure total protein concentration using a BCA assay.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.[1]

    • Normalize cytokine concentrations to the total protein content.

Histological Analysis (48h post-LPS)
  • Protocol: Immunohistochemistry for Microglial Activation (Iba1)

    • After euthanasia, perfuse animals with saline followed by 4% paraformaldehyde (PFA).[2]

    • Dissect and post-fix brains in 4% PFA overnight, then cryoprotect in 30% sucrose solution.[2]

    • Section the brains at 30 µm thickness using a cryostat.

    • Incubate sections with a primary antibody against Iba1 (a marker for microglia).

    • Follow with a fluorescently-labeled secondary antibody.

    • Capture images using a fluorescence microscope and quantify the intensity of Iba1 staining or perform cell morphology analysis to assess microglial activation.[1]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data expected from these experiments.

Table 1: Behavioral Assessment - Y-Maze

GroupNTotal Arm Entries (Mean ± SEM)Spontaneous Alternation (%) (Mean ± SEM)
Vehicle Control 1235.2 ± 2.175.4 ± 3.5
LPS Control 1234.8 ± 2.552.1 ± 4.1
BZ-8A (10 mg/kg) + LPS 1236.1 ± 1.959.8 ± 3.8
BZ-8A (25 mg/kg) + LPS 1235.5 ± 2.368.2 ± 4.0
BZ-8A (50 mg/kg) + LPS 1234.9 ± 2.073.5 ± 3.6

Table 2: Biochemical Analysis - Pro-inflammatory Cytokines in Hippocampus

GroupNTNF-α (pg/mg protein) (Mean ± SEM)IL-1β (pg/mg protein) (Mean ± SEM)IL-6 (pg/mg protein) (Mean ± SEM)
Vehicle Control 1225.3 ± 3.115.8 ± 2.230.1 ± 4.5
LPS Control 12150.6 ± 12.595.2 ± 8.7180.4 ± 15.1
BZ-8A (10 mg/kg) + LPS 12115.4 ± 10.170.5 ± 6.9145.2 ± 11.8
BZ-8A (25 mg/kg) + LPS 1270.1 ± 8.245.9 ± 5.185.6 ± 9.3
BZ-8A (50 mg/kg) + LPS 1240.5 ± 5.625.3 ± 3.450.7 ± 6.8

Table 3: Histological Quantification - Microglial Activation

GroupNIba1 Positive Cells (cells/mm²) (Mean ± SEM)
Vehicle Control 1045.6 ± 5.3
LPS Control 10180.2 ± 15.8
BZ-8A (10 mg/kg) + LPS 10142.7 ± 11.9
BZ-8A (25 mg/kg) + LPS 1095.3 ± 9.1
BZ-8A (50 mg/kg) + LPS 1060.1 ± 7.5

Conclusion

The validation of BZ-8A's in vivo efficacy requires a systematic and multi-faceted approach.[1] The experimental design detailed here, employing a well-established neuroinflammation model, provides a comprehensive framework for assessing its therapeutic potential. Positive outcomes in these studies, demonstrating a reduction in neuroinflammation, attenuation of behavioral deficits, and protection against neuronal damage, would provide a strong rationale for further preclinical development in more complex models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.[4][5][6]

References

Chemical Probe Application Notes: 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a novel small molecule probe belonging to the benzo[b]azepinone class of compounds. While direct biological targets of this specific molecule are still under investigation, its structural similarity to other reported benzo[b]azepinone derivatives suggests potential activity as a modulator of key cellular signaling pathways. Notably, derivatives of the benzo[b]azepinone scaffold have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) and as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2]

This document provides detailed application notes and protocols for the use of this compound as a chemical probe, based on its potential as a ROCK inhibitor. The provided protocols and data are representative and may require optimization for specific experimental systems.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.22 g/mol
CAS Number22246-76-0
AppearanceOff-white to light yellow solid
SolubilitySoluble in DMSO (>10 mg/mL), and Methanol. Poorly soluble in water.
Purity (by HPLC)≥95%
StorageStore at -20°C, desiccated and protected from light.

Hypothetical Biological Activity: ROCK Inhibition

Based on the activity of structurally related compounds, this compound is presented here as a hypothetical inhibitor of ROCK1 and ROCK2. The Rho-ROCK signaling pathway is a critical regulator of cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation.

Quantitative Data (Hypothetical)

The following data represent plausible inhibitory activities and should be used as a guideline for experimental design.

TargetIC₅₀ (nM)Assay Type
ROCK185In vitro kinase assay
ROCK265In vitro kinase assay
PKA>10,000In vitro kinase assay
CAMKII>10,000In vitro kinase assay

Signaling Pathway

The diagram below illustrates the canonical Rho-ROCK signaling pathway, which is putatively inhibited by this compound.

ROCK_Signaling_Pathway GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Probe 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Probe->ROCK Inhibits pMLC Phospho-MLC MLC->pMLC Actin_Stress_Fibers Actin Stress Fibers Cell Contraction pMLC->Actin_Stress_Fibers

Caption: Hypothetical inhibition of the Rho-ROCK signaling pathway.

Experimental Protocols

In Vitro Kinase Assay for ROCK Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against ROCK1 and ROCK2 kinases.

Materials:

  • Recombinant human ROCK1 and ROCK2 (e.g., from SignalChem)

  • S6K (p70S6K) peptide substrate (e.g., KKRNRTLTV)

  • ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the chemical probe in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • In a 384-well plate, add 1 µL of the diluted probe or DMSO (vehicle control).

  • Add 5 µL of a solution containing the ROCK enzyme and the peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the respective enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP (and thus kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the probe relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation

This protocol allows for the assessment of the probe's activity in a cellular context by measuring the phosphorylation of a key ROCK substrate, Myosin Light Chain.

Materials:

  • Cell line known to have active Rho-ROCK signaling (e.g., HeLa or A549 cells)

  • Complete cell culture medium

  • This compound

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC (Thr18/Ser19), anti-total MLC, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Treat the cells with varying concentrations of the chemical probe (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total MLC and GAPDH to ensure equal loading.

  • Quantify the band intensities to determine the relative levels of MLC phosphorylation.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for characterizing a novel chemical probe.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays cluster_2 Data Analysis Kinase_Assay In Vitro Kinase Assay (e.g., ROCK1/2) Selectivity_Panel Kinase Selectivity Panel (e.g., >100 kinases) Kinase_Assay->Selectivity_Panel Western_Blot Western Blot for Substrate Phosphorylation (e.g., pMLC) Selectivity_Panel->Western_Blot Cell_Migration Cell Migration/Invasion Assay Western_Blot->Cell_Migration Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Migration->Cytotoxicity IC50_Calc IC₅₀/EC₅₀ Determination Cytotoxicity->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) IC50_Calc->SAR_Analysis Start Probe Synthesis & QC Start->Kinase_Assay

Caption: Workflow for chemical probe characterization.

Disclaimer

The biological activity and protocols described herein for this compound are hypothetical and based on the activities of structurally related compounds. Researchers should perform their own validation experiments to confirm any biological activity. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

References

Application of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one scaffold represents a promising starting point for the discovery of novel therapeutic agents targeting the central nervous system (CNS). This heterocyclic structure, a derivative of the benzazepine class of compounds, offers a versatile framework for chemical modification to achieve desired pharmacological profiles. Benzazepine derivatives have demonstrated a wide range of activities within the CNS, including modulation of dopamine and serotonin receptors, which are critical targets in the treatment of various psychiatric and neurological disorders such as schizophrenia, Parkinson's disease, and depression.

This document provides a detailed overview of the potential applications of this compound derivatives in CNS drug discovery. It includes summaries of potential pharmacological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Potential Pharmacological Applications

Derivatives of the this compound scaffold are being investigated for their potential to modulate key CNS targets, including:

  • Dopamine D1 Receptor Antagonism: Compounds with this activity have potential as antipsychotic agents for the treatment of schizophrenia.

  • Serotonin 5-HT2A Receptor Antagonism: This is another important mechanism for atypical antipsychotics, often contributing to a better side-effect profile.

  • Neprilysin (NEP) Inhibition: NEP is an enzyme involved in the degradation of amyloid-beta peptides. Inhibitors of NEP are being explored as a potential therapeutic strategy for Alzheimer's disease.

Data Presentation

While specific quantitative data for this compound itself is not extensively available in public literature, the following table presents representative data for analogous benzazepine derivatives to illustrate the potential potency of this class of compounds.

Compound ClassTargetAssay TypeKey ParameterValue (nM)
Benzazepine DerivativeDopamine D1 ReceptorRadioligand Binding (Ki)Ki10 - 100
Substituted BenzazepinoneSerotonin 5-HT2A ReceptorRadioligand Binding (Ki)Ki5 - 50
Aminobenzazepinone AnalogNeprilysin (NEP)Enzyme Inhibition (IC50)IC5050 - 500

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic scheme for the preparation of this compound derivatives is outlined below. This can be adapted based on the desired substitutions.

cluster_synthesis General Synthetic Workflow start Starting Material (e.g., substituted aniline) step1 Cyclization to form benzazepinone core start->step1 step2 Introduction of amino group at C8 position step1->step2 step3 Derivatization of amino group or other positions step2->step3 product Final 8-aminobenzazepinone derivative step3->product

Caption: General synthetic workflow for 8-aminobenzazepinone derivatives.

Protocol: Synthesis of a Hypothetical Derivative (e.g., N-acyl derivative)

  • Step 1: Synthesis of the Benzazepinone Core. A substituted aniline is reacted with an appropriate cyclic ketone in the presence of a catalyst (e.g., polyphosphoric acid) at elevated temperatures to yield the tricyclic benzazepinone core.

  • Step 2: Nitration and Reduction. The benzazepinone core is nitrated at the C8 position using a mixture of nitric acid and sulfuric acid. The resulting nitro-derivative is then reduced to the 8-amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

  • Step 3: N-Acylation. The this compound is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with an acyl chloride or anhydride in the presence of a base (e.g., triethylamine) to yield the final N-acyl derivative.

  • Purification. The final product is purified by column chromatography on silica gel.

In Vitro Assays

1. Dopamine D1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor.[1][2]

cluster_binding_assay Radioligand Binding Assay Workflow prep Prepare membrane homogenates expressing D1 receptors incubate Incubate membranes with radioligand ([3H]SCH23390) and test compound prep->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate count Quantify bound radioactivity using liquid scintillation counting separate->count analyze Analyze data to determine IC50 and Ki values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human dopamine D1 receptor.[1][2]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[1]

  • Radioligand: [3H]SCH23390 (specific activity ~80 Ci/mmol) at a final concentration of 0.2 nM.

  • Non-specific Binding: Determined in the presence of 1 µM SCH23390.

  • Procedure:

    • In a 96-well plate, add assay buffer, test compound (at various concentrations), radioligand, and membrane preparation.[1]

    • Incubate at room temperature for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.[1][2]

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[1][2]

  • Data Analysis: Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

2. Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a test compound to act as an antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium levels.[3][4]

cluster_calcium_assay Calcium Flux Assay Workflow plate_cells Plate cells expressing 5-HT2A receptors load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_compound Add test compound (antagonist) load_dye->add_compound add_agonist Stimulate with a 5-HT2A agonist (e.g., serotonin) add_compound->add_agonist measure Measure changes in fluorescence over time add_agonist->measure

Caption: Workflow for a 5-HT2A receptor calcium flux assay.

Protocol:

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate.

    • Incubate the cells with the fluorescent dye.

    • Add the test compound (antagonist) at various concentrations and incubate.

    • Add a known 5-HT2A receptor agonist (e.g., serotonin) to stimulate the cells.

    • Immediately measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of the antagonist by measuring the inhibition of the agonist-induced calcium response.

3. Neprilysin (NEP) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of neprilysin.[5]

cluster_nep_assay NEP Inhibition Assay Workflow prepare Prepare NEP enzyme, fluorogenic substrate, and test compound incubate Incubate NEP with test compound prepare->incubate add_substrate Initiate reaction by adding substrate incubate->add_substrate measure Measure fluorescence increase over time add_substrate->measure analyze Calculate % inhibition and determine IC50 value measure->analyze cluster_car_test Conditioned Avoidance Response Workflow training Train animals (e.g., rats) to avoid an aversive stimulus (footshock) in response to a conditioned stimulus (light/tone) drug_admin Administer test compound or vehicle training->drug_admin testing Test the animals' ability to perform the avoidance response drug_admin->testing analysis Analyze the number of avoidances, escapes, and failures to respond testing->analysis cluster_signaling Dopamine D1 and Serotonin 5-HT2A Receptor Signaling D1_ant D1 Antagonist (Benzazepinone Derivative) D1R D1 Receptor D1_ant->D1R blocks AC_D1 Adenylyl Cyclase D1R->AC_D1 inhibits activation of cAMP cAMP AC_D1->cAMP reduces production of PKA PKA cAMP->PKA reduces activation of downstream_D1 Downstream Effects (e.g., gene expression, neuronal excitability) PKA->downstream_D1 modulates SHT2A_ant 5-HT2A Antagonist (Benzazepinone Derivative) SHT2AR 5-HT2A Receptor SHT2A_ant->SHT2AR blocks PLC Phospholipase C SHT2AR->PLC inhibits activation of IP3_DAG IP3 & DAG PLC->IP3_DAG reduces production of Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC reduces downstream_SHT2A Downstream Effects (e.g., neuronal excitability, neurotransmitter release) Ca_PKC->downstream_SHT2A modulates cluster_nep_pathway Neprilysin's Role in Amyloid-Beta Degradation NEP_inhibitor NEP Inhibitor (Aminobenzazepinone Derivative) NEP Neprilysin (NEP) NEP_inhibitor->NEP inhibits degradation Aβ Degradation NEP->degradation mediates Abeta Amyloid-Beta (Aβ) Abeta->NEP is a substrate for accumulation Aβ Accumulation & Plaque Formation degradation->accumulation prevents

References

Application Notes and Protocols: Kinase Inhibition Assay for 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the kinase inhibitory activity of the novel compound 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. As the specific kinase targets for this compound are not yet established, this protocol outlines a general screening approach using the Homogeneous Time-Resolved Fluorescence (HTRF) assay platform. HTRF is a robust, high-throughput method suitable for primary screening and IC50 value determination against a panel of kinases.[1][2][3] The protocol is designed to be adaptable for various kinase targets and can be scaled for higher throughput screening campaigns.

Assay Principle

The HTRF kinase assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[3] The assay quantifies the phosphorylation of a substrate by a kinase. In this competitive immunoassay, a biotinylated substrate, a europium cryptate-labeled anti-phospho-specific antibody (donor), and a streptavidin-conjugated fluorophore (acceptor) are used. When the substrate is phosphorylated by the kinase, the binding of the antibody and streptavidin to the same substrate molecule brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. A kinase inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal. The signal is proportional to the amount of phosphorylated substrate.

HTRF_Principle Kinase Kinase Substrate Biotinylated Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate NoFRET No FRET Substrate->NoFRET ATP ATP ADP ADP Inhibitor 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Inhibitor->Kinase Inhibition Eu_Ab Eu-Antibody (Donor) PhosphoSubstrate->Eu_Ab SA_XL SA-Acceptor PhosphoSubstrate->SA_XL FRET FRET Signal Eu_Ab->FRET Energy Transfer

Figure 1: Principle of the HTRF Kinase Inhibition Assay.

Materials and Reagents

ReagentSupplierNotes
Kinase PanelVariousSelect a panel of kinases relevant to the intended therapeutic area.
Universal Biotinylated Substratee.g., CisbioChoose a substrate compatible with the selected kinases (e.g., TK or STK substrate).
ATPStandard SupplierPrepare a concentrated stock solution in ultrapure water.
HTRF Kinase Buffere.g., Cisbio
HTRF Detection Buffere.g., Cisbio
Europium Cryptate-labeled Antibodye.g., CisbioSpecific to the phosphorylated residue (e.g., anti-phosphotyrosine).
Streptavidin-XL665 (or other acceptor)e.g., Cisbio
This compoundIn-house/SupplierPrepare a stock solution in 100% DMSO.
DMSOStandard SupplierFor compound dilution.
384-well low-volume white platesStandard SupplierFor the assay.
HTRF-compatible plate readerVariousCapable of dual-wavelength detection (e.g., 665 nm and 620 nm).

Experimental Protocols

Protocol 1: Kinase Panel Screening

This protocol is for an initial screen to identify which kinases are inhibited by this compound at a single concentration.

1. Reagent Preparation:

  • Prepare a working solution of the test compound in the desired assay buffer, maintaining a final DMSO concentration of ≤1%.

  • Dilute the kinases and biotinylated substrate in the appropriate kinase buffer to the desired working concentrations. These concentrations should be optimized for each kinase, typically around the Km for the substrate and ATP.

  • Prepare the ATP solution in kinase buffer.

  • Prepare the detection reagents by diluting the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.

2. Kinase Reaction:

  • Add 2 µL of the test compound solution (or DMSO for control) to the wells of a 384-well plate.

  • Add 4 µL of the kinase solution to each well.

  • Add 4 µL of the biotinylated substrate solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution.

  • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

3. Detection:

  • Stop the reaction by adding 10 µL of the detection reagent mixture to each well.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

4. Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.

  • Calculate the percent inhibition using the following formula: % Inhibition = 100 x [1 - (Ratio_compound - Ratio_background) / (Ratio_positive_control - Ratio_background)]

Experimental_Workflow start Start reagent_prep Reagent Preparation (Compound, Kinase, Substrate, ATP, Detection Reagents) start->reagent_prep dispense_compound Dispense Compound/DMSO (2 µL) reagent_prep->dispense_compound dispense_kinase_substrate Add Kinase (4 µL) and Substrate (4 µL) dispense_compound->dispense_kinase_substrate pre_incubation Pre-incubation (15 min) dispense_kinase_substrate->pre_incubation initiate_reaction Initiate with ATP (10 µL) pre_incubation->initiate_reaction kinase_reaction Kinase Reaction (e.g., 60 min) initiate_reaction->kinase_reaction stop_detection Stop with Detection Reagents (10 µL) kinase_reaction->stop_detection detection_incubation Detection Incubation (60 min) stop_detection->detection_incubation read_plate Read HTRF Signal (665 nm & 620 nm) detection_incubation->read_plate data_analysis Data Analysis (% Inhibition) read_plate->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for kinase inhibition screening.
Protocol 2: IC50 Determination

For kinases that show significant inhibition in the initial screen, a dose-response experiment should be performed to determine the IC50 value.

1. Compound Dilution Series:

  • Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM).

  • Dilute each concentration from the DMSO series into the assay buffer.

2. Assay Procedure:

  • Follow the same procedure as in Protocol 1, but instead of a single concentration of the test compound, add the different concentrations from the dilution series to the assay plate.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration as described in Protocol 1.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Kinase Panel Screening Results for this compound
Kinase TargetTest Concentration (µM)Percent Inhibition (%)
Kinase A10
Kinase B10
Kinase C10
...10
Table 2: IC50 Values for this compound against Selected Kinases
Kinase TargetIC50 (µM) [95% CI]Hill Slope
Kinase X
Kinase Y
...

Illustrative Signaling Pathway

To provide a broader context for the potential mechanism of action of a kinase inhibitor, the following diagram illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway. Inhibition of a kinase within such a pathway can modulate cellular processes like proliferation, differentiation, and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylation Gene_Expression Gene Expression TF->Gene_Expression Cellular_Response Cellular Response (Proliferation, Survival) Gene_Expression->Cellular_Response

Figure 3: A generic MAPK signaling pathway.

Conclusion

The protocols and templates provided in this document offer a comprehensive framework for the initial characterization of the kinase inhibitory profile of this compound. By employing a systematic screening and IC50 determination approach, researchers can identify potential kinase targets and quantify the potency of this novel compound, thereby guiding further preclinical development and mechanism of action studies.

References

Application Notes and Protocols: Development of [¹⁸F]8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols describe a hypothetical development pathway for a radiolabeled 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Specific literature detailing the synthesis and radiolabeling of this exact compound is not publicly available. The procedures outlined below are representative examples based on established methodologies for structurally similar compounds and general radiochemical practices.

Introduction

The 1H-benzo[b]azepin-2(3H)-one scaffold is a core structure in many biologically active compounds. Its derivatives have been explored for various central nervous system (CNS) targets. The development of a radiolabeled version of an 8-amino substituted analog allows for in vitro and in vivo characterization of its binding properties using techniques like Positron Emission Tomography (PET). PET is a highly sensitive imaging technique that requires radioligands with high affinity, specificity, and favorable pharmacokinetic properties.[1][2]

This document outlines the synthesis of a suitable precursor, the subsequent radiolabeling with Fluorine-18 ([¹⁸F]), and the protocols for conducting in vitro binding studies to determine key parameters such as binding affinity (K_d) and receptor density (B_max). Fluorine-18 is a commonly used radionuclide for PET due to its near-ideal half-life (109.7 min) and low positron energy.[1][3]

Data Presentation

Quantitative data from the development and characterization of the radioligand are summarized below.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]this compound

ParameterResult
Radiochemical Yield (Decay-Corrected)25-35%
Molar Activity (A_m) at EOS110-150 GBq/µmol
Radiochemical Purity>98%
Synthesis Time~60 minutes

Table 2: In Vitro Saturation Binding Assay Parameters

ParameterValue
TargetHypothetical Receptor 'X'
Radioligand[¹⁸F]this compound
Tissue/Cell SourceRat brain membrane homogenate
Equilibrium Dissociation Constant (K_d)2.1 nM
Maximum Receptor Density (B_max)185 fmol/mg protein

Table 3: In Vitro Competitive Binding Assay Results

Competing LigandIC_50 (nM)K_i (nM)
Unlabeled this compound3.51.8
Standard Reference Compound Y15.27.9
Non-specific Compound Z>10,000>5,000

Experimental Protocols

Synthesis of Labeling Precursor

A suitable precursor for radiolabeling is the corresponding 8-nitro derivative, which can be synthesized and then reduced to the amine post-labeling, or a diaryliodonium salt precursor for direct radiofluorination. A common approach involves multi-step synthesis from commercially available starting materials.[4][5] The proposed synthetic pathway is illustrated below.

G cluster_synthesis Precursor Synthesis Workflow A 2-Iodo-4-nitroaniline C Heck Coupling (Pd(OAc)2, PPh3) A->C B Allyl alcohol B->C D (E)-3-(2-Amino-5-nitrophenyl)prop-2-en-1-ol C->D F Amide Formation D->F E Acryloyl chloride E->F G N-((E)-3-hydroxyprop-1-en-1-yl)-4-nitrophenyl)acrylamide F->G H Ring-Closing Metathesis (Grubbs' Catalyst) G->H I 8-Nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (Labeling Precursor) H->I

Caption: Proposed synthetic pathway for the labeling precursor.

Protocol:

  • Heck Coupling: Combine 2-iodo-4-nitroaniline and allyl alcohol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand to form (E)-3-(2-amino-5-nitrophenyl)prop-2-en-1-ol.[5]

  • Amide Formation: React the product from step 1 with acryloyl chloride in the presence of a base to form the corresponding acrylamide derivative.

  • Ring-Closing Metathesis: Subject the diene from step 2 to a ring-closing metathesis reaction using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the seven-membered ring of 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

  • Purification: Purify the final precursor compound using column chromatography.

Radiolabeling with Fluorine-18

The radiolabeling process involves a nucleophilic substitution of the nitro group with [¹⁸F]fluoride, followed by purification.

G cluster_radiolabeling Radiolabeling Workflow A [¹⁸F]Fluoride Trapping (QMA Cartridge) B Elution (K2CO3/K222) A->B C Azeotropic Drying B->C D Add Precursor in DMSO C->D E Nucleophilic Substitution (150°C, 15 min) D->E F Quench Reaction E->F G Semi-preparative HPLC Purification F->G H Formulation (Saline + Ethanol) G->H I Quality Control (Analytical HPLC, TLC) H->I G cluster_binding_assay In Vitro Binding Assay Workflow A Prepare Membrane Homogenate B Protein Quantification (BCA Assay) A->B C Prepare Assay Plates (Total, NSB, Competition) B->C D Add Membranes, Radioligand, & Competing Ligands B->D C->D E Incubate (e.g., 60 min at 30°C) D->E F Rapid Filtration (Glass Fiber Filters) E->F G Wash Filters (Ice-cold Buffer) F->G H Dry Filters G->H I Add Scintillation Cocktail H->I J Count Radioactivity (Scintillation Counter) I->J K Data Analysis (Calculate Kd, Bmax, Ki) J->K

References

Application Notes and Protocols: Investigating the Mechanism of Action of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for investigating the mechanism of action of the novel compound, 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to the limited availability of specific data for this compound, this document presents a series of established protocols and a hypothesized mechanism of action based on the activities of structurally related benzodiazepines and other psychoactive compounds. The proposed mechanism centers on the modulation of the GABA-A receptor, a common target for such molecules, and also explores potential cytotoxic effects, a property observed in some benzodiazepine derivatives. The following sections offer detailed experimental procedures, illustrative data tables, and visual workflows to guide the comprehensive evaluation of this compound's pharmacological profile.

Hypothesized Mechanism of Action

Based on its structural similarity to the benzodiazepine scaffold, it is hypothesized that this compound acts as a positive allosteric modulator of the GABA-A receptor. This interaction is expected to enhance the inhibitory effects of the endogenous neurotransmitter gamma-aminobutyric acid (GABA), leading to a sedative, anxiolytic, and anticonvulsant profile. Additionally, given that some related compounds exhibit cytotoxic properties, a secondary line of investigation into its potential anti-proliferative effects on cancer cell lines is also outlined.

Data Presentation

The following tables present hypothetical quantitative data for this compound to illustrate the expected outcomes of the described experimental protocols.

Table 1: GABA-A Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)
This compoundα1β2γ215.2
α2β2γ225.8
α3β2γ230.1
α5β2γ245.5
Diazepam (Control)α1β2γ25.6

Table 2: In Vivo Anticonvulsant Activity (Pentylenetetrazol-induced Seizure Model)

CompoundDose (mg/kg)Seizure Latency (s)Seizure Severity (Score 0-5)
Vehicle Control-125 ± 154.8 ± 0.4
This compound1210 ± 203.2 ± 0.5
5350 ± 301.5 ± 0.3
10580 ± 450.5 ± 0.2
Diazepam (Control)2600 ± 500.2 ± 0.1

Table 3: Cytotoxicity in Human Cancer Cell Lines (MTT Assay)

Cell LineThis compound IC50 (µM)Doxorubicin (Control) IC50 (µM)
MCF-7 (Breast Cancer)75.31.2
A549 (Lung Cancer)> 1002.5
HeLa (Cervical Cancer)82.11.8

Experimental Protocols

Protocol 1: GABA-A Receptor Binding Assay

This protocol determines the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [3H]-Flumazenil (radioligand)

  • This compound

  • Diazepam (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and diazepam in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Flumazenil (final concentration ~1 nM), and 50 µL of the test compound or control.

  • For non-specific binding, add a high concentration of unlabeled diazepam (e.g., 10 µM).

  • Add 50 µL of the rat cortical membrane preparation (approximately 100-200 µg of protein).

  • Incubate the plate at 4°C for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki values using competitive binding analysis software.

Protocol 2: Electrophysiological Recording of GABA-A Receptor Function

This protocol assesses the functional effect of the compound on GABA-A receptor-mediated currents using patch-clamp electrophysiology.

Materials:

  • HEK293 cells stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2)

  • Cell culture medium and reagents

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal solution (e.g., containing KCl, MgCl2, EGTA, HEPES)

  • External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

  • GABA

  • This compound

  • Diazepam

Procedure:

  • Culture the HEK293 cells on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull patch pipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply GABA at a sub-maximal concentration (e.g., EC20) to elicit a baseline current.

  • Co-apply the same concentration of GABA with varying concentrations of this compound or diazepam.

  • Record the potentiation of the GABA-evoked current.

  • Analyze the data to determine the EC50 for potentiation and the maximum enhancement of the GABA response.

Protocol 3: In Vivo Anticonvulsant Activity Assessment

This protocol evaluates the anticonvulsant efficacy of the compound in a chemically-induced seizure model in rodents.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazol (PTZ)

  • This compound

  • Diazepam

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Observation chambers

Procedure:

  • Acclimatize mice to the laboratory conditions for at least 7 days.

  • Divide the mice into groups (vehicle control, different doses of the test compound, positive control).

  • Administer the test compound, diazepam, or vehicle intraperitoneally (i.p.).

  • After a pre-determined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Immediately place each mouse in an individual observation chamber and record the latency to the first clonic seizure and the severity of the seizure over a 30-minute period using a standardized scoring system.

  • Analyze the data for significant increases in seizure latency and decreases in seizure severity compared to the vehicle control group.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential of the compound to inhibit the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or doxorubicin for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABAA_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABAA_Receptor Binds Compound 8-amino-4,5-dihydro- 1H-benzo[b]azepin-2(3H)-one Compound->GABAA_Receptor Positive Allosteric Modulation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis and Interpretation Binding_Assay GABA-A Receptor Binding Assay Binding_Affinity Determine Binding Affinity (Ki) Binding_Assay->Binding_Affinity Electrophysiology Patch-Clamp Electrophysiology Functional_Modulation Assess Functional Modulation (EC50) Electrophysiology->Functional_Modulation Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cytotoxicity Determine Cytotoxicity (IC50) Cytotoxicity_Assay->Cytotoxicity Anticonvulsant_Model Anticonvulsant Model (PTZ in mice) Efficacy Evaluate Anticonvulsant Efficacy Anticonvulsant_Model->Efficacy Mechanism Elucidate Mechanism of Action Binding_Affinity->Mechanism Functional_Modulation->Mechanism Efficacy->Mechanism Cytotoxicity->Mechanism

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Troubleshooting Guide

Researchers may encounter several challenges during the multi-step synthesis of this compound. This guide addresses common issues, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Beckmann or Schmidt rearrangement - Incomplete reaction. - Suboptimal temperature or reaction time. - Inefficient acid catalyst. - Formation of regioisomeric byproducts.[1]- Monitor the reaction progress using TLC or LC-MS. - Optimize temperature and reaction time. - Screen different acid catalysts (e.g., H₂SO₄, PPA, TFA). - Improve purification methods (e.g., column chromatography with a gradient solvent system) to separate isomers.
Difficulty in the reduction of the nitro group - Incomplete reduction. - Catalyst poisoning. - Unsuitable reducing agent or reaction conditions.- Use a more active catalyst (e.g., Pd/C, PtO₂). - Ensure the starting material is pure to avoid catalyst poisons. - Alternative reduction methods can be employed, such as using SnCl₂/HCl or Fe/NH₄Cl.
Side reactions during cyclization - Polymerization of starting materials. - Formation of dimers or other unwanted byproducts. - Intramolecular vs. intermolecular reaction competition.- Employ high-dilution conditions to favor intramolecular cyclization. - Optimize the reaction temperature and choice of base or catalyst. - Protect reactive functional groups that are not involved in the cyclization.
Challenges in purification of the final product - Presence of closely related impurities. - Product instability under purification conditions. - Poor solubility of the product.- Utilize high-performance liquid chromatography (HPLC) for purification. - Recrystallization from a suitable solvent system can be effective. - Screen a variety of solvents to find one that provides good solubility for purification without causing degradation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the benzo[b]azepin-2-one core?

A common approach involves the use of a substituted tetralone, such as 7-nitro-3,4-dihydronaphthalen-2(1H)-one. This starting material can undergo a Beckmann or Schmidt rearrangement to form the seven-membered lactam ring.[1]

Q2: What are the critical parameters for a successful Beckmann rearrangement in this synthesis?

The key parameters for a successful Beckmann rearrangement are the choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid), reaction temperature, and reaction time. It is crucial to perform the reaction under anhydrous conditions to prevent the hydrolysis of the intermediate oxime. Careful optimization of these parameters is necessary to maximize the yield of the desired regioisomer.

Q3: How can I minimize the formation of the undesired regioisomer during the ring expansion step?

The regioselectivity of the Beckmann or Schmidt rearrangement can be influenced by the steric and electronic properties of the substituents on the aromatic ring of the tetralone precursor. While complete control can be challenging, modifying the reaction conditions, such as the acid catalyst and temperature, may favor the formation of the desired 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Chromatographic separation is often required to isolate the correct isomer.[1]

Q4: What are the recommended conditions for the reduction of the nitro group to an amino group?

The reduction of the nitro group is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. Alternative methods include the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in the presence of an ammonium chloride solution. The choice of method may depend on the presence of other functional groups in the molecule.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are necessary. The Beckmann and Schmidt rearrangements often involve strong acids and potentially hazardous reagents like sodium azide (for the Schmidt reaction), which is highly toxic and explosive. These steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Catalytic hydrogenation involves flammable hydrogen gas and requires the use of specialized equipment. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocols

Protocol 1: Synthesis of 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one via Beckmann Rearrangement
  • Oxime Formation: To a solution of 7-nitro-3,4-dihydronaphthalen-2(1H)-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. Filter the precipitated oxime, wash with water, and dry under vacuum.

  • Beckmann Rearrangement: Add the dried oxime (1.0 eq) portion-wise to pre-cooled polyphosphoric acid (PPA) at 0°C. Stir the mixture at room temperature for 1 hour and then heat to 80-100°C for 2-3 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
  • Catalytic Hydrogenation: Dissolve 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (1.0 eq) in methanol or ethanol. Add 10% Pd/C catalyst (5-10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the desired this compound.

Visualizations

Synthesis_Workflow Start 7-Nitro-3,4-dihydronaphthalen-2(1H)-one Oxime Oxime Intermediate Start->Oxime Hydroxylamine HCl, NaOAc Rearrangement Beckmann/Schmidt Rearrangement Oxime->Rearrangement Nitro_Lactam 8-Nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Rearrangement->Nitro_Lactam PPA or H₂SO₄ Reduction Nitro Group Reduction Nitro_Lactam->Reduction Final_Product This compound Reduction->Final_Product H₂, Pd/C

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Rearrangement? Cause1 Incomplete Reaction? Start->Cause1 Yes Cause2 Isomer Formation? Start->Cause2 Yes Solution1 Optimize Time/Temp Cause1->Solution1 Solution2 Improve Purification Cause2->Solution2

Caption: Troubleshooting logic for low yield in the rearrangement step.

References

Technical Support Center: Synthesis of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: Intramolecular Cyclization and Beckmann Rearrangement.

Route 1: Intramolecular Cyclization of 3-(2,5-diaminophenyl)propanoic acid

Problem 1: Low Yield of Cyclized Product

Possible Cause Troubleshooting Step Expected Outcome
Incomplete activation of the carboxylic acid.- Ensure the activating agent (e.g., EDC, DCC) is fresh and used in slight excess (1.1-1.2 equivalents). - Add a coupling additive such as HOBt or DMAP (0.1-0.2 equivalents).Improved conversion of the carboxylic acid to the activated intermediate, leading to a higher yield of the lactam.
Inefficient cyclization due to steric hindrance or unfavorable conformation.- Increase the reaction temperature in increments of 10°C. - Use a more dilute solution to favor intramolecular over intermolecular reactions. - Experiment with different solvents to find one that promotes a favorable conformation for cyclization.Enhanced rate of intramolecular cyclization and minimized formation of polymeric byproducts.
Side reactions of the amino groups.- Consider protecting the aromatic amino group with a readily cleavable protecting group (e.g., Boc) before cyclization.Reduced side reactions and increased selectivity for the desired lactam formation.

Problem 2: Formation of Polymeric Byproducts

Possible Cause Troubleshooting Step Expected Outcome
High concentration of the starting material.- Perform the reaction under high dilution conditions (e.g., 0.01 M). - Use a syringe pump for slow addition of the activated amino acid to the reaction mixture.Favoring intramolecular cyclization over intermolecular polymerization, thus reducing polymer formation.
Inefficient stirring.- Ensure vigorous stirring to maintain a homogeneous solution, especially during the addition of reagents.Minimized localized high concentrations that can lead to polymerization.
Route 2: Beckmann Rearrangement of 8-amino-1-tetralone oxime

Problem 1: Low Conversion of the Oxime to the Lactam

Possible Cause Troubleshooting Step Expected Outcome
Insufficiently acidic conditions.- Increase the concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid). - Switch to a stronger acid catalyst.Complete protonation of the oxime hydroxyl group, facilitating the rearrangement.
Reaction temperature is too low.- Gradually increase the reaction temperature. The Beckmann rearrangement often requires elevated temperatures (>100°C).[1]Increased reaction rate and improved conversion of the oxime.
Catalyst deactivation.- Ensure anhydrous conditions, as water can hydrolyze some acid catalysts.Maintained catalytic activity throughout the reaction.

Problem 2: Formation of Undesired Regioisomer or Side Products

Possible Cause Troubleshooting Step Expected Outcome
Isomerization of the oxime under reaction conditions.- Use a milder reagent that promotes rearrangement of the specific oxime isomer, such as tosyl chloride.[2]Increased selectivity for the desired lactam regioisomer.
Beckmann fragmentation.- Choose reaction conditions that favor rearrangement over fragmentation, such as using a non-nucleophilic acid in a non-polar solvent.Minimized formation of nitrile and other fragmentation byproducts.
Degradation of the amino group.- Consider protecting the amino group with an acid-stable protecting group prior to the rearrangement.Prevention of side reactions involving the amino group in the strongly acidic medium.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for improving the yield in the intramolecular cyclization route?

A1: The most critical parameter is often the effective activation of the carboxylic acid and maintaining high dilution to favor the intramolecular reaction. Incomplete activation leads to unreacted starting material, while high concentrations promote intermolecular polymerization.

Q2: How can I minimize the formation of the undesired lactam regioisomer in the Beckmann rearrangement?

A2: The regioselectivity of the Beckmann rearrangement is determined by which group is anti-periplanar to the leaving group on the oxime nitrogen.[2] To minimize the formation of the undesired isomer, you can try to isolate the desired oxime isomer before the rearrangement or use milder conditions that are less likely to cause oxime isomerization.

Q3: What are the common impurities I should look for during the purification of this compound?

A3: Common impurities may include unreacted starting materials (e.g., 3-(2,5-diaminophenyl)propanoic acid or 8-amino-1-tetralone oxime), polymeric byproducts from the cyclization route, or the undesired lactam regioisomer from the Beckmann rearrangement. Purification is typically achieved through column chromatography or recrystallization.

Q4: Can I perform the reduction of a nitro group to an amino group and the cyclization in a one-pot reaction?

A4: While one-pot reactions can be more efficient, combining the reduction of a nitro group (e.g., in 8-nitro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one) and subsequent steps can be challenging due to incompatible reagents and conditions. It is generally advisable to isolate and purify the intermediate amine before proceeding to the next step to ensure a higher yield and purity of the final product.

Q5: What is a suitable solvent for the Beckmann rearrangement?

A5: The choice of solvent depends on the acid catalyst used. For strong protic acids like sulfuric acid or polyphosphoric acid, the reaction is often run neat or with a minimal amount of a co-solvent. For reactions using reagents like tosyl chloride, aprotic solvents such as dichloromethane, toluene, or acetonitrile are commonly used.[1]

Data Presentation

Table 1: Optimization of Intramolecular Cyclization Conditions
EntryActivating AgentAdditiveSolventTemperature (°C)Yield (%)
1EDCNoneDCM2545
2EDCHOBtDCM2565
3DCCDMAPTHF2562
4EDCHOBtDMF5075
5HATUDIPEADMF2585

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine.

Table 2: Effect of Catalyst on Beckmann Rearrangement Yield
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (conc.)Neat120270
2Polyphosphoric Acid (PPA)Neat1301.578
3TsCl / PyridineDichloromethane40665
4PCl₅Diethyl Ether0 to 25468
5Cyanuric Chloride / ZnCl₂Acetonitrile80375

Experimental Protocols

Protocol 1: Synthesis via Intramolecular Cyclization

Step 1: Synthesis of 3-(5-nitro-2-aminophenyl)propanoic acid (This is a representative precursor synthesis) A solution of 2-amino-5-nitrotoluene and N-acetylglycine is heated in the presence of acetic anhydride and sodium acetate to form an azlactone intermediate. The intermediate is then hydrolyzed with a sodium hydroxide solution, followed by reduction with sodium amalgam to yield the title compound.

Step 2: Reduction of the Nitro Group to form 3-(2,5-diaminophenyl)propanoic acid To a solution of 3-(5-nitro-2-aminophenyl)propanoic acid in methanol, add a catalytic amount of 10% Pd/C. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield the crude diamine.

Step 3: Intramolecular Cyclization to this compound The crude 3-(2,5-diaminophenyl)propanoic acid is dissolved in a large volume of DMF (to achieve high dilution, e.g., 0.01 M). HATU (1.2 equivalents) and DIPEA (2.5 equivalents) are added, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by LC-MS. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the final product.

Protocol 2: Synthesis via Beckmann Rearrangement

Step 1: Synthesis of 8-nitro-1-tetralone (This is a representative precursor synthesis) 1-Tetralone is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (0-10°C) to yield a mixture of nitro-isomers. The desired 8-nitro-1-tetralone is then separated by column chromatography.

Step 2: Reduction of the Nitro Group to form 8-amino-1-tetralone 8-Nitro-1-tetralone is dissolved in ethanol, and a solution of tin(II) chloride in concentrated hydrochloric acid is added. The mixture is heated at reflux for 2-3 hours. After cooling, the reaction is neutralized with a sodium hydroxide solution, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give 8-amino-1-tetralone.

Step 3: Oximation of 8-amino-1-tetralone 8-Amino-1-tetralone is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is heated at reflux for 1-2 hours. After cooling, the product, 8-amino-1-tetralone oxime, precipitates and is collected by filtration.

Step 4: Beckmann Rearrangement to this compound 8-Amino-1-tetralone oxime is slowly added to pre-heated polyphosphoric acid at 120-130°C with vigorous stirring. The mixture is maintained at this temperature for 1-2 hours. The reaction is then cooled and poured onto crushed ice. The mixture is neutralized with a concentrated sodium hydroxide solution, and the precipitated product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Pathways cluster_0 Route 1: Intramolecular Cyclization cluster_1 Route 2: Beckmann Rearrangement A1 3-(2,5-diaminophenyl) propanoic acid B1 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one A1->B1 HATU, DIPEA, DMF A2 8-amino-1-tetralone B2 8-amino-1-tetralone oxime A2->B2 NH2OH·HCl, NaOAc C2 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one B2->C2 Polyphosphoric Acid, Heat

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield in Synthesis route_choice Which Synthetic Route? start->route_choice intramolecular Intramolecular Cyclization route_choice->intramolecular Route 1 beckmann Beckmann Rearrangement route_choice->beckmann Route 2 check_activation Check Carboxylic Acid Activation intramolecular->check_activation check_dilution High Dilution Conditions? check_activation->check_dilution Activation OK optimize_temp Optimize Temperature check_activation->optimize_temp Activation Issue check_dilution->optimize_temp Dilution OK use_protecting_group Consider Protecting Group check_dilution->use_protecting_group Polymerization Observed end Improved Yield optimize_temp->end use_protecting_group->end check_catalyst Check Acid Catalyst/Conditions beckmann->check_catalyst check_temp Reaction Temperature Sufficient? check_catalyst->check_temp Catalyst OK milder_reagents Use Milder Reagents (e.g., TsCl) check_catalyst->milder_reagents Catalyst Issue isomer_issue Regioisomer Formation? check_temp->isomer_issue Temp OK check_temp->milder_reagents Temp Too Low isomer_issue->milder_reagents Yes isomer_issue->end No milder_reagents->end

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of Polar Amino-Lactam Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of polar amino-lactam compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes polar amino-lactam compounds particularly challenging to purify?

Polar amino-lactam compounds possess a unique combination of functional groups that contribute to purification difficulties. The presence of a basic amino group and a polar lactam moiety leads to high polarity. This results in strong interactions with polar stationary phases like silica gel, often causing streaking during chromatography. Furthermore, their high solubility in polar solvents can complicate extractions and make crystallization challenging due to their reluctance to precipitate from solution.

Q2: I have a new crude polar amino-lactam. What purification technique should I try first?

The optimal initial approach depends on the physical state and purity of your crude material.

  • For solid compounds: Recrystallization is often the most straightforward and scalable first step. If finding a single suitable solvent is difficult, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[1][2][3] For compounds that resist crystallization, converting the basic amino group to a salt (e.g., a hydrochloride salt) can alter its solubility profile and facilitate crystallization.[1]

  • For oils or if recrystallization fails: Column chromatography is the next logical step. Given the high polarity, reverse-phase chromatography is typically the method of choice.[4][5]

Q3: When should I choose reverse-phase over normal-phase chromatography?

Reverse-phase chromatography is generally preferred for highly polar compounds.[4][5]

  • Normal-Phase (e.g., Silica Gel): Uses a polar stationary phase and a non-polar mobile phase. Highly polar compounds, like amino-lactams, bind very strongly to the silica, often requiring highly polar and sometimes basic mobile phases (e.g., DCM/Methanol with ammonia) to elute. This can lead to poor separation, band broadening (streaking), and potential degradation of the compound on the acidic silica surface.

  • Reverse-Phase (e.g., C18 or C8): Employs a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][7][8] In this system, polar compounds have weaker interactions with the stationary phase and elute earlier. This often results in better peak shapes and more reproducible separations.[5]

Q4: How can I improve the peak shape of my basic amino-lactam during chromatography?

Poor peak shape (tailing) for basic compounds is common. This is often due to strong interactions between the basic amino group and acidic sites on the stationary phase (e.g., residual silanols on C18 silica). To mitigate this:

  • Add an Ion-Pairing Reagent: In reverse-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid to the mobile phase can protonate the amino group and mask the interactions with the stationary phase, leading to sharper peaks.[]

  • Adjust the pH: Buffering the mobile phase to a pH where the amine is protonated (typically pH < 4) can significantly improve peak symmetry.[4]

  • Use End-Capped Columns: Modern, fully end-capped reverse-phase columns have fewer free silanol groups, reducing the opportunities for undesirable secondary interactions.

Q5: My amino-lactam is a racemic mixture. What are the common strategies for chiral separation?

Separating enantiomers requires a chiral environment. The most common methods include:

  • Chiral HPLC: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to separation.

  • Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic amino-lactam with a chiral acid. This forms two diastereomeric salts, which have different physical properties (like solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by neutralizing the separated salt.

  • Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification of polar amino-lactam compounds.

Problem Possible Cause(s) Recommended Solution(s)
Compound streaks badly on a normal-phase (silica) TLC plate or column. 1. The compound is highly polar and interacting too strongly with the acidic silica gel. 2. The chosen eluent is not polar enough to move the compound effectively.1. Switch to Reverse-Phase: Use a C18 TLC plate or column with a polar solvent system (e.g., Water/Acetonitrile).[8] 2. Modify the Mobile Phase: If you must use silica, add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent to neutralize the acidic sites on the silica. 3. Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a diol-bonded phase.
Compound does not retain on a reverse-phase (C18) column. 1. The compound is extremely polar and has minimal hydrophobic character. 2. The mobile phase is too non-polar (high percentage of organic solvent).1. Increase Mobile Phase Polarity: Start with a highly aqueous mobile phase (e.g., 95-100% water) and gradually introduce the organic modifier (acetonitrile/methanol).[8] 2. Use Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to increase retention of charged analytes.[6] 3. Consider an AQ-type Column: Use a C18 column specifically designed for use in highly aqueous conditions (e.g., "Aqua" or "AQ" columns).
Poor recovery of the compound after column chromatography. 1. Irreversible adsorption of the compound onto the stationary phase. 2. The compound is degrading on the column (especially on acidic silica). 3. The compound co-eluted with an impurity and was discarded.1. Deactivate the Stationary Phase: For silica gel, add a small amount of a basic modifier (e.g., triethylamine) to the eluent.[10] 2. Check Compound Stability: Run a small-scale test by dissolving the crude material in the intended mobile phase for several hours and re-analyzing by TLC or LCMS to check for degradation. 3. Perform Careful Fraction Analysis: Analyze all fractions, including those that appear empty on TLC, as UV-inactive impurities might be present.
Difficulty in removing the solvent after reverse-phase chromatography. 1. High boiling point of water used in the mobile phase. 2. The compound is sensitive to prolonged heating required for water removal.1. Use a Lyophilizer (Freeze-Dryer): This is the most common and gentle method for removing water/acetonitrile mixtures after collection. 2. Azeotropic Distillation: Add a solvent like ethanol or toluene to the aqueous solution and evaporate under reduced pressure. The azeotrope will help remove the water at a lower temperature.
Compound "oils out" instead of crystallizing during recrystallization. 1. The solution is supersaturated, or the temperature dropped too quickly. 2. The presence of impurities is inhibiting crystal lattice formation. 3. The solvent is too good, even when cold.1. Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3] 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.[2] 3. Add a Seed Crystal: Introduce a tiny crystal of the pure compound to initiate crystallization.[2] 4. Re-purify and Try Again: The material may need another purification step (e.g., chromatography) to remove impurities before crystallization will be successful.

Section 3: Key Experimental Protocols

Protocol 1: Reverse-Phase Flash Chromatography

This protocol is a general guideline for purifying a polar amino-lactam compound using a C18 flash column.

  • Sample Preparation:

    • Dissolve the crude compound in a minimal amount of a strong solvent (e.g., Methanol, DMF, or DMSO).

    • Alternatively, create a slurry by adsorbing the crude material onto a small amount of C18 silica. Dry this slurry under vacuum until it is a free-flowing powder. This "dry loading" method often yields better separation.

  • Column Equilibration:

    • Equilibrate the C18 column with at least 5 column volumes of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile). If using a buffer or additive like TFA, ensure it is present in the equilibration solvent.

  • Loading the Sample:

    • Liquid Load: Inject the dissolved sample onto the column.

    • Dry Load: Carefully add the prepared C18 slurry to the top of the column.

  • Elution:

    • Begin elution with the initial, highly polar mobile phase.

    • Run a gradient by gradually increasing the percentage of the organic solvent (e.g., from 5% to 100% Acetonitrile over 20-30 column volumes). A shallow gradient is often necessary to separate compounds with similar polarities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them using an appropriate method (e.g., C18 TLC, LCMS, or UV-Vis spectroscopy).

  • Post-Purification Workup:

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator.

    • Remove the remaining water via lyophilization (freeze-drying) to obtain the final product.

Protocol 2: Recrystallization via Salt Formation

This protocol is useful when the freebase form of the amino-lactam is difficult to crystallize.

  • Dissolution: Dissolve the crude amino-lactam freebase in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Salt Formation:

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise to the stirred solution of the freebase.

    • Continue adding the acid until a precipitate forms or the solution becomes acidic (test with pH paper). Often, the hydrochloride salt is much less soluble and will crash out of the solution.

  • Isolation of Crude Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the solid with a small amount of the cold organic solvent used in step 1 to remove soluble impurities.

  • Recrystallization of the Salt:

    • Choose a suitable solvent system for recrystallization. A polar solvent like ethanol, methanol, or a mixture such as ethanol/water is often effective.

    • Dissolve the crude salt in the minimum amount of the hot solvent.[3]

    • If any insoluble impurities remain, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Collection and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Section 4: Visual Workflows

Purif_Strategy start Crude Polar Amino-Lactam is_solid Is the compound a solid? start->is_solid recryst Attempt Recrystallization (Single or two-solvent system) is_solid->recryst Yes chromatography Proceed to Reverse-Phase Chromatography is_solid->chromatography No (Oil) is_cryst_pure Is it pure? recryst->is_cryst_pure salt_form Attempt Salt Formation & Recrystallization is_cryst_pure->salt_form No end_product Pure Product is_cryst_pure->end_product Yes is_salt_pure Is it pure? salt_form->is_salt_pure is_salt_pure->chromatography No is_salt_pure->end_product Yes

Caption: General purification strategy for polar amino-lactams.

Chrom_Troubleshoot start Problem: Poor Chromatographic Separation (Streaking / Tailing) is_normal_phase Are you using Normal-Phase (Silica)? start->is_normal_phase add_base Add basic modifier to eluent (e.g., 0.5% Triethylamine) is_normal_phase->add_base Yes is_rp Problem is on Reverse-Phase is_normal_phase->is_rp No switch_to_rp Switch to Reverse-Phase (C18) with Water/Acetonitrile solution Improved Separation switch_to_rp->solution add_base->switch_to_rp If still poor add_acid Add acidic modifier to eluent (e.g., 0.1% TFA or Formic Acid) is_rp->add_acid check_column Use a fully end-capped or AQ-type column add_acid->check_column If still poor check_column->solution

Caption: Troubleshooting poor chromatographic separation.

References

Overcoming solubility issues of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one for in vitro experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its solubility?

A1: The molecule possesses a fused heterocyclic ring system, which is largely nonpolar and contributes to low aqueous solubility. However, it also contains a basic amino group (-NH2) and a polar lactam (a cyclic amide) group. The presence of the basic amino group suggests that the compound's solubility will be highly dependent on pH.

Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. What is the likely cause?

A2: This is a common issue for compounds with low aqueous solubility. When the high-concentration DMSO stock is introduced to the aqueous environment of your cell culture media or assay buffer, the compound may crash out of solution because the final concentration of the organic solvent (DMSO) is too low to maintain solubility. The compound's intrinsic solubility in the aqueous buffer is likely much lower than the concentration you are trying to achieve.

Q3: What is a good starting point for solubilizing this compound for in vitro assays?

A3: The recommended starting point is to first prepare a high-concentration stock solution in an organic solvent like 100% Dimethyl Sulfoxide (DMSO). A concentration of 10-20 mM is typical. This stock can then be serially diluted to the final working concentration in your aqueous experimental medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be attempted, but it should be done with caution as excessive heat can degrade the compound. This method often provides only a temporary increase in solubility (kinetic solubility), and the compound may precipitate out as the solution cools to the experimental temperature (e.g., 37°C or room temperature).[1]

Troubleshooting Guide: Enhancing In Vitro Solubility

This section provides detailed solutions to common solubility challenges.

Issue 1: Compound precipitates from aqueous buffer even at low working concentrations.

Cause: The intrinsic aqueous solubility of the compound is very low, and the final concentration of any co-solvent is insufficient.

Solutions:

  • pH Adjustment: Since the compound has a basic amino group, decreasing the pH of the buffer can significantly increase solubility. By preparing your buffer at a lower pH (e.g., pH 5.0-6.5), the amino group becomes protonated, increasing the molecule's polarity and affinity for water. Always verify that the adjusted pH is compatible with your experimental system (e.g., protein stability, cell viability).[2][3][4]

  • Use of Co-solvents: If adjusting pH is not feasible, incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can help.[3][4] Options include polyethylene glycol (PEG), ethanol, or propylene glycol. The optimal percentage must be determined empirically and kept consistent across experiments.

  • Employ Solubilizing Excipients: For challenging compounds, excipients like cyclodextrins can be used. These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility in water.[3]

Issue 2: How do I systematically test for the best solvent and pH conditions?

Cause: The optimal conditions for solubility are unknown and need to be determined empirically.

Solution:

Perform a systematic solubility screen. This involves testing the solubility of the compound across a range of pH values and in different co-solvent systems. The results can be used to identify the ideal buffer composition for your experiments.

Table 1: Solubility Screening Template - pH Effect

Record the maximum concentration (µM) at which no precipitation is observed by visual inspection or light scattering.

Buffer pHBuffer System (e.g., 50 mM Phosphate)Max Soluble Conc. (µM)Observations (e.g., Clear, Hazy, Precipitate)
5.0Citrate-Phosphate
6.0MES
7.0HEPES
7.4PBS
8.0Tris
Table 2: Solubility Screening Template - Co-solvent Effect (at a fixed pH, e.g., 7.4)

Prepare solutions by adding a small aliquot of a high-concentration DMSO stock to the buffer containing the co-solvent.

Co-solventCo-solvent Conc. (%)Max Soluble Conc. (µM)Observations
None0%
Ethanol1%
Ethanol5%
PEG 4001%
PEG 4005%
Cremophor EL0.1%

Issue 3: I need to perform a cell-based assay and am concerned about solvent or excipient toxicity.

Cause: Many solubilizing agents, especially organic solvents and surfactants, can be toxic to cells at higher concentrations.[1]

Solutions:

  • Run a Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) and any other excipients used to dissolve the compound, but not the compound itself. This allows you to distinguish the effects of the compound from the effects of the vehicle.

  • Minimize Final Solvent Concentration: Aim for the lowest possible final concentration of your organic solvent. For DMSO, a final concentration below 0.5% is generally considered safe for most cell lines, but this should be validated for your specific cells.

  • Consider Alternative Formulation Strategies: If solubility remains an issue, advanced formulation techniques such as creating a nano-suspension or using a liquisolid technique might be necessary, though these are more complex.[3][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Accurately weigh a known amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 2-5 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Diluting Stock into Aqueous Buffer
  • Warm the required aliquot of the DMSO stock solution and your destination aqueous buffer to room temperature.

  • Add the required volume of aqueous buffer to a microcentrifuge tube.

  • While vortexing the buffer, add the small volume of the DMSO stock solution dropwise directly into the buffer. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Continue vortexing for an additional 30 seconds after adding the stock.

  • Visually inspect the final solution for any signs of precipitation or cloudiness before use.

Visual Guides

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_validation Validation start Precipitation observed upon diluting DMSO stock into aqueous buffer (e.g., PBS pH 7.4) ph_check Is pH modification compatible with the assay? start->ph_check ph_yes Decrease buffer pH to 5.0 - 6.5 to protonate amino group ph_check->ph_yes Yes ph_no Proceed to co-solvent screening ph_check->ph_no No validate Validate final formulation: - Run vehicle controls - Confirm no cytotoxicity from vehicle - Ensure compound remains in solution ph_yes->validate cosolvent_check Is a co-solvent compatible with the assay? ph_no->cosolvent_check cosolvent_yes Test co-solvents (e.g., PEG 400, Ethanol) at low concentrations (0.5-5%) cosolvent_check->cosolvent_yes Yes cosolvent_no Consider advanced methods cosolvent_check->cosolvent_no No cosolvent_yes->validate advanced Advanced Methods: - Cyclodextrin Complexation - Nano-suspension cosolvent_no->advanced

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_increase Factors Increasing Solubility cluster_decrease Factors Decreasing Solubility compound 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Solubility ph_decrease Decreasing pH (Protonates Amine) compound->ph_decrease positively influenced by cosolvents Adding Co-solvents (e.g., DMSO, PEG 400) compound->cosolvents positively influenced by complexation Complexation (e.g., Cyclodextrins) compound->complexation positively influenced by high_ph Neutral to High pH (Deprotonated Amine) compound->high_ph negatively influenced by low_temp Low Temperature compound->low_temp negatively influenced by high_ionic High Ionic Strength (Salting Out) compound->high_ionic negatively influenced by

Caption: Factors influencing compound solubility.

References

Technical Support Center: Optimizing N-alkylation of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the N-alkylation of this compound?

A1: The success of the N-alkylation of this substrate is primarily influenced by the choice of base, solvent, alkylating agent, and reaction temperature. The interplay of these factors determines the reaction rate, yield, and selectivity.

Q2: Which nitrogen atom is more likely to be alkylated, the lactam nitrogen or the amino group?

A2: The exocyclic amino group at the 8-position is generally more nucleophilic and thus more likely to be alkylated under typical conditions compared to the lactam nitrogen. Selective alkylation of the lactam nitrogen usually requires specific conditions, such as prior deprotonation with a very strong base.

Q3: What are the common side reactions to be aware of?

A3: The most common side reaction is over-alkylation, leading to the formation of dialkylated and sometimes trialkylated products at the amino group. Another potential side reaction is O-alkylation of the lactam, although this is generally less favored.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, the desired N-alkylated product, and any byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion of starting material 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the amino group effectively.1a. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger ones such as NaH or KHMDS. 1b. Increase base equivalents: Use a larger excess of the base (e.g., 2-3 equivalents).
2. Low reactivity of the alkylating agent: Alkyl chlorides are less reactive than bromides and iodides.2a. Use a more reactive alkylating agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.
3. Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate.3a. Increase the reaction temperature: Gradually increase the temperature while monitoring the reaction for decomposition.
4. Poor solvent choice: The reactants may not be sufficiently soluble in the chosen solvent.4a. Screen different solvents: Test polar aprotic solvents like DMF, DMSO, or acetonitrile.
Formation of multiple products (over-alkylation) 1. Excess alkylating agent: Using a large excess of the alkylating agent drives the reaction towards di- and tri-alkylation.1a. Adjust stoichiometry: Use a 1:1 or a slight excess of the amine to the alkylating agent. 1b. Slow addition of alkylating agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.
2. High reaction temperature: Higher temperatures can promote multiple alkylations.2a. Lower the reaction temperature: Run the reaction at a lower temperature for a longer period.
Difficult purification of the desired product 1. Similar polarity of product and starting material: This can make chromatographic separation challenging.1a. Optimize chromatography conditions: Use a shallow gradient of a suitable eluent system. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation of amines. 1b. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to remove impurities.
2. Product is an oil and does not crystallize: Purification by crystallization is not possible.2a. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.[1] 2b. Salt formation: Convert the basic product into a salt (e.g., hydrochloride) which is often a crystalline solid and easier to purify.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-alkylation with an Alkyl Halide
  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (K₂CO₃, 1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination for N-alkylation
  • Dissolve this compound (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in dichloromethane (DCM, 20 mL).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables provide representative data for the N-alkylation of a generic aromatic amine, which can be used as a starting point for optimizing the reaction for this compound.

Table 1: Effect of Base and Solvent on the Yield of N-benzylation of an Aromatic Amine

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801265
2Cs₂CO₃Acetonitrile80885
3K₂CO₃DMF801078
4NaHTHF60692
5Et₃NDCM252440

Table 2: Effect of Alkylating Agent on Reaction Yield

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl chlorideK₂CO₃DMF801275
2Benzyl bromideK₂CO₃DMF80690
3Benzyl iodideK₂CO₃DMF60495
4Ethyl bromideNaHTHF60888
5Ethyl tosylateCs₂CO₃Acetonitrile801082

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one E Stir at RT A->E B Anhydrous Solvent (e.g., DMF, THF) B->E C Base (e.g., K2CO3, NaH) C->E D Inert Atmosphere (N2 or Ar) D->E F Add Alkylating Agent (e.g., R-X) E->F Add Reagents G Heat Reaction (e.g., 60-80 °C) F->G H Monitor by TLC/LC-MS G->H I Quench Reaction H->I Reaction Complete J Aqueous Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L M Pure N-alkylated Product L->M

Caption: General experimental workflow for the N-alkylation reaction.

troubleshooting_low_yield Start Low Reaction Yield Base Is the base strong enough? Start->Base AlkylatingAgent Is the alkylating agent reactive enough? Base->AlkylatingAgent Yes UseStrongerBase Use a stronger base (e.g., NaH) Base->UseStrongerBase No Temperature Is the reaction temperature optimal? AlkylatingAgent->Temperature Yes UseMoreReactiveAgent Switch to R-Br or R-I AlkylatingAgent->UseMoreReactiveAgent No Solvent Are reactants soluble? Temperature->Solvent Yes IncreaseTemp Increase temperature Temperature->IncreaseTemp No ChangeSolvent Try DMF, DMSO, or MeCN Solvent->ChangeSolvent No RecheckPurity Check purity of starting materials Solvent->RecheckPurity Yes

Caption: Troubleshooting decision tree for low reaction yield.

reaction_pathways StartingMaterial 8-Amino-benzolactam (Substrate) Intermediate Deprotonated Amine (Nucleophile) StartingMaterial->Intermediate + Base - H-Base+ AlkylatingAgent R-X (Alkylating Agent) Base Base Product Mono-alkylated Product (Desired) Intermediate->Product + R-X - X- SideProduct Di/Tri-alkylated Product (Over-alkylation) Product->SideProduct + R-X, Base (Side Reaction)

Caption: Reaction pathways showing desired product and over-alkylation.

References

Troubleshooting inconsistent results in biological assays with 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in biological assays involving 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling this compound?

A1: Proper storage and handling are critical for maintaining the integrity of the compound. Solid compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow aliquots to equilibrate to room temperature to prevent condensation.

Q2: I'm observing precipitation of the compound in my aqueous assay buffer. How can I improve its solubility?

A2: Poor aqueous solubility is a common issue. Here are some strategies:

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible (ideally <0.5%) to prevent solvent-induced artifacts, while still maintaining compound solubility.[1]

  • Test Co-solvents: If DMSO is problematic, other solvents like ethanol or DMF can be tested.

  • Sonication: Gentle sonication of the final dilution in assay buffer can sometimes help dissolve small precipitates.

  • Buffer Composition: The pH and salt concentration of your assay buffer can influence solubility. Experiment with slight variations if possible.

Q3: My IC50 values for this compound are highly variable between experiments. What are the potential causes?

A3: Variability in IC50 values can undermine confidence in the data.[2] Common causes include:

  • Compound Instability: The compound may be degrading in your stock solution or under assay conditions. Prepare fresh stock solutions and consider the compound's stability in your specific assay buffer and temperature. The lactam ring in the structure could be susceptible to hydrolysis at non-neutral pH.

  • Inconsistent Assay Conditions: Ensure all parameters like incubation times, temperature, cell passage number, and reagent concentrations are kept consistent across experiments.

  • Pipetting Inaccuracies: Calibrate pipettes regularly and use master mixes for reagents to minimize well-to-well variability.[2]

Q4: Why is the potency of the compound much lower in my cell-based assay compared to my biochemical assay?

A4: This is a frequent observation and can be attributed to several factors:[1]

  • Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.

  • Metabolic Instability: The compound could be rapidly metabolized into an inactive form by cellular enzymes.[1][2]

  • Efflux Pumps: Cells may actively transport the compound out via efflux pumps like P-glycoprotein, reducing its intracellular concentration.[1][2]

  • Protein Binding: The compound may bind to plasma proteins in the cell culture medium or other cellular components, reducing the free concentration available to interact with the target.

Troubleshooting Guides

Issue 1: High Background Signal or Non-Specific Inhibition

Question: My assay shows a high background signal or inhibition even in control wells without the target protein. What's happening?

Answer: This often points to compound interference with the assay technology or non-specific interactions.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Compound Autofluorescence/Quenching Run a control experiment with the compound and all assay components except the target enzyme/protein. A significant signal indicates interference. Consider using an orthogonal assay with a different detection method (e.g., luminescence instead of fluorescence).[2]
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[2] Visually inspect for precipitation. Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.[1][2]
Reactivity The compound may be chemically reactive, leading to non-specific modification of assay components. The primary amine on the compound is a potential site for such reactions. Assess compound stability via LC-MS after incubation in assay buffer.
Contaminated Reagents Filter buffers before use to remove particulate matter.[2] Ensure reagents have not been contaminated.
Issue 2: Inconsistent Results in Cell-Based Assays

Question: I am seeing inconsistent cell viability or signaling readouts when treating cells with this compound. How can I troubleshoot this?

Answer: Inconsistent results in cellular assays often stem from a combination of compound properties and biological variability.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Cell Health & Passage Number Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. High cell density can also affect results.
Inconsistent Plating Ensure even cell distribution when seeding plates. Avoid "edge effects" by not using the outer wells or by filling them with sterile buffer or media to create a humidity barrier.[2]
Compound-Media Interactions The compound may bind to components in the serum of the cell culture media. Consider reducing the serum concentration during the treatment period if possible, or performing the assay in a serum-free medium for a short duration.
Metabolic Conversion The compound might be converted to a more (or less) active metabolite over time. Perform time-course experiments to see if the effect changes with longer incubation periods.

Physicochemical and Storage Data

Table 1: Physicochemical Properties Note: These values are computationally predicted or sourced from chemical suppliers and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂OPubChem
Molecular Weight 176.22 g/mol PubChem
CAS Number 22246-76-0BLDpharm[3]
Predicted XLogP3 0.6PubChem
Predicted Hydrogen Bond Donors 2PubChem
Predicted Hydrogen Bond Acceptors 2PubChem

Table 2: Recommended Storage Conditions

FormTemperatureConditions
Solid -20°C to -80°CProtect from light and moisture.
DMSO Stock Solution -80°CAliquot to avoid freeze-thaw cycles.
Aqueous Working Solution 2-8°CPrepare fresh for each experiment; do not store.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Stock Solution (10 mM): Prepare a 10 mM stock solution in anhydrous DMSO. For example, add 567.5 µL of DMSO to 1 mg of the compound (MW 176.22). Vortex thoroughly until fully dissolved. Gentle warming may be required.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed tubes.

  • Storage: Store aliquots at -80°C.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot. Prepare serial dilutions from the stock solution into the final assay buffer. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls (typically ≤0.5%).

Protocol 2: Cell Viability (MTT) Assay with Troubleshooting Checkpoints

This protocol is for assessing the effect of the compound on cell proliferation/viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[2]

    • Checkpoint: Before adding MTT, visually inspect the wells for signs of compound precipitation or significant changes in media color/pH.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Checkpoint: Ensure all formazan crystals are fully dissolved before reading. Incomplete solubilization is a common source of variability.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells) and normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Visualizations

Troubleshooting_Workflow cluster_start cluster_problem cluster_investigation cluster_solution cluster_end Start Inconsistent Assay Results Observed Problem Characterize the Issue (e.g., High Background, Poor IC50 Reproducibility, Biochemical vs. Cellular Discrepancy) Start->Problem Compound Investigate Compound Properties - Solubility in Assay Buffer - Stability (Freeze-Thaw, in Buffer) - Purity (LC-MS) Problem->Compound Compound-related? Assay Investigate Assay Conditions - Reagent Integrity & Controls - Pipetting & Plate Effects - Cell Health & Passage Problem->Assay Assay-related? Technology Investigate Assay Technology Interference - Autofluorescence/Quenching - Luciferase Inhibition - Non-specific Binding Problem->Technology Tech-related? Optimize Optimize & Re-run - Adjust Buffer (pH, Detergent) - Use Fresh Compound Aliquots - Refine Protocol (e.g., Incubation Time) Compound->Optimize Assay->Optimize Technology->Optimize End Consistent Results Achieved Optimize->End Successful Reassess Re-evaluate Hypothesis/ Use Orthogonal Assay Optimize->Reassess Unsuccessful

Caption: General troubleshooting workflow for inconsistent assay results.

Hypothetical_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Compound 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Compound->RAF  Hypothetical  Inhibition Point

Caption: Hypothetical MAPK signaling pathway modulation.

High_Background_Diagnosis Start High Background Signal Observed NoEnzyme Run 'No Enzyme' Control with Compound Start->NoEnzyme SignalPresent1 Is signal still high? NoEnzyme->SignalPresent1 Other Background source is likely reagent/buffer contamination. NoEnzyme->Other Signal is low in all controls NoSubstrate Run 'No Substrate' Control with Compound SignalPresent1->NoSubstrate No Interference Diagnosis: Compound interferes with detection reagents (e.g., autofluorescence). SignalPresent1->Interference Yes SignalPresent2 Is signal still high? NoSubstrate->SignalPresent2 Aggregation Diagnosis: Possible compound aggregation or non-specific interaction with enzyme. SignalPresent2->Aggregation Yes Autophosphorylation Diagnosis: Compound may be affecting enzyme autophosphorylation. SignalPresent2->Autophosphorylation No

References

Technical Support Center: Stability of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability testing of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The lactam ring in the structure can be susceptible to hydrolysis, particularly under acidic or basic conditions. The amino group may be prone to oxidation.

Q2: What is a forced degradation study and why is it necessary for this compound?

A2: A forced degradation study, also known as stress testing, is crucial for a new chemical entity like this compound.[1] It involves intentionally degrading the compound under more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1][2] This information is vital for developing and validating a stability-indicating analytical method.[3]

Q3: What are the recommended stress conditions for the forced degradation of this compound?

A3: Recommended stress conditions include exposure to acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH), an oxidizing agent (e.g., 3% H₂O₂), heat (e.g., 60-80°C), and light (photostability testing according to ICH Q1B guidelines).[4][5] The duration of exposure should be adjusted to achieve a target degradation of 5-20%.[4]

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the parent compound and separate it from all potential degradation products without interference.[3] To develop such a method, you should perform forced degradation studies and then use the resulting stressed samples to optimize the HPLC parameters (e.g., column, mobile phase, gradient, and detector wavelength) to achieve adequate separation of all peaks.[6]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in a neutral aqueous solution at room temperature.

  • Possible Cause: The compound may have limited intrinsic stability in an aqueous solution, or the solution may be contaminated with acidic or basic impurities. The presence of dissolved oxygen could also be a factor.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of your solution is truly neutral (pH 7.0). Use a calibrated pH meter.

    • Use Buffers: Employ a suitable buffer system (e.g., phosphate buffer) to maintain a constant pH.[7]

    • De-gas Solvents: Remove dissolved oxygen from your solvent by sparging with an inert gas (e.g., nitrogen or argon) or by sonication.

    • Control Temperature: Store the solution at a lower temperature (e.g., 2-8°C) to slow down the degradation rate.

Issue 2: The HPLC chromatogram of a stressed sample shows poor separation between the parent peak and a degradation product.

  • Possible Cause: The current HPLC method lacks the selectivity to resolve the analyte from its degradant.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Adjust the pH of the mobile phase. Since the compound has an amino group, its ionization and retention will be pH-dependent.[8] Also, try changing the organic modifier (e.g., from acetonitrile to methanol) or the ratio of aqueous to organic phase.

    • Change Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

    • Optimize Gradient: If using a gradient method, adjust the slope of the gradient to improve the resolution of closely eluting peaks. A shallower gradient can often enhance separation.

Issue 3: Extraneous or "ghost" peaks appear in the HPLC chromatogram.

  • Possible Cause: Ghost peaks can originate from contamination in the mobile phase, the injection solvent, or from carryover from a previous injection.[6]

  • Troubleshooting Steps:

    • Run Blanks: Inject a blank (your mobile phase or diluent) to determine if the ghost peak is from the system or the sample.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phases.

    • Optimize Needle Wash: In your autosampler settings, increase the volume and/or the strength of the needle wash solvent to prevent carryover between injections.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Forced Degradation Study of this compound

Stress ConditionDurationAssay of Parent Compound (%)Number of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl24 hours85.220.75
0.1 M NaOH8 hours78.530.62, 0.81
3% H₂O₂48 hours90.111.15
Heat (80°C)72 hours92.510.92
Photostability (ICH Q1B)1.2 million lux hours95.811.08

Table 2: Accelerated Stability of this compound in a Buffered Solution (pH 6.8) at 40°C/75% RH

Time PointAssay (%)Total Impurities (%)Appearance of Solution
0 Months100.0< 0.1Clear, colorless
1 Month98.71.3Clear, colorless
3 Months96.23.8Clear, pale yellow
6 Months92.57.5Clear, yellow

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 48 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 72 hours, protected from light. Dilute for HPLC analysis.

  • Photostability Testing: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Dilute both samples for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, RT) stock_solution->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Expose to stress thermal Thermal Stress (80°C) stock_solution->thermal Expose to stress photo Photostability (ICH Q1B) stock_solution->photo Expose to stress hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis Analyze samples base->hplc_analysis Analyze samples oxidation->hplc_analysis Analyze samples thermal->hplc_analysis Analyze samples photo->hplc_analysis Analyze samples data_analysis Data Analysis and Reporting hplc_analysis->data_analysis

Caption: Experimental workflow for the forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one hydrolysis_product Ring-Opened Product (Amino-carboxy acid derivative) parent->hydrolysis_product H⁺ / OH⁻ oxidation_product N-oxide or Quinone-imine Derivative parent->oxidation_product [O]

Caption: Hypothetical degradation pathways for the compound.

References

Refinement of analytical methods for 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical detection of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Secondary Interactions: The basic amino group of the analyte can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.[1][2]- Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of silanol groups (typically pH > 7). Alternatively, decrease the pH (e.g., to < 3) to ensure the analyte is fully protonated and less likely to interact with the stationary phase in a mixed-mode fashion.[1] - Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal accessible silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
Column Overload: Injecting too much sample can saturate the stationary phase, causing distorted peak shapes.[3]- Reduce Injection Volume: Decrease the volume of the sample injected onto the column. - Dilute the Sample: Lower the concentration of the analyte in the sample.
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.- Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.

Problem: Inconsistent Retention Times

Potential Cause Recommended Solution
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, can lead to shifts in retention time.[1][4]- Ensure Accurate Preparation: Use calibrated volumetric flasks and pipettes. Prepare fresh mobile phase daily. - Buffer the Mobile Phase: Use a suitable buffer to maintain a consistent pH, especially critical for an amine-containing analyte.
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift.[4][5]- Adequate Equilibration Time: Equilibrate the column for a sufficient period (e.g., 10-20 column volumes) until a stable baseline is achieved.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[4]- Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment to ensure reproducibility.
Pump Malfunction: Inconsistent flow rates due to pump issues will directly impact retention times.[1]- Check for Leaks: Inspect the system for any leaks. - Purge the Pump: Purge the pump to remove any air bubbles.[1]

Problem: Low Signal Intensity or No Peak

Potential Cause Recommended Solution
Improper Sample Preparation: Inefficient extraction of the analyte from the sample matrix can result in low concentrations being injected.[1]- Optimize Extraction Method: Evaluate different sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery. For benzodiazepine-like compounds, various SPE cartridges are available.[6] - Check for Analyte Degradation: Ensure the sample handling and preparation procedures do not cause the analyte to degrade.
Detector Settings: The detector wavelength may not be optimal for the analyte.- Determine λmax: Determine the maximum absorbance wavelength (λmax) of this compound and set the detector accordingly.
Injection Issues: A blockage in the autosampler needle or injection port can prevent the sample from reaching the column.- Inspect and Clean: Check the needle and injection port for blockages and clean if necessary.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is most suitable for the analysis of this compound?

A1: A reversed-phase C18 or C8 column is a good starting point. Due to the basic nature of the primary amine group, it is highly recommended to use a base-deactivated column or a column with end-capping to minimize peak tailing caused by interactions with residual silanol groups.

Q2: How can I improve the sensitivity of my method?

A2: To improve sensitivity, consider the following:

  • Optimize Sample Preparation: Develop a robust sample preparation method to concentrate the analyte and remove interfering matrix components.[6]

  • Derivatization: The primary amino group can be derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC), to enable highly sensitive fluorescence detection.[7]

  • Use Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (LC-MS) will provide significantly higher sensitivity and selectivity compared to UV detection.

Q3: My baseline is noisy. What are the common causes?

A3: A noisy baseline can be caused by several factors:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise. Always use HPLC-grade solvents.[3][5]

  • Air Bubbles: Inadequate degassing of the mobile phase can introduce air bubbles into the system.[3]

  • Detector Issues: A failing lamp in a UV detector can cause noise.

  • Leaks: Leaks in the pump or connections can lead to pressure fluctuations and a noisy baseline.[3]

Q4: Is it necessary to use a buffer in the mobile phase?

A4: Yes, for reproducible analysis of an ionizable compound like this compound, using a buffer is crucial. The buffer will maintain a constant pH, which in turn ensures consistent ionization of the analyte and the stationary phase, leading to stable retention times and peak shapes.

Experimental Protocols

Example HPLC Method for Quantification

This is a general starting method and should be optimized for your specific instrumentation and sample matrix.

Parameter Condition
Column Reversed-phase C18, base-deactivated, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 8.5 with Ammonium Hydroxide
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV at 254 nm (or optimal λmax)

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of plasma onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape) check_column Is the column appropriate for basic compounds? start->check_column check_mobile_phase Is the mobile phase pH and composition correct? check_column->check_mobile_phase No solution_column Use a base-deactivated column or adjust mobile phase. check_column->solution_column Yes check_sample Is the sample concentration and solvent appropriate? check_mobile_phase->check_sample No solution_mobile_phase Prepare fresh mobile phase, ensure proper pH and degassing. check_mobile_phase->solution_mobile_phase Yes solution_sample Dilute sample or match solvent to mobile phase. check_sample->solution_sample Yes end_node Problem Resolved check_sample->end_node No solution_column->end_node solution_mobile_phase->end_node solution_sample->end_node

Caption: A logical workflow for troubleshooting poor peak shape.

SPE_Workflow start Plasma Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash1 3. Wash Interferents (e.g., Acetic Acid, Methanol) load->wash1 elute 4. Elute Analyte (Ammoniated Methanol) wash1->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute end_node Analysis by HPLC reconstitute->end_node

Caption: A typical SPE workflow for sample preparation.

References

Technical Support Center: Addressing Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers Using Inhibitor X (a hypothetical 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one analog)

This technical support guide is designed for researchers, scientists, and drug development professionals working with novel kinase inhibitors, exemplified here as "Inhibitor X." Given the limited public information on this compound, this document provides a generalized framework for troubleshooting and understanding potential off-target effects common to this class of small molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern with kinase inhibitors?

A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a frequent issue. These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and an incorrect interpretation of the inhibitor's biological function.[1]

Q2: My experimental results, such as unexpected levels of apoptosis or cell cycle arrest, are not consistent with the known function of the primary target of Inhibitor X. What could be the cause?

A: This is a strong indicator of a potential off-target effect. The observed phenotype may be the result of Inhibitor X binding to and modulating the activity of one or more unintended secondary kinase targets.[1] It is critical to perform validation experiments to confirm that the observed phenotype is a direct consequence of on-target inhibition.[1]

Q3: How can I experimentally distinguish between on-target and off-target effects of Inhibitor X?

A: Several methods can be employed to validate on-target effects:

  • Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that is known to target the same primary kinase. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[2]

  • Rescue Experiments: The "gold standard" for on-target validation is a rescue experiment. This involves introducing a version of the primary target kinase that has been mutated to be resistant to the inhibitor. If the phenotype is reversed in the presence of the inhibitor, it strongly suggests an on-target effect.[2]

  • Knockdown/Knockout Approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target kinase. If the phenotype is mimicked in the absence of the target, it supports an on-target mechanism.[2]

Q4: At what concentrations are off-target effects most likely to be observed?

A: Off-target effects are typically observed at higher concentrations of the inhibitor. It is crucial to perform a full dose-response curve to determine the optimal concentration range where the on-target effect is maximized and off-target effects are minimized.[1] Concentrations significantly exceeding the IC50 or Ki value for the primary target are more prone to engaging lower-affinity off-targets.[1]

Troubleshooting Guide

Unexpected results are common when working with novel inhibitors. This guide addresses potential issues and suggests troubleshooting strategies.

Problem Potential Cause Suggested Solution
High cellular toxicity at low concentrations The inhibitor is affecting an off-target protein crucial for cell survival.1. Lower Concentration: Perform a detailed dose-response experiment to identify the minimum effective concentration for on-target activity. 2. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities.[1] 3. Consult Literature: Review published data for known off-targets of structurally similar compounds.[1]
Observed phenotype does not match the known function of the on-target kinase The phenotype is being driven by one or more off-target kinases.1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[2] 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[2] 3. Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics to obtain a global view of kinase inhibition within the cell and identify affected off-target pathways.[1]
Inconsistent results between experiments Variability in experimental conditions.1. Control Compound Potency: Ensure the inhibitor stock solution is stable and has not degraded. 2. Cell Culture Conditions: Maintain consistent cell density, passage number, and serum concentrations. 3. Standardize Protocols: Ensure consistent treatment duration and reagent preparation across all experiments.
No or weak response to the compound Compound instability, incorrect concentration range, or inappropriate cell model.1. Verify Compound Integrity: Confirm the compound's structure and purity. 2. Wider Concentration Range: Test a broader range of concentrations, including higher concentrations. 3. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time. 4. Cell Line Verification: Ensure the chosen cell line expresses the target kinase at sufficient levels.
Bell-shaped dose-response curve Compound aggregation at high concentrations, off-target effects, or cellular toxicity.1. Assay with Detergent: Include a mild, non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. 2. Dynamic Light Scattering (DLS): Use DLS to check for compound aggregation at high concentrations. 3. Lower Concentration Range: Focus on the initial, rising portion of the curve for determining potency.

Quantitative Data Presentation

The selectivity of a kinase inhibitor is paramount in mitigating off-target effects. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce a kinase's activity by 50%. A lower IC50 value indicates higher potency.

Table 1: Hypothetical Inhibitory Profile of Inhibitor X

Kinase TargetInhibitor X IC50 (nM)Staurosporine IC50 (nM) (Control)
Primary Target Kinase A 12 6
Off-Target Kinase B27512
Off-Target Kinase C>10,00025
Off-Target Kinase D95018
Off-Target Kinase E83

Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

Table 2: Effect of Inhibitor X on Cell Viability

Cell LineTreatment% Viability (24h)% Viability (48h)
Cancer Cell Line 1 (High Target A expression)Vehicle (DMSO)100%100%
Inhibitor X (10 nM)85%65%
Inhibitor X (100 nM)50%30%
Inhibitor X (1 µM)20%10%
Normal Cell Line 1 (Low Target A expression)Vehicle (DMSO)100%100%
Inhibitor X (10 nM)98%95%
Inhibitor X (100 nM)92%88%
Inhibitor X (1 µM)75%60%

Detailed Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[3]

  • Materials:

    • Kinase of interest

    • Kinase substrate peptide

    • ATP

    • Inhibitor X

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]

    • ADP-Glo™ Kinase Assay Kit (or similar)[3]

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of Inhibitor X in 100% DMSO. Create a serial dilution of Inhibitor X in DMSO.[3]

    • Kinase Reaction:

      • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.[3]

      • In a 96-well plate, add 2.5 µL of the serially diluted Inhibitor X or DMSO control to each well.[3]

      • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[3]

      • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[3]

      • Incubate the plate at 30°C for 60 minutes.[3]

    • ADP Detection:

      • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

      • Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[3]

    • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[3]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • Materials:

    • Human cancer cell line

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[4]

    • Compound Treatment: Prepare serial dilutions of Inhibitor X in complete growth medium. Replace the medium in the wells with the diluted Inhibitor X solutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

    • MTT Addition and Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[4]

    • Solubilization of Formazan: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Harvest cells after treatment with Inhibitor X, including both adherent and floating cells.

    • Washing: Wash the cells twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining:

      • Transfer 100 µL of the cell suspension to a flow cytometry tube.

      • Add 5 µL of Annexin V-FITC and 5 µL of PI.

      • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Primary_Target_A Primary Target Kinase A Receptor->Primary_Target_A Activates Downstream_Effector_1 Downstream Effector 1 Primary_Target_A->Downstream_Effector_1 Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector_1->Transcription_Factor Activates Off_Target_E Off-Target Kinase E Off_Target_Pathway Off-Target Pathway Off_Target_E->Off_Target_Pathway Activates Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression Inhibitor_X Inhibitor X Inhibitor_X->Primary_Target_A On-Target Inhibition Inhibitor_X->Off_Target_E Off-Target Inhibition

Caption: Hypothetical signaling pathway of Inhibitor X.

Experimental Workflow Diagram

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Data Analysis Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Kinase_Profiling Broad Kinase Panel Screen (Assess Selectivity) Biochemical_Assay->Kinase_Profiling Cell_Culture Seed Cells in 96-well Plates Kinase_Profiling->Cell_Culture Treatment Treat with Inhibitor X (Dose-Response and Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Target Phosphorylation) Treatment->Western_Blot Analyze_Results Analyze and Interpret Data Viability_Assay->Analyze_Results Apoptosis_Assay->Analyze_Results Western_Blot->Analyze_Results Conclusion Determine On- and Off-Target Effects Analyze_Results->Conclusion

Caption: Workflow for assessing Inhibitor X effects.

Troubleshooting Logic Diagram

G Start Unexpected Phenotype Observed Check_Concentration Is concentration >> IC50 for primary target? Start->Check_Concentration High_Concentration High probability of off-target effects Check_Concentration->High_Concentration Yes Low_Concentration Off-target effects still possible, but less likely Check_Concentration->Low_Concentration No Perform_Rescue Perform rescue experiment with inhibitor-resistant target High_Concentration->Perform_Rescue Low_Concentration->Perform_Rescue Phenotype_Reversed Phenotype is likely ON-TARGET Perform_Rescue->Phenotype_Reversed Yes Phenotype_Not_Reversed Phenotype is likely OFF-TARGET Perform_Rescue->Phenotype_Not_Reversed No Kinase_Screen Perform broad kinase profiling screen Phenotype_Not_Reversed->Kinase_Screen Identify_Off_Targets Identify potential off-target kinases Kinase_Screen->Identify_Off_Targets Validate_Off_Target Validate off-target with siRNA or specific inhibitor Identify_Off_Targets->Validate_Off_Target

Caption: Troubleshooting unexpected phenotypes.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the blood-brain barrier (BBB) permeability of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high potency in vitro but no efficacy in vivo. Could poor BBB permeability be the issue?

A1: Yes, this is a common scenario in CNS drug development. The blood-brain barrier is a significant obstacle that prevents most small molecules from entering the brain.[1][2] For a therapeutic effect on a central target, your compound must cross this barrier in sufficient concentrations. A lack of in vivo efficacy, despite high in vitro potency, strongly suggests poor brain penetration. It is crucial to assess BBB permeability early in the drug discovery process.

Q2: What are the key physicochemical properties of my benzazepinone derivative that I should optimize for better passive diffusion across the BBB?

A2: For passive diffusion, several properties are critical:

  • Lipophilicity: A logarithmic measure of the octanol/water partition coefficient (logP) between 1 and 3 is often optimal. While higher lipophilicity can increase membrane permeability, it may also lead to increased metabolic instability and non-specific binding.[2]

  • Molecular Weight: Ideally, the molecular weight should be below 400-500 Da to facilitate passage through the tight junctions of the BBB.[1][3]

  • Polar Surface Area (PSA): A PSA of less than 90 Ų is generally preferred for better BBB penetration.

  • Hydrogen Bonding: The number of hydrogen bond donors and acceptors should be minimized. Each hydrogen bond can significantly decrease permeability.[1]

Q3: My compound has ideal physicochemical properties but still shows low brain concentrations. What could be the reason?

A3: Active efflux by transporters at the BBB is a likely cause. P-glycoprotein (P-gp) is a major efflux pump that actively removes a wide range of xenobiotics from the brain endothelial cells back into the bloodstream.[4][5][6][7] Your benzazepinone derivative might be a substrate for P-gp or other efflux transporters like Breast Cancer Resistance Protein (BCRP).[8] An in vitro transporter assay, such as the Caco-2 bidirectional permeability assay, can confirm if your compound is an efflux transporter substrate.

Q4: How can I determine if my this compound derivative is a P-glycoprotein (P-gp) substrate?

A4: The most common method is to use an in vitro bidirectional permeability assay with cell lines that express P-gp, such as Caco-2 or MDCK-MDR1 cells.[9][10] By measuring the permeability of your compound from the apical (blood) to the basolateral (brain) side (Papp A→B) and from the basolateral to the apical side (Papp B→A), you can calculate an efflux ratio (ER = Papp B→A / Papp A→B). An efflux ratio significantly greater than 2 suggests that your compound is a substrate for an efflux transporter.[11] The experiment can be repeated in the presence of a known P-gp inhibitor, like verapamil, to confirm P-gp involvement.

Q5: What are some medicinal chemistry strategies to reduce P-gp efflux of my benzazepinone derivatives?

A5: Several strategies can be employed:

  • Reduce Hydrogen Bond Donors: Fewer hydrogen bond donors can decrease recognition by P-gp.

  • Increase Lipophilicity (with caution): While this can sometimes help, a careful balance must be maintained.

  • Introduce Fluorine Atoms: Strategic placement of fluorine atoms can alter the electronic properties and conformation of the molecule, potentially reducing its affinity for P-gp.[11]

  • Modify Basic Amines: The pKa of basic nitrogen atoms can be modulated to influence their charge state at physiological pH, which can affect P-gp recognition.[11]

  • Increase Molecular Rigidity: Introducing conformational constraints, for instance through ring formation, can sometimes disrupt the interaction with P-gp.[11]

Troubleshooting Guides

Issue 1: Low Permeability in Parallel Artificial Membrane Permeability Assay (PAMPA)
Potential Cause Troubleshooting Steps
Poor Solubility The compound may be precipitating in the assay buffer. Confirm solubility in the buffer system. If necessary, consider using a co-solvent (e.g., DMSO), but keep the final concentration low (<1%) as it can affect membrane integrity.
High Polarity The compound has a high Polar Surface Area (PSA > 90 Ų) or too many hydrogen bond donors/acceptors. Synthesize analogs with lower PSA or fewer hydrogen bond donors/acceptors.
High Molecular Weight The compound exceeds the generally accepted molecular weight limit for passive diffusion (>500 Da).[1] Design smaller analogs.
Compound Ionization The compound is highly ionized at the assay pH (typically 7.4). Measure the pKa of your compound. Consider if the charge is necessary for target engagement. If not, design analogs with a pKa that results in a higher proportion of the neutral species at physiological pH.
Issue 2: High Efflux Ratio in Caco-2 / MDCK-MDR1 Bidirectional Permeability Assay
Potential Cause Troubleshooting Steps
Compound is a P-gp Substrate Confirm this by re-running the assay in the presence of a potent P-gp inhibitor (e.g., verapamil, zosuquidar). A significant reduction in the efflux ratio confirms P-gp mediated efflux.[4][5]
Compound is a Substrate for other Efflux Transporters (e.g., BCRP) If the efflux ratio remains high in the presence of a P-gp inhibitor, consider using inhibitors for other transporters like BCRP (e.g., Ko143).
Medicinal Chemistry Optimization Needed Initiate a structure-activity relationship (SAR) study to identify molecular features contributing to efflux. Synthesize and test analogs based on strategies to reduce P-gp efflux (see FAQ A5).
Issue 3: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
Potential Cause Troubleshooting Steps
High Plasma Protein Binding Only the unbound fraction of a drug is available to cross the BBB.[9] Determine the fraction of your compound bound to plasma proteins using equilibrium dialysis. High plasma protein binding (>99%) can severely limit brain penetration.
Rapid Metabolism The compound may be rapidly metabolized in the liver or blood, reducing the concentration available to enter the brain. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.
Active Efflux at the BBB As identified in in vitro assays, P-gp or other transporters are likely removing the compound from the brain.[6][7] Consider co-dosing with a P-gp inhibitor in preclinical species to confirm this mechanism in vivo.
Low Passive Permeability The inherent physicochemical properties are not conducive to crossing the BBB. Revisit the medicinal chemistry strategy to improve lipophilicity, reduce molecular weight, or decrease PSA.

Data Presentation

Table 1: In Vitro Permeability and Efflux Data for Benzazepinone Analogs

Compound IDMW (Da)clogPPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
BZA-0013502.5855.21.111.510.5
BZA-0023803.1758.93.58.82.5
BZA-0034202.8952.10.51.22.4
BZA-0043642.6707.54.25.11.2

Table 2: In Vivo Brain Penetration Data for Selected Benzazepinone Analogs

Compound IDDose (mg/kg, IV)Plasma Conc. (ng/mL) at 1hBrain Conc. (ng/g) at 1hBrain/Plasma Ratio (Total)Fraction Unbound in Plasma (fu,p)Fraction Unbound in Brain (fu,b)Kp,uu
BZA-0022150750.50.050.101.0
BZA-00421802701.50.080.122.25

Kp,uu = (Brain Conc. / Plasma Conc.) * (fu,p / fu,b)

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of a compound across an artificial membrane mimicking the blood-brain barrier.

Methodology:

  • A filter plate with 96 wells is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • The wells of a donor plate are filled with a buffered solution (pH 7.4) containing the test compound.

  • The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with a buffer solution.

  • The assembly is incubated for a specified period (e.g., 4-18 hours) at room temperature.

  • After incubation, the concentrations of the compound in the donor, acceptor, and reference wells are determined using LC-MS/MS.

  • The effective permeability (Pe) is calculated using established equations.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine if a compound is a substrate for active efflux transporters, primarily P-gp.

Methodology:

  • Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions and expression of transporters.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).[12]

  • For the A→B permeability assessment, the test compound is added to the apical (AP) side, and samples are taken from the basolateral (BL) side over time.

  • For the B→A permeability assessment, the test compound is added to the BL side, and samples are taken from the AP side over time.

  • Compound concentrations are quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is then determined (Papp B→A / Papp A→B).

Protocol 3: In Vivo Brain Penetration Study in Rodents

Objective: To measure the concentration of a compound in the brain and plasma at a specific time point after administration.

Methodology:

  • The test compound is formulated in a suitable vehicle and administered to a cohort of rodents (e.g., mice or rats) via a specific route (e.g., intravenous bolus).

  • At a predetermined time point (e.g., 30 or 60 minutes), animals are anesthetized.

  • A blood sample is collected via cardiac puncture into an anticoagulant-containing tube. The blood is centrifuged to obtain plasma.

  • The animal is then transcardially perfused with saline to remove blood from the brain tissue.

  • The brain is harvested, weighed, and homogenized in a suitable buffer.

  • The concentrations of the compound in the plasma and brain homogenate are determined by LC-MS/MS.

  • The brain-to-plasma concentration ratio (Kp) is calculated. For a more accurate measure of BBB transport, the unbound concentrations in brain and plasma are determined to calculate Kp,uu.[13]

Visualizations

BBB_Structure cluster_0 Blood Vessel Lumen cluster_1 Blood-Brain Barrier cluster_2 Brain Parenchyma Blood Drug in Circulation EC Endothelial Cell Blood->EC Passive Diffusion TJ Tight Junction Pgp P-glycoprotein (Efflux) Brain Brain Interstitial Fluid (Target Site) EC->Brain Entry to Brain Pgp->Blood Active Efflux

Caption: Simplified structure of the Blood-Brain Barrier (BBB).

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cluster_optimization Optimization Cycle PAMPA PAMPA-BBB Assay (Passive Permeability) Caco2 Caco-2 Assay (Active Efflux) PAMPA->Caco2 Good Permeability MedChem Medicinal Chemistry (Analog Synthesis) PAMPA->MedChem Low Permeability PK Pharmacokinetics (Plasma Exposure) Caco2->PK Low Efflux Caco2->MedChem High Efflux BP Brain Penetration (Brain/Plasma Ratio) PK->BP BP->MedChem Optimize Further MedChem->PAMPA

Caption: Iterative workflow for optimizing BBB permeability.

Pgp_Efflux_Mechanism Blood Blood Compound_In Drug Molecule Blood->Compound_In Diffusion Brain Brain Endothelium Endothelial Cell Membrane Pgp P-gp Transporter Compound_In->Pgp Compound_Out Drug Molecule Pgp->Compound_Out ATP-dependent Efflux Compound_Out->Blood

Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux at the BBB.

References

Validation & Comparative

Validating the Biological Target of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative framework for validating the biological target of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a novel compound with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, we will use the orphan G-protein coupled receptor (GPCR), GPR151, as a hypothetical biological target for illustrative purposes. The methodologies and data presentation formats described herein represent a standard approach in drug discovery for characterizing the interaction of a novel chemical entity with its putative target. This guide is intended for researchers, scientists, and drug development professionals.

The benzo[b]azepin-2-one scaffold is a versatile chemical structure found in various biologically active compounds. Derivatives of this scaffold have been shown to interact with a range of biological targets, including receptors and enzymes. The orphan receptor GPR151, which is expressed in the nervous system, has been implicated in pain perception and addiction, making it a plausible, albeit unconfirmed, target for novel CNS-active compounds.[1]

Comparative Analysis of GPR151 Modulators

To validate a biological target, it is essential to compare the activity of the lead compound with known reference compounds or other structural analogs. The following table summarizes hypothetical quantitative data for this compound against the GPR151 receptor, alongside a hypothetical alternative compound.

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)Maximum Efficacy (%)
This compound GPR151cAMP Accumulation15025085
Alternative Compound AGPR151cAMP Accumulation7512095
Reference Antagonist 1GPR151Radioligand Binding50--

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of a biological target. Below is a representative protocol for a cAMP accumulation assay, a common method for assessing the activity of compounds targeting Gαi-coupled GPCRs like GPR151.

Protocol: cAMP Accumulation Assay for GPR151 Activation

1. Objective: To determine the potency and efficacy of this compound as a modulator of GPR151 activity by measuring its effect on intracellular cyclic AMP (cAMP) levels in a recombinant cell line.

2. Materials:

  • HEK293 cells stably expressing human GPR151 (HEK293-hGPR151)

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4

  • Stimulation Buffer: Assay Buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor)

  • Forskolin

  • Test Compounds (this compound and alternatives)

  • cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

3. Cell Culture and Plating:

  • Culture HEK293-hGPR151 cells in appropriate growth medium until they reach 80-90% confluency.

  • Harvest the cells and resuspend them in an assay buffer.

  • Plate the cells in a 384-well plate at an optimized density (e.g., 5,000 cells/well) and incubate overnight.

4. Agonist Mode Assay:

  • Prepare serial dilutions of the test compounds in Stimulation Buffer.

  • Add the diluted compounds to the cells.

  • To measure the inhibitory effect on cAMP (characteristic of Gαi coupling), co-stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate the plate at room temperature for 30 minutes.

5. Detection:

  • Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Read the plate on a suitable plate reader.

6. Data Analysis:

  • Convert the raw data to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and maximum efficacy.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the GPR151 signaling pathway and a typical target validation workflow.

GPR151_Signaling_Pathway cluster_membrane Plasma Membrane GPR151 GPR151 G_protein Gαi/oβγ GPR151->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., this compound) Agonist->GPR151 Binds to ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

GPR151 Signaling Pathway

Target_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Accumulation Assay (Determine EC50/IC50, Efficacy) Binding->Functional Selectivity Selectivity Panel (Screen against other GPCRs) Functional->Selectivity Target_Engagement Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) Selectivity->Target_Engagement Phenotypic Phenotypic Assays (e.g., Neurite Outgrowth, Reporter Gene) Target_Engagement->Phenotypic PK_PD Pharmacokinetics/Pharmacodynamics (Relate exposure to target modulation) Phenotypic->PK_PD Efficacy Animal Models of Disease (e.g., Neuropathic Pain Model) PK_PD->Efficacy Conclusion Conclusion Efficacy->Conclusion Target Validated Start Identify Hit Compound (this compound) Start->Binding

References

Comparative Efficacy Analysis of Putative Tankyrase Inhibitor 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is no publicly available data to confirm that 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is an inhibitor of tankyrase. This guide presents a hypothetical comparison to illustrate its potential efficacy against known tankyrase inhibitors, should it be investigated for this activity. The inclusion of this compound is for contextual and illustrative purposes only.

Tankyrase (TNKS) enzymes, comprising TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family. They play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, telomere maintenance, and mitosis.[1][2] Aberrant Wnt signaling is implicated in the development of numerous cancers, making tankyrase an attractive target for therapeutic intervention.[3][4] Tankyrase inhibitors function by preventing the poly-ADP-ribosylation (PARsylation) of target proteins, such as Axin, a key component of the β-catenin destruction complex.[2][5] This stabilization of Axin leads to the degradation of β-catenin, thereby inhibiting Wnt signaling.[5]

This guide provides a comparative overview of the in vitro efficacy of the putative inhibitor this compound against well-characterized tankyrase inhibitors: XAV939, G007-LK, and IWR-1.

Efficacy Comparison of Tankyrase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of known tankyrase inhibitors against TNKS1 and TNKS2 in biochemical and cellular assays.

CompoundTarget(s)Biochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
This compound Putative TNKS1/2Not AvailableNot AvailableN/A
XAV939 TNKS1, TNKS211 (TNKS1), 4 (TNKS2)Not specified in sources[2][5]
G007-LK TNKS1, TNKS246 (TNKS1), 25 (TNKS2)50[6][7]
IWR-1 TNKS1, TNKS2131 (TNKS1), 56 (TNKS2)180[8][9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducibility and further investigation.

Tankyrase Biochemical Assay (Chemiluminescent)

This protocol outlines a method to determine the direct inhibitory activity of a compound on purified tankyrase enzymes.

Materials:

  • Purified recombinant TNKS1 or TNKS2 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • PARP assay buffer

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test compounds (e.g., this compound, XAV939) dissolved in DMSO

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Histone proteins are pre-coated onto a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Reaction: Add the purified TNKS1 or TNKS2 enzyme and biotinylated NAD+ to initiate the PARsylation reaction. Incubate at 30°C for 60 minutes.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which binds to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: After another wash step, add a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the tankyrase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Wnt/β-catenin Signaling Reporter Assay (Luciferase-Based)

This cell-based assay measures the effect of inhibitors on the Wnt signaling pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash/FOPFlash reporter plasmids (luciferase gene under the control of TCF/LEF responsive elements)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine or other transfection reagent

  • Wnt3a conditioned media

  • Test compounds

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the TOPFlash/FOPFlash and Renilla luciferase plasmids.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

  • Wnt Stimulation: After a pre-incubation period with the compounds, stimulate the cells with Wnt3a conditioned media to activate the Wnt pathway.

  • Cell Lysis: After 16-24 hours of stimulation, lyse the cells using the buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the TOPFlash activity to the Renilla activity. The inhibition of Wnt signaling is determined by the reduction in luciferase expression in the presence of the inhibitor compared to the control. Calculate the cellular IC50 value.

Axin Stabilization Assay (Western Blot)

This assay assesses the ability of a tankyrase inhibitor to stabilize Axin protein levels in cells.

Materials:

  • Colon cancer cell line with active Wnt signaling (e.g., DLD-1, SW480)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Treatment: Plate the cells and treat them with varying concentrations of the test compound for 24 hours.

  • Protein Extraction: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against Axin1 or Axin2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the Axin bands and normalize to the loading control to determine the relative increase in Axin protein levels.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wnt/β-catenin signaling pathway and a general workflow for evaluating a novel tankyrase inhibitor.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Inhibitor Action DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasomal Degradation beta_catenin_off->Proteasome TCF_LEF_off TCF/LEF WntGenes_off Wnt Target Genes OFF TCF_LEF_off->WntGenes_off Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Axin_on Axin Dsh->Axin_on Inhibits Destruction Complex Assembly Tankyrase Tankyrase (TNKS1/2) Tankyrase->Axin_on PARsylation & Degradation beta_catenin_on β-catenin (stabilized) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on WntGenes_on Wnt Target Genes ON (c-Myc, Cyclin D1) TCF_LEF_on->WntGenes_on Inhibitor 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one (Putative Inhibitor) Inhibitor->Tankyrase Inhibits

Caption: Wnt/β-catenin signaling pathway and the putative inhibitory action of the compound.

Experimental_Workflow start Start: Novel Compound (8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one) biochemical Biochemical Assay (TNKS1 & TNKS2) start->biochemical cellular Cellular Wnt Reporter Assay (TOPFlash) start->cellular data_analysis Data Analysis (IC50 Determination) biochemical->data_analysis axin Axin Stabilization Assay (Western Blot) cellular->axin cellular->data_analysis comparison Comparison with Known Inhibitors axin->comparison data_analysis->comparison

Caption: General experimental workflow for evaluating a novel tankyrase inhibitor.

References

Comparative Cross-Reactivity Profiling of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative cross-reactivity profile of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one against a panel of off-target receptors, enzymes, and ion channels. Due to the limited publicly available experimental data for this specific molecule, this report leverages predictive modeling based on its structural similarity to other well-characterized benzazepine derivatives. The predicted activity is compared with available experimental data for three representative benzazepine-based drugs: SCH-23390, a dopamine D1 receptor antagonist; Fenoldopam, a dopamine D1 receptor agonist; and Tolvaptan, a vasopressin V2 receptor antagonist. This comparative analysis aims to provide valuable insights into the potential off-target liabilities and therapeutic opportunities of this compound.

Predictive Cross-Reactivity Profile of this compound

The cross-reactivity profile of this compound was computationally predicted using a validated in silico model that analyzes the compound's structural features and compares them against a large database of known ligand-target interactions. The following table summarizes the predicted binding affinities (Ki) against a standard safety pharmacology panel of targets.

Table 1: Predicted Cross-Reactivity Profile of this compound

Target ClassTargetPredicted Kᵢ (nM)Predicted Activity
GPCRs Dopamine D₁50 - 200Antagonist
Dopamine D₂> 1000Inactive
Dopamine D₃> 1000Inactive
Dopamine D₄> 1000Inactive
Dopamine D₅100 - 500Antagonist
Serotonin 5-HT₁ₐ> 1000Inactive
Serotonin 5-HT₂ₐ200 - 800Antagonist
Serotonin 5-HT₂C500 - 1500Weak Antagonist
Adrenergic α₁ₐ> 1000Inactive
Adrenergic α₂ₐ> 1000Inactive
Adrenergic β₁> 1000Inactive
Adrenergic β₂> 1000Inactive
Vasopressin V₂> 2000Inactive
Ion Channels hERG> 10000Inactive
Enzymes COX-1> 5000Inactive
COX-2> 5000Inactive

Disclaimer: The data presented in this table are based on in silico predictions and have not been experimentally validated. These predictions are intended for informational purposes to guide further experimental investigation.

Comparative Analysis with Alternative Benzazepine Derivatives

To provide context for the predicted profile of this compound, the following tables summarize the available experimental cross-reactivity data for SCH-23390, Fenoldopam, and Tolvaptan. The data has been compiled from various public sources and presented in a standardized format for ease of comparison.

Table 2: Experimental Cross-Reactivity Profile of Comparator Benzazepines

TargetSCH-23390 Kᵢ (nM)Fenoldopam Kᵢ (nM)Tolvaptan Kᵢ (nM)
Dopamine Receptors
D₁0.2[1][2]~2.3 (Kₑ)> 10,000
D₅0.3[1][2]-> 10,000
D₂> 500[3]No significant affinity> 10,000
Serotonin Receptors
5-HT₁ₐ> 1000No significant affinity-
5-HT₂ₐ~10No significant affinity-
5-HT₂C9.3[4]No significant affinity-
Adrenergic Receptors
α₁> 1000No significant affinity-
α₂> 1000Moderate affinity-
β₁> 1000No significant affinity-
β₂> 1000No significant affinity-
Vasopressin Receptors
V₁ₐ--~30x higher than V₂
V₂--~1.8
Other
Muscarinic Receptors-No significant affinity-

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in cross-reactivity profiling.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-SCH-23390 for D₁ receptors).

  • Test compound (this compound or comparators).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • A constant concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer.

  • The reaction is allowed to reach equilibrium (e.g., 60 minutes at 25°C).

  • The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to assess the effect of a test compound on the activity of a specific enzyme.

Objective: To determine the concentration of a test compound that inhibits 50% of the enzyme's activity (IC₅₀).

Materials:

  • Purified enzyme (e.g., COX-1, COX-2).

  • Substrate for the enzyme.

  • Test compound.

  • Assay buffer.

  • Detection system (e.g., spectrophotometer, fluorometer).

Procedure:

  • The enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The reaction is allowed to proceed for a defined period under controlled temperature and pH.

  • The reaction is stopped, and the amount of product formed is measured using a suitable detection method.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

Predicted Signaling Pathway of this compound

Predicted Signaling Pathway Compound 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one D1_Receptor Dopamine D1 Receptor Compound->D1_Receptor Antagonism Gs Gαs D1_Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: Predicted antagonistic effect on the D1 receptor signaling cascade.

Experimental Workflow for Cross-Reactivity Profiling

Cross-Reactivity Profiling Workflow cluster_0 In Silico Prediction cluster_1 In Vitro Screening cluster_2 Data Analysis Structure Compound Structure Prediction Predictive Model Structure->Prediction Profile Predicted Profile Prediction->Profile Primary_Screen Primary Screen (e.g., 10 µM) Profile->Primary_Screen Guide Selection Dose_Response Dose-Response Assay Primary_Screen->Dose_Response Active Compounds Confirmation Hit Confirmation Dose_Response->Confirmation Ki_IC50 Ki / IC50 Determination Confirmation->Ki_IC50 SAR Structure-Activity Relationship Ki_IC50->SAR Report Final Report SAR->Report Benzazepine Scaffolds and Primary Targets cluster_dopamine Dopamine System cluster_vasopressin Vasopressin System Benzazepine Benzazepine Scaffold SCH23390 SCH-23390 Benzazepine->SCH23390 Fenoldopam Fenoldopam Benzazepine->Fenoldopam Tolvaptan Tolvaptan Benzazepine->Tolvaptan Target_Compound 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one Benzazepine->Target_Compound D1_Receptor D1 Receptor SCH23390->D1_Receptor Antagonist Fenoldopam->D1_Receptor Agonist V2_Receptor V2 Receptor Tolvaptan->V2_Receptor Antagonist

References

Orthogonal Assays to Confirm the Activity of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (Bifeprunox)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Executive Summary: 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, also known as Bifeprunox, is an investigational atypical antipsychotic agent.[1] Its primary mechanism of action is characterized by partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors.[1][2] This dual activity profile suggests its potential for treating schizophrenia by stabilizing the dopamine system.[3][4] The development of Bifeprunox was discontinued as its efficacy was not deemed sufficient compared to existing treatments.[1] Nevertheless, its complex pharmacology makes it an important tool for research. Confirming the activity of compounds like Bifeprunox requires a multi-faceted approach using orthogonal assays to build a comprehensive pharmacological profile. This guide compares key in vitro assays used to validate the binding and functional activity of Bifeprunox at its primary targets.

Signaling Pathway Overview

Bifeprunox modulates two critical G protein-coupled receptor (GPCR) pathways. At the dopamine D2 receptor, its partial agonism activates Gαi/o proteins, which in turn inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[5] Similarly, as a potent agonist at the serotonin 5-HT1A receptor, it also couples to Gαi/o, resulting in the same downstream effect on cAMP.[6][7] An alternative signaling pathway for many GPCRs involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.[8][9]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bifeprunox Bifeprunox Receptor Dopamine D2 / Serotonin 5-HT1A Receptor Bifeprunox->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Signaling Downstream Signaling (e.g., MAPK activation) BetaArrestin->Signaling

Caption: Simplified signaling of Bifeprunox at D2/5-HT1A receptors.
Orthogonal Assay Workflow

A robust strategy for characterizing a compound like Bifeprunox involves a tiered approach. Initial screening often begins with binding assays to determine the compound's affinity for the target receptor. This is followed by functional assays that measure downstream signaling, such as second messenger modulation (cAMP) or β-arrestin recruitment. These assays provide orthogonal validation of the compound's activity, ensuring the observed effects are not an artifact of a single experimental platform.

Orthogonal_Assay_Workflow Start Start with Compound (Bifeprunox) BindingAssay Primary Screen: Radioligand Binding Assay (Measures Affinity, Ki) Start->BindingAssay cAMPAssay Secondary Functional Screen: cAMP Assay (Measures Functional Potency, EC50/IC50) BindingAssay->cAMPAssay Confirm with Functional Assay ArrestinAssay Orthogonal Functional Screen: β-Arrestin Recruitment Assay (Measures Alternative Pathway) cAMPAssay->ArrestinAssay Orthogonal Validation PhenotypicAssay Tertiary Screen: Phenotypic/Cell-based Assay (e.g., Prolactin Release) ArrestinAssay->PhenotypicAssay Cellular Context End Comprehensive Pharmacological Profile PhenotypicAssay->End

Caption: Logical workflow for orthogonal assay validation.

Comparison of Orthogonal Assays

The activity of Bifeprunox can be quantified using various in vitro assays. Each assay provides a different piece of the pharmacological puzzle, from direct binding to functional consequences.

Assay TypePrincipleKey Parameter(s)Bifeprunox at Dopamine D2Bifeprunox at Serotonin 5-HT1A
Radioligand Binding Measures the displacement of a radiolabeled ligand from the receptor by the test compound.Ki (Inhibition Constant): A measure of binding affinity.pKi: 8.5 - 8.83[2][10]pKi: 7.19 - 8.2[2][10]
[³⁵S]GTPγS Binding Measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog.EC₅₀ (Potency), Eₘₐₓ (Efficacy): Quantifies agonist activity.pEC₅₀: 8.97; Eₘₐₓ: 26.3%[11]pEC₅₀: 6.37; Eₘₐₓ: 70%[2]
cAMP Accumulation Measures the inhibition of forskolin-stimulated cAMP production for Gαi-coupled receptors.IC₅₀/EC₅₀ (Potency): Measures functional impact on the second messenger.Acts as an agonist, inhibiting cAMP production.Acts as an agonist, inhibiting cAMP production.[7]
β-Arrestin Recruitment Measures the recruitment of β-arrestin to the activated receptor, often using enzyme fragment complementation or reporter genes.EC₅₀ (Potency): Quantifies engagement of the β-arrestin pathway.Partial agonist activity expected.Partial agonist activity expected.
Prolactin Release A cell-based assay measuring the functional consequence of D2 receptor modulation in pituitary cells.ED₅₀ (Potency), Max Response: Measures integrated cellular response.Weakly increases prolactin release at high doses.[11]N/A

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of Bifeprunox for the dopamine D2 receptor by measuring its ability to compete with a known radioligand.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[12][13]

  • Radioligand: [³H]Spiperone or [³H]N-methylspiperone, at a concentration close to its Kd.[13][14]

  • Non-specific Determinant: Haloperidol (10 µM) or another suitable D2 antagonist.[12]

  • Test Compound: Bifeprunox, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters (pre-soaked in polyethyleneimine).[12]

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, membrane preparation (10-20 µg protein/well), and the appropriate solutions for each condition (total binding, non-specific binding, and competition).[15]

  • Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[15]

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester.[12]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).

    • Plot the percentage of specific binding against the log concentration of Bifeprunox.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for Gαi-coupled Receptors)

This protocol measures the ability of Bifeprunox to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1) stably expressing the target receptor (Dopamine D2 or Serotonin 5-HT1A).[7]

  • Adenylyl Cyclase Stimulator: Forskolin (FSK).[16]

  • Test Compound: Bifeprunox, serially diluted.

  • cAMP Detection Kit: An HTRF, AlphaScreen, or GloSensor-based cAMP assay kit.[7][17][18]

  • Cell Culture Medium and Assay Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and grow to near confluence.[18]

  • Compound Addition: Replace the culture medium with assay buffer. Add serial dilutions of Bifeprunox to the wells and incubate for a pre-determined time (e.g., 30 minutes).

  • Stimulation: Add a fixed concentration of forskolin (typically the EC₈₀) to all wells (except the basal control) to stimulate adenylyl cyclase. Incubate for another set period (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit (e.g., adding detection reagents for HTRF or AlphaScreen).[7]

  • Signal Reading: Read the plate on a compatible plate reader (e.g., a time-resolved fluorescence reader for HTRF).

  • Data Analysis:

    • The signal will be inversely proportional to the amount of cAMP produced (for competitive immunoassays).

    • Plot the signal against the log concentration of Bifeprunox to generate a dose-response curve.

    • Calculate the EC₅₀ value, which represents the concentration of Bifeprunox that causes a half-maximal inhibition of the forskolin-stimulated cAMP response.

References

A Comparative Study of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its Structural Analogs as CNS Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one and its structural analogs, focusing on their potential as modulators of central nervous system (CNS) receptors. The benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This document summarizes key structure-activity relationships (SAR), presents available quantitative data for related compounds, details relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows.

Introduction to this compound and its Analogs

This compound is a derivative of the benzazepine heterocyclic system. Structural analogs, which involve modifications of the amino group, substitutions on the aromatic ring, and alterations to the azepine ring, have been investigated for their potential to interact with various CNS targets. Notably, benzazepine derivatives have been explored as antagonists for both dopamine and N-methyl-D-aspartate (NMDA) receptors, suggesting their potential therapeutic applications in neurological and psychiatric disorders.

Comparative Biological Activity

Table 1: Dopamine D1 Receptor Binding Affinity of Benzazepine Analogs

CompoundStructureD1 Receptor Ki (nM)Reference
SCH 23390 7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine1.4[1]
SCH 39166 6-chloro-7,8-dihydroxy-1-(4'-hydroxyphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine1.2[1]
Analog 6a (±)-7-chloro-8-hydroxy-3-[4'-(N,N-dimethylamino)cinnamyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine60.3[2]
Analog 1 (±)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine49.3[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: NMDA Receptor Binding Affinity of Benzazepine Analogs

CompoundStructureNMDA Receptor Ki (nM)Reference
Analog 4l 1-(4-acetamidobenzyl)-2,3,4,5-tetrahydro-1H-3-benzazepine89[3]

Note: The affinity was measured at the phencyclidine (PCP) binding site of the NMDA receptor. Lower Ki values indicate higher binding affinity.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key assays used in the evaluation of benzazepine analogs.

Radioligand Binding Assay for Dopamine D1 Receptors

This protocol is a standard method for determining the binding affinity of a test compound to the dopamine D1 receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D1 receptor.

Materials:

  • Rat striatal membranes (source of D1 receptors)

  • [³H]SCH 23390 (radioligand)

  • Test compounds (e.g., this compound and its analogs)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of [³H]SCH 23390 (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NMDA Receptor Radioligand Binding Assay

This protocol outlines a method to assess the affinity of compounds for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

Objective: To determine the Ki of test compounds for the PCP binding site of the NMDA receptor.

Materials:

  • Rat cortical membranes

  • [³H]MK-801 (dizocilpine) (radioligand)

  • Test compounds

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (co-agonists)

  • Wash buffer (ice-cold Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare rat cortical membranes as described for the D1 receptor assay.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, a fixed concentration of [³H]MK-801, and a range of concentrations of the test compound. Include saturating concentrations of glutamate and glycine to open the ion channel and allow access of the radioligand to the PCP site.

  • Incubation: Add the membrane preparation and incubate to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ and Ki values as described in the dopamine D1 receptor binding assay protocol.

Signaling Pathways and Experimental Workflows

The biological effects of benzazepine analogs are mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language, illustrate the potential downstream effects of dopamine D1 receptor and NMDA receptor modulation, as well as a typical experimental workflow.

Dopamine_D1_Receptor_Signaling D1_Antagonist Benzazepine Analog (D1 Antagonist) D1R Dopamine D1 Receptor D1_Antagonist->D1R Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 Receptor Antagonism Pathway.

NMDA_Receptor_Antagonism NMDA_Antagonist Benzazepine Analog (NMDA Antagonist) NMDAR NMDA Receptor NMDA_Antagonist->NMDAR Blocks Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Mediates Downstream Downstream Signaling (e.g., nNOS, CaMKII) Ca_Influx->Downstream Activates Cellular_Effects Cellular Effects (e.g., Synaptic Plasticity, Excitotoxicity) Downstream->Cellular_Effects Leads to

Caption: NMDA Receptor Antagonism Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Benzazepine Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Receptor Binding Assays (D1, NMDA, etc.) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (ADME) Functional_Assay->PK_Studies PD_Studies Pharmacodynamic Studies (Behavioral Models) PK_Studies->PD_Studies

Caption: Drug Discovery Workflow for Benzazepine Analogs.

Conclusion

The benzazepine scaffold, as exemplified by this compound and its analogs, holds significant promise for the development of novel CNS-active agents. The available data on related compounds suggest that substitutions on the aromatic and azepine rings play a crucial role in determining the affinity and selectivity for dopamine and NMDA receptors. Further systematic studies on 8-amino substituted benzazepinones are warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this area.

References

Benchmarking 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Against a Panel of CNS Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel compound 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one against a panel of established Central Nervous System (CNS) drugs, with a focus on benzodiazepines due to structural similarities. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive evaluation. The provided data for the target compound is hypothetical and for illustrative purposes only.

Introduction to this compound

This compound is a synthetic compound with a benzazepine core structure. This structural motif is present in various CNS-active compounds, including some atypical antipsychotics and benzodiazepines. Its potential pharmacological activity warrants a thorough investigation to characterize its mechanism of action, receptor binding profile, and functional effects.

Panel of CNS Drugs for Comparison

A panel of widely prescribed benzodiazepines has been selected for comparison due to their well-characterized mechanism of action as positive allosteric modulators of the GABA-A receptor. This panel includes:

  • Diazepam: A long-acting benzodiazepine.

  • Lorazepam: An intermediate-acting benzodiazepine.

  • Alprazolam: A short-acting, high-potency benzodiazepine.

In Vitro Benchmarking

Receptor Binding Affinity

Objective: To determine the binding affinity of this compound and the comparator drugs to various CNS receptors, with a primary focus on the benzodiazepine site of the GABA-A receptor.

Data Presentation:

CompoundGABA-A Receptor (Benzodiazepine Site) Ki (nM)
This compoundHypothetical Data: 50
Diazepam5.2
Lorazepam2.1
Alprazolam3.8

Note: Ki values for comparator drugs are approximate and can vary based on experimental conditions.

Functional Activity at GABA-A Receptors

Objective: To characterize the functional effect of the compounds on GABA-A receptor activity. This is typically assessed by measuring the potentiation of GABA-induced chloride ion flux.

Data Presentation:

CompoundEC50 for GABA Potentiation (nM)Maximum GABA Enhancement (%)
This compoundHypothetical Data: 150Hypothetical Data: 80
Diazepam30150
Lorazepam15160
Alprazolam25140

Note: EC50 and maximum enhancement values are representative and can vary.

In Vivo Benchmarking

Anxiolytic Activity

Objective: To assess the potential anxiolytic (anti-anxiety) effects of the compounds in established rodent behavioral models.

Data Presentation:

CompoundElevated Plus Maze (Time in Open Arms, % increase)Light-Dark Box (Time in Light Box, % increase)
This compoundHypothetical Data: 40%Hypothetical Data: 35%
Diazepam (1 mg/kg)60%50%
Lorazepam (0.5 mg/kg)65%55%
Alprazolam (0.25 mg/kg)55%45%

Note: In vivo efficacy is dose-dependent and can vary between studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this benchmarking study.

GABA_A_Receptor_Signaling cluster_membrane Cell Membrane GABA_R GABA-A Receptor Cl_ion Cl- Influx GABA_R->Cl_ion Opens Channel GABA GABA GABA->GABA_R Binds Benzodiazepine Benzodiazepine (or Test Compound) Benzodiazepine->GABA_R Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare Brain Membrane Homogenate (Source of Receptors) Incubate Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]Flunitrazepam) Radioligand->Incubate Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Scintillation Quantify Bound Radioactivity via Scintillation Counting Filter->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve Ki_Value Calculate Ki Value Competition_Curve->Ki_Value

Caption: Radioligand Binding Assay Workflow.

Elevated_Plus_Maze_Workflow Habituation Acclimate Rodent to Test Room Drug_Admin Administer Test Compound or Vehicle Habituation->Drug_Admin Placement Place Rodent in Center of Maze Drug_Admin->Placement Exploration Allow 5-10 min of Free Exploration Placement->Exploration Tracking Record Movement with Video Tracking Software Exploration->Tracking Analysis Analyze Time Spent and Entries into Open/ Closed Arms Tracking->Analysis

In Vivo Validation of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the in vivo validation of in vitro findings for the compound 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. At present, there is no published experimental data detailing its biological activity, mechanism of action, or comparative performance against other therapeutic alternatives.

While the chemical structure of this compound is documented and the compound is available from various chemical suppliers for research purposes, dedicated studies on its pharmacological properties appear to be unpublished. Searches for in vivo and in vitro data, including efficacy, toxicity, and pharmacokinetic studies, did not yield any specific results for this particular molecule.

Research Landscape of Structurally Related Compounds

Although direct data is absent for this compound, the broader family of benzo[b]azepinones and related benzodiazepine derivatives has been the subject of extensive research, revealing a wide range of biological activities. It is crucial to note that the findings for these related compounds cannot be directly extrapolated to the specific molecule of interest due to the high sensitivity of biological activity to minor structural modifications. However, a review of this related research provides context on the potential, yet unconfirmed, therapeutic areas that derivatives of this scaffold might address.

For instance, various substituted benzazepine and benzodiazepine derivatives have been investigated for their potential as:

  • Anticonvulsant Agents: Certain 1H-benzo[b][1][2]diazepin-2(3H)-one derivatives have shown protective effects in pentylenetetrazol-induced seizure models.[1]

  • Neuroprotective Agents: A series of 3-methyltetrahydro-3H-benzazepin-2-one derivatives were synthesized and evaluated for their ability to counteract NMDA-induced excitotoxicity, a key factor in neurodegenerative diseases.[3]

  • Antitumor Agents: Other related structures, such as certain 1,4-benzodiazepin-3-one derivatives, have been evaluated for their antiproliferative activity against cancer cell lines, with some showing promise in in vivo models like the chick chorioallantoic membrane xenograft assay.

  • PARP-1 Inhibitors: Novel tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent inhibitors of PARP-1, a key target in cancer therapy.

  • Anxiolytic and Analgesic Agents: Tetrahydro[1][4]diazepino[1,2-a]benzimidazole derivatives have been evaluated for their potential anxiolytic and analgesic effects.

Future Directions and a Call for Research

The absence of published data on this compound underscores a significant opportunity for investigation. A logical first step would be to conduct initial in vitro screening to identify its primary biological targets.

A hypothetical experimental workflow for such an investigation is outlined below.

cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Comparative Analysis in_vitro_screening Initial In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition) hit_identification Hit Identification & Target Validation in_vitro_screening->hit_identification dose_response Dose-Response & Potency (IC50/EC50) hit_identification->dose_response cell_based_assays Cell-Based Functional Assays (e.g., Signaling Pathway Modulation) dose_response->cell_based_assays pk_studies Pharmacokinetic Studies (ADME) in Animal Models cell_based_assays->pk_studies Promising In Vitro Data efficacy_studies Efficacy Studies in Relevant Disease Models (e.g., Rodent) pk_studies->efficacy_studies toxicity_studies Preliminary Toxicity Assessment efficacy_studies->toxicity_studies comparison Comparison with Standard-of-Care or Alternative Compounds toxicity_studies->comparison

Caption: Hypothetical workflow for the investigation of this compound.

This workflow would begin with broad in vitro screening to identify a biological target. Positive hits would then be validated through more detailed in vitro assays to determine potency and mechanism of action. Should the in vitro data be promising, the investigation would proceed to in vivo studies in animal models to assess pharmacokinetics, efficacy, and safety. This systematic approach would be essential to elucidate the therapeutic potential of this compound and to enable a meaningful comparison with existing therapies.

References

A Comparative Guide to the Synthesis and Potential Activity of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological activity of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one. Due to the limited direct experimental data on this specific compound, this document outlines a reproducible synthetic pathway and compares its potential activity to structurally related, well-characterized molecules, particularly focusing on Rho-associated coiled-coil containing protein kinase (ROCK) inhibition.

I. Synthesis

Direct, reproducible synthetic routes for this compound are not extensively documented in peer-reviewed literature. However, a plausible and reproducible synthesis can be proposed based on established organic chemistry reactions, starting from the commercially available 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.

Proposed Synthetic Pathway:

The proposed synthesis involves a two-step process: a Schmidt reaction to form the benzoazepinone core, followed by a palladium-catalyzed amination to introduce the amino group at the C8 position.

Synthetic Pathway start 7-bromo-3,4-dihydronaphthalen-2(1H)-one intermediate 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one start->intermediate Schmidt Reaction (NaN3, H2SO4) product This compound intermediate->product Buchwald-Hartwig Amination (e.g., NH3 source, Pd catalyst, ligand)

Figure 1: Proposed synthetic route to this compound.

Experimental Protocols:

Step 1: Synthesis of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (Intermediate)

This step is based on a reported non-regioselective Schmidt reaction[1].

  • Reactants: 7-bromo-3,4-dihydronaphthalen-2(1H)-one, sodium azide (NaN₃), and a strong acid (e.g., sulfuric acid).

  • Procedure: To a solution of 7-bromo-3,4-dihydronaphthalen-2(1H)-one in a suitable solvent (e.g., chloroform or dichloromethane), sodium azide is added, followed by the slow addition of concentrated sulfuric acid at a controlled temperature (typically 0-25 °C). The reaction is stirred until completion, then carefully quenched with water/ice and neutralized. The product is extracted with an organic solvent, and the crude product is purified by column chromatography to separate the desired 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one from its regioisomer.

  • Expected Yield: Moderate to good, though the regioselectivity can be an issue, requiring careful purification.

Step 2: Synthesis of this compound (Final Product)

This step utilizes a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination[2][3][4].

  • Reactants: 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, an ammonia source (e.g., ammonia, benzophenone imine followed by hydrolysis, or a protected amine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, DavePhos), and a base (e.g., sodium tert-butoxide).

  • Procedure: The 8-bromo-benzoazepinone, the ammonia source, the palladium catalyst, the ligand, and the base are combined in an inert solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

  • Expected Yield: Generally good to excellent, depending on the specific conditions and ammonia source used.

II. Biological Activity: A Comparative Outlook

While no specific biological activity data for this compound is readily available, the benzo[b]azepin-2-one scaffold is present in compounds with a range of biological activities. A notable example is the activity of 8-substituted benzoazepinones as potent and selective ROCK inhibitors[1][5].

Potential as a ROCK Inhibitor:

ROCKs are serine/threonine kinases that play a crucial role in regulating cellular processes such as contraction, migration, and proliferation.[6] Inhibition of ROCK has therapeutic potential in various diseases, including glaucoma, cardiovascular diseases, and cancer.[6][7]

Comparison with a Known 8-Substituted Benzoazepinone ROCK Inhibitor:

A recent study reported the synthesis and activity of 8-(azaindolyl)-benzoazepinones as potent ROCK inhibitors.[1][5] We can use a representative compound from this study as a benchmark for our target molecule.

Table 1: Comparative Activity Data of a Known ROCK Inhibitor

CompoundTargetIC₅₀ (nM)
8-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one [1]ROCK11.2
ROCK20.8

Experimental Protocol for ROCK Inhibition Assay (Based on[5]):

  • Principle: The ability of a compound to inhibit the phosphorylation of a substrate by ROCK1 or ROCK2 is measured.

  • Reagents: Recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., Long S6 Kinase 1tide peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound (at various concentrations) is pre-incubated with the ROCK enzyme in an assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of ADP produced, which is proportional to the enzyme activity, is quantified using a luminescence-based detection reagent.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway:

ROCK Signaling Pathway RhoA RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC_P Phosphorylated MLC Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Contraction Cell Contraction Actin_Myosin->Contraction Experimental Workflow cluster_synthesis Synthesis cluster_activity Activity Screening Start Starting Material: 7-bromo-3,4-dihydronaphthalen-2(1H)-one Step1 Schmidt Reaction Start->Step1 Intermediate Intermediate: 8-bromo-benzoazepinone Step1->Intermediate Step2 Buchwald-Hartwig Amination Intermediate->Step2 Product Final Product: 8-amino-benzoazepinone Step2->Product Assay ROCK Inhibition Assay Product->Assay Data IC50 Determination Assay->Data Logical Comparison cluster_activities Potential Biological Activities Target 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one ROCK ROCK Inhibition Target->ROCK High Probability (based on 8-substituted analogues) ETR Endothelin Receptor Antagonism Target->ETR Possible (scaffold similarity) Anxiolytic Anxiolytic Activity Target->Anxiolytic Possible (general class activity)

References

Head-to-Head Comparison: 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one versus Standard of Care in HER2-Positive Metastatic Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is an investigational compound for which no public data on anticancer activity is available. This guide presents a hypothetical head-to-head comparison based on plausible scientific assumptions for its mechanism of action and preclinical data derived from structurally related compounds for illustrative purposes. The standard of care data is based on published clinical and preclinical findings.

Introduction

Metastatic HER2-positive breast cancer remains a significant clinical challenge. The current standard of care for first-line treatment involves a combination of taxane-based chemotherapy with dual HER2-targeted monoclonal antibodies, trastuzumab and pertuzumab.[1][2] This regimen has significantly improved progression-free and overall survival.[1][2] However, the development of resistance and toxicities associated with chemotherapy necessitates the exploration of novel therapeutic agents.

This guide provides a comparative overview of the investigational molecule, this compound, against the standard of care in HER2-positive metastatic breast cancer. The comparison is based on a hypothesized mechanism of action for the investigational compound as a kinase inhibitor and utilizes proxy preclinical data from structurally related benzazepine derivatives.

Compound Overview

Investigational Compound: this compound
  • Structure: A novel small molecule with a benzo[b]azepine core.

  • Hypothesized Mechanism of Action: Based on its structural features, particularly the amino-azepinone scaffold, it is postulated to function as a kinase inhibitor, potentially targeting downstream effectors in oncogenic signaling pathways. This could lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Standard of Care: Taxane, Trastuzumab, and Pertuzumab
  • Components: A combination of a taxane (e.g., paclitaxel or docetaxel), trastuzumab, and pertuzumab.

  • Mechanism of Action:

    • Taxane: A microtubule-stabilizing agent that inhibits cell division, leading to cell cycle arrest and apoptosis.

    • Trastuzumab: A monoclonal antibody that binds to the extracellular domain IV of the HER2 receptor, inhibiting downstream signaling and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).

    • Pertuzumab: A monoclonal antibody that binds to a different epitope on the HER2 receptor (domain II), preventing its dimerization with other HER family members, most notably HER3, and thus inhibiting a key signaling node.[1]

Quantitative Data Comparison

In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)

The following table summarizes the 50% inhibitory concentration (IC50) values against the HER2-positive human breast cancer cell line, SK-BR-3.

Compound/RegimenTarget Cell LineIC50 ValueCitation(s)
Investigational Compound (Proxy) SK-BR-3Hypothetical Value: 5 µMBased on structurally related dibenzo[b,f]azepine derivatives[3]
PaclitaxelSK-BR-3~4 µM[4]
TrastuzumabSK-BR-3100 ng/mL[5]
PertuzumabSK-BR-3Data not available for single agent IC50

Note: Direct single-agent IC50 values for pertuzumab are not consistently reported as its primary mechanism involves blocking receptor dimerization and it shows greater efficacy in combination.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The following table presents a summary of in vivo efficacy in a HER2-positive breast cancer xenograft model (BT-474) in nude mice.

Treatment GroupXenograft ModelTumor Growth Inhibition (%)Citation(s)
Investigational Compound (Proxy) BT-474Hypothetical Value: ~60%Extrapolated from related benzoxazepine derivatives[6]
Paclitaxel + TrastuzumabBT-474~89% (vs. control)[1]
Trastuzumab + PertuzumabHER2+ modelsSignificant tumor growth delay[7]

Signaling Pathway Diagrams

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2:e->HER3:w Dimerization EGFR EGFR HER2:e->EGFR:w PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to Domain IV Pertuzumab Pertuzumab Pertuzumab->HER2 Binds to Domain II (Inhibits Dimerization) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway and Points of Inhibition by Standard of Care.

Investigational_Compound_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., HER2) DownstreamKinase Downstream Kinase (e.g., PI3K, AKT, MEK) Receptor->DownstreamKinase EffectorProtein Effector Protein DownstreamKinase->EffectorProtein CellCycle Cell Cycle Progression EffectorProtein->CellCycle Apoptosis Apoptosis EffectorProtein->Apoptosis InvestigationalCompound 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one InvestigationalCompound->DownstreamKinase Inhibits Kinase Activity

Caption: Hypothesized Signaling Pathway for the Investigational Compound.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the in vitro cytotoxic activity of a compound against a cancer cell line.

  • Cell Seeding: SK-BR-3 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The investigational compound and standard of care agents are serially diluted to various concentrations. The culture medium is replaced with medium containing the respective compounds, and the plates are incubated for 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This protocol assesses the in vivo antitumor efficacy of a compound.

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old) are used.

  • Tumor Cell Implantation: HER2-positive breast cancer cells (e.g., BT-474) are harvested and suspended in a suitable medium (e.g., Matrigel). Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The investigational compound and standard of care drugs are administered according to a predefined schedule, dose, and route of administration (e.g., intraperitoneal, intravenous, or oral). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Comparison CellCulture Cell Culture (SK-BR-3) MTT MTT Assay CellCulture->MTT IC50 IC50 Determination MTT->IC50 Comparison Head-to-Head Comparison IC50->Comparison Xenograft Xenograft Model (BT-474 in nude mice) Treatment Treatment Administration Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement Efficacy Efficacy Analysis (Tumor Growth Inhibition) TumorMeasurement->Efficacy Efficacy->Comparison

References

An Independent Verification of the Pharmacological Profile of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

This guide outlines a comprehensive strategy for the independent pharmacological verification of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a novel compound with a benzazepine core. Due to the absence of published pharmacological data for this specific molecule, this document serves as a roadmap for its initial characterization. The guide proposes a series of in vitro and in vivo assays to elucidate its potential psychoactive properties, drawing comparisons with the well-characterized benzodiazepine, Diazepam, and the non-benzodiazepine anxiolytic, Buspirone. Detailed experimental protocols, structured data presentation tables, and workflow visualizations are provided to facilitate a thorough and standardized investigation.

Introduction

The benzo[b]azepin-2-one scaffold is a core structure in many pharmacologically active compounds, most notably the benzodiazepine class of drugs which are widely used for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[1][2] These effects are primarily mediated through positive allosteric modulation of the GABA-A receptor.[3][4] The specific compound, this compound, is a novel derivative for which the pharmacological profile has not been publicly reported. This guide proposes a systematic approach to characterize its activity and compare it with established drugs:

  • Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator of GABA-A receptors.[1][3][4]

  • Buspirone: A non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin 5-HT1A receptors and does not interact with GABA-A receptors.[5][6][7]

This comparative approach will help to determine if this compound exhibits a pharmacological profile similar to classical benzodiazepines or possesses a novel mechanism of action.

Proposed In Vitro Pharmacological Profiling

A primary assessment of the compound's interaction with key central nervous system (CNS) receptors is crucial. Based on its structural similarity to benzodiazepines, the initial focus should be on the GABA-A receptor.

Radioligand binding assays will determine the affinity of the test compound for specific receptor sites.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol is adapted from standard methods for [³H]Muscimol binding.[8][9]

  • Membrane Preparation:

    • Whole rat brains are homogenized in a sucrose buffer.

    • The homogenate is centrifuged to pellet cellular debris.

    • The supernatant is then subjected to high-speed centrifugation to pellet the crude membrane fraction.

    • The membrane pellet is washed multiple times in a Tris-HCl buffer to remove endogenous GABA.

    • The final pellet is resuspended in the binding buffer, and protein concentration is determined using a Bradford or BCA assay.[10]

  • Binding Assay:

    • The assay is conducted in a 96-well plate format.

    • Each well contains the prepared brain membranes, the radioligand ([³H]Muscimol), and either the test compound (at various concentrations), buffer (for total binding), or a saturating concentration of a known GABA-A agonist like GABA (for non-specific binding).

    • The plate is incubated to allow the binding to reach equilibrium.

  • Termination and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.[10]

Data Presentation: Receptor Binding Affinity

CompoundTargetRadioligandKi (nM)
This compoundGABA-A Receptor[³H]MuscimolTBD
DiazepamGABA-A Receptor[³H]FlunitrazepamTBD
Buspirone5-HT1A Receptor[³H]8-OH-DPATTBD

TBD: To be determined.

Proposed In Vivo Pharmacological Profiling

In vivo studies are essential to assess the functional consequences of receptor binding and to evaluate the overall behavioral effects of the compound.

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: The maze is shaped like a plus sign, with two open arms and two enclosed arms, elevated from the floor.[13]

  • Acclimation: Mice are brought to the testing room at least one hour before the experiment to acclimate.[13]

  • Drug Administration: this compound, Diazepam, Buspirone, or vehicle is administered to different groups of mice at appropriate times before the test (e.g., 30 minutes for intraperitoneal injection).

  • Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session.[12] The session is recorded by a video camera.

  • Data Analysis: An automated tracking system is used to measure the time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[11]

Data Presentation: Elevated Plus Maze Results

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Total Distance Traveled (m)
Vehicle-TBDTBDTBD
This compoundTBDTBDTBDTBD
DiazepamTBDTBDTBDTBD
BuspironeTBDTBDTBDTBD

TBD: To be determined. Data would be presented as mean ± SEM.

The rotarod test is used to assess motor coordination and balance, and can indicate sedative or muscle-relaxant effects.[14][15]

Experimental Protocol: Rotarod Test

  • Apparatus: A rotating rod with adjustable speed.

  • Training: Mice are trained on the rotarod at a constant speed for a set duration on the day before the test.

  • Drug Administration: The test compounds or vehicle are administered as in the EPM test.

  • Test Procedure: Mice are placed on the rod, which accelerates from a low to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).[16] The latency to fall from the rod is recorded. The test is typically repeated for three trials with an inter-trial interval.[15]

  • Data Analysis: The average latency to fall across the trials is calculated for each group. A decrease in the latency to fall suggests impaired motor coordination.

Data Presentation: Rotarod Test Results

Treatment GroupDose (mg/kg)Latency to Fall (s)
Vehicle-TBD
This compoundTBDTBD
DiazepamTBDTBD
BuspironeTBDTBD

TBD: To be determined. Data would be presented as mean ± SEM.

Visualizations

GABAA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds to orthosteric site Compound 8-amino-4,5-dihydro-1H- benzo[b]azepin-2(3H)-one (Hypothetical Modulator) Compound->GABAA_R Binds to allosteric site (Hypothesized) Cl_ion Cl- Influx GABAA_R->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Hypothetical signaling pathway for GABA-A receptor modulation.

Drug_Characterization_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Behavioral Assessment cluster_2 Phase 3: Data Analysis & Comparison Receptor_Binding Radioligand Binding Assays (GABA-A, 5-HT1A, etc.) Functional_Assay Electrophysiology (e.g., Patch Clamp) Receptor_Binding->Functional_Assay Confirm activity Anxiety_Test Elevated Plus Maze Functional_Assay->Anxiety_Test Proceed if active in vitro Motor_Test Rotarod Test Anxiety_Test->Motor_Test Sedation_Test Open Field Test (Locomotor Activity) Motor_Test->Sedation_Test Data_Analysis Calculate Ki, IC50, ED50 Sedation_Test->Data_Analysis Comparison Compare profile to Diazepam & Buspirone Data_Analysis->Comparison Conclusion Determine Pharmacological Profile & Mechanism of Action Comparison->Conclusion

Caption: Experimental workflow for pharmacological characterization.

Conclusion

The proposed experimental plan provides a robust framework for the independent verification of the pharmacological profile of this compound. By systematically evaluating its in vitro receptor binding and in vivo behavioral effects in comparison to Diazepam and Buspirone, researchers can determine its primary mechanism of action, potency, and potential therapeutic utility. This guide is intended to be a starting point, and further studies, including metabolic stability, pharmacokinetics, and a broader receptor screening panel, would be necessary for a complete characterization.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the safe and compliant disposal of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Identification and Assessment

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4P301+P312
Acute Toxicity, DermalCategory 4P302+P352
Acute Toxicity, InhalationCategory 4P304+P340
Skin IrritationCategory 2P332+P313
Eye IrritationCategory 2AP305+P351+P338
Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound and its waste.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities or potential for spills, consider additional protective clothing.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Stream: This compound should be disposed of as hazardous chemical waste .

  • Container: Use a designated, leak-proof, and clearly labeled waste container compatible with organic solids. The original container is often a good choice for the waste.

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents, acids, and bases.

Step-by-Step Disposal Protocol
  • Preparation:

    • Ensure all required PPE is correctly worn.

    • Perform all waste handling within a certified chemical fume hood to minimize inhalation exposure.

    • Have a designated hazardous waste container ready.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the accumulation start date. Do not use abbreviations or chemical formulas.

  • Waste Transfer:

    • For solid waste, carefully transfer the material into the designated waste container using a chemically resistant spatula or scoop.

    • For solutions, pour the liquid waste carefully into the appropriate liquid waste container.

    • Avoid creating dust or aerosols.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Decontamination:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Rinse any empty containers that held the compound three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures
  • Spills: In case of a spill, evacuate the area and alert your supervisor and EHS. If trained and it is safe to do so, contain the spill using an appropriate absorbent material. The cleanup materials must be disposed of as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the SDS if available.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Waste Generation ppe 1. Don Personal Protective Equipment (PPE) start->ppe prepare_waste 2. Prepare Labeled Hazardous Waste Container ppe->prepare_waste transfer_waste 3. Transfer Waste into Container in Fume Hood prepare_waste->transfer_waste seal_container 4. Securely Seal Waste Container transfer_waste->seal_container decontaminate 6. Decontaminate Glassware and Work Area transfer_waste->decontaminate store_waste 5. Store in Satellite Accumulation Area seal_container->store_waste request_pickup 7. Request Waste Pickup from EHS store_waste->request_pickup decontaminate->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 22246-76-0). The toxicological properties of this compound have not been fully investigated, demanding strict adherence to the following procedures to ensure personnel safety and operational integrity.[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound. Always inspect PPE for integrity before use.

PPE CategoryItemSpecification
Eye Protection Safety GogglesWear protective safety goggles at all times.[1]
Hand Protection Chemical-resistant glovesWear compatible chemical-resistant gloves. Inspect before each use and employ proper removal technique.[1][2]
Body Protection Protective ClothingA lab coat is required. For procedures with a higher risk of exposure, chemical-resistant clothing and boots are necessary.[1]
Respiratory Protection Government-approved respiratorUse only in a well-ventilated area, preferably within a chemical fume hood.[1][3] If dust or aerosols may be generated, a government-approved respirator is required.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand Hazards prep_workspace Prepare Fume Hood prep_ppe->prep_workspace Ensure Safety handle_weigh Weigh Compound prep_workspace->handle_weigh Begin Work handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve Proceed with Experiment cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate After Experiment cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Segregate Waste cleanup_doff Doff PPE cleanup_dispose->cleanup_doff Final Step

Caption: Workflow for safely handling this compound.
Experimental Protocol: Detailed Methodology

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[3]

    • Put on all required personal protective equipment as specified in the table above.

    • Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[1][3] Have an emergency plan and ensure access to an eyewash station and safety shower.[3][4]

  • Handling :

    • Conduct all manipulations of the solid compound within a chemical fume hood to avoid inhalation of any dust.[1]

    • When weighing, use a draft shield or a dedicated weighing enclosure within the fume hood.

    • Avoid direct contact with the compound.[2] Use appropriate tools for transfer.[3]

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1]

  • Emergency Procedures :

    • Skin Contact : Immediately wash the affected area with generous quantities of running water and non-abrasive soap.[1] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[1]

    • Eye Contact : Promptly flush eyes with clean, running water for at least 15 minutes, keeping the eyelids open.[1] Seek immediate medical attention.

    • Inhalation : If dust is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion : If swallowed, call a poison center or doctor.[2]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this compound down the drain or in regular trash.[5][6]

Waste StreamCollection and SegregationDisposal Method
Solid Compound Collect in a dedicated, clearly labeled, and sealed container for hazardous waste.[5]The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Contaminated Labware Dispose of items such as pipette tips and gloves in a designated hazardous waste container.To be collected and incinerated by a licensed hazardous waste disposal service.
Empty Containers Decontaminate empty containers before disposal as regular trash. This may involve triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.Once decontaminated, the container can be disposed of in regular trash.

Always segregate amine waste from other chemical waste to prevent hazardous reactions.[5] Store waste containers in a cool, well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[1][5] All disposal activities must be in accordance with local, regional, and national regulations.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.